molecular formula C60H116O7 B053467 Triisostearyl citrate CAS No. 113431-54-2

Triisostearyl citrate

Cat. No.: B053467
CAS No.: 113431-54-2
M. Wt: 949.6 g/mol
InChI Key: ICWQKCGSIHTZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triisostearyl citrate is a triester of citric acid and isostearyl alcohol, primarily utilized in research and development for skin care, hair care, and color cosmetic formulations . This compound serves as a high-value skin-conditioning agent and emollient, imparting a characteristically smooth, non-greasy, and heavy feel with properties of lubricity, sheen, and gloss to a formulation . Its research value is particularly significant in studying pigment wetting and dispersion, where it acts as a pigment-dispersing agent to aid in the stabilization and uniform distribution of colorants . Furthermore, in sun care research, this compound functions as an effective solvent for UV filters, enhancing the solubility and stability of these active ingredients . The mechanism of action for its emollient and skin-conditioning properties is based on its ability to soften and smooth the skin surface by forming a lubricating film, thereby maintaining the skin in good condition . It is soluble in a wide range of oils and esters and partially soluble in glycols, making it a versatile ingredient for experimental formulations . Chemically, it is identified as tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate with the molecular formula C~60~H~116~O~7~ . This product is strictly for research and development purposes and is not intended for personal or human use.

Properties

CAS No.

113431-54-2

Molecular Formula

C60H116O7

Molecular Weight

949.6 g/mol

IUPAC Name

tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C60H116O7/c1-54(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-49-65-57(61)52-60(64,59(63)67-51-45-39-33-27-21-15-9-12-18-24-30-36-42-48-56(5)6)53-58(62)66-50-44-38-32-26-20-14-8-11-17-23-29-35-41-47-55(3)4/h54-56,64H,7-53H2,1-6H3

InChI Key

ICWQKCGSIHTZNI-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O

Other CAS No.

113431-54-2

Synonyms

TRIISOSTEARYL CITRATE

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of triisostearyl citrate (B86180), a complex triester of significant interest in the cosmetic and pharmaceutical industries. Triisostearyl citrate, derived from citric acid and isostearyl alcohol, is valued for its emollient and skin-conditioning properties.[1][2] This document details a representative synthesis protocol based on Fischer esterification, outlines purification methodologies, and presents a summary of its key physicochemical and spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and analysis of formulations containing this versatile ingredient.

Introduction

This compound (CAS No. 113431-54-2) is the triester of citric acid and isostearyl alcohol.[1] Its molecular formula is C60H116O7, with a molecular weight of approximately 949.6 g/mol .[3][4] In cosmetic and pharmaceutical formulations, it functions primarily as an emollient, skin-conditioning agent, and texture enhancer.[5] Its high molecular weight and branched isostearyl chains contribute to a unique sensory profile, providing lubricity and a substantive feel without excessive oiliness. The synthesis of this compound is typically achieved through the direct esterification of citric acid with isostearyl alcohol, a reaction that requires careful control of conditions to achieve a high yield and purity of the desired triester.

Synthesis of this compound

The synthesis of this compound is accomplished via a Fischer esterification reaction. This acid-catalyzed reaction involves the esterification of the three carboxylic acid groups of citric acid with three equivalents of isostearyl alcohol.

Reaction Scheme:

G cluster_products Products citric_acid Citric Acid TISC This compound citric_acid->TISC + catalyst + Acid Catalyst (e.g., p-TsOH) isostearyl_alcohol Isostearyl Alcohol (3 eq.) isostearyl_alcohol->TISC water Water (3 eq.) TISC->water + heat Heat (e.g., 120-160 °C) removal Water Removal

Figure 1: Synthesis of this compound via Fischer Esterification.

Experimental Protocol

Materials:

  • Citric Acid (anhydrous)

  • Isostearyl Alcohol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., sulfuric acid, benzenesulfonic acid)

  • Toluene (B28343) or other suitable solvent for azeotropic water removal

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Activated charcoal

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus or similar setup for azeotropic water removal

  • Condenser

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add citric acid (1.0 equivalent), isostearyl alcohol (3.3 equivalents, a slight excess to drive the reaction to completion), a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents), and toluene.

  • Esterification: Heat the reaction mixture to reflux (typically between 120-160°C) with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (3.0 equivalents) has been collected.

  • Neutralization: Cool the reaction mixture to room temperature. Dilute with additional toluene and transfer to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Decolorization: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Add a small amount of activated charcoal to decolorize the solution and stir for a short period.

  • Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are key analytical techniques and expected results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 113431-54-2[3][4]
Molecular Formula C60H116O7[3][4]
Molecular Weight 949.56 g/mol [4]
Appearance Viscous, slightly yellow liquid (typical)
Boiling Point 833.7 ± 32.0 °C at 760 mmHg (Predicted)
Density 0.9 ± 0.1 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in most oils and esters
Spectroscopic Analysis

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~3500 (broad)O-HStretching (hydroxyl group)
2955-2850C-HStretching (aliphatic CH₂, CH₃)
~1740C=OStretching (ester carbonyl)
~1465 and ~1375C-HBending (aliphatic CH₂, CH₃)
1250-1000C-OStretching (ester C-O)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The predicted chemical shifts are based on the structure.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.1Triplet-CH₂-O-C=O (methylene group of isostearyl chain adjacent to ester oxygen)
~2.8Singlet-CH₂- of citric acid moiety
~1.6Multiplet-CH- of isostearyl chain (methine at branch point)
~1.2-1.4Broad Multiplet-(CH₂)n- of isostearyl chain
~0.8-0.9Multiplet-CH₃ of isostearyl chain

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-175C=O (ester carbonyl)
~73C-OH (quaternary carbon of citric acid moiety)
~65-CH₂-O-C=O (methylene group of isostearyl chain adjacent to ester oxygen)
~43-CH₂- of citric acid moiety
~20-40Aliphatic carbons of isostearyl chain
~14-CH₃ of isostearyl chain

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The predicted m/z values for common adducts are listed below.

Table 5: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺949.87941
[M+Na]⁺971.86135
[M+NH₄]⁺966.90595

Data predicted by computational models.[6]

Experimental Workflow and Logical Relationships

The overall process from synthesis to characterization follows a logical workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants: Citric Acid, Isostearyl Alcohol esterification Fischer Esterification (Acid Catalyst, Heat) reactants->esterification neutralization Neutralization esterification->neutralization washing Washing neutralization->washing drying Drying washing->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation (Optional) solvent_removal->distillation physicochemical Physicochemical Properties distillation->physicochemical ftir FT-IR distillation->ftir nmr NMR (¹H, ¹³C) distillation->nmr ms Mass Spectrometry distillation->ms

Figure 2: Experimental Workflow for this compound Synthesis and Characterization.

Applications in Drug Development

This compound's properties make it a valuable excipient in topical and transdermal drug delivery systems. Its emollient nature can improve the feel and spreadability of creams and ointments, enhancing patient compliance. Its ability to solubilize some active pharmaceutical ingredients (APIs) can be beneficial for formulation development. Furthermore, as an occlusive agent, it can enhance the penetration of certain APIs into the skin.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, publicly available, detailed experimental protocol is elusive, a robust general procedure based on Fischer esterification has been presented. The tabulated physicochemical and predicted spectroscopic data serve as a valuable reference for quality control and analytical development. The provided diagrams illustrate the key chemical transformation and the logical flow of the experimental process. This compilation of information aims to support researchers and professionals in the effective utilization and analysis of this compound in their respective fields.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a triester of isostearyl alcohol and citric acid, recognized for its unique emollient and stabilizing properties.[1] With the increasing demand for novel excipients in pharmaceutical formulations, a thorough understanding of the physicochemical characteristics of materials like triisostearyl citrate is paramount. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its current and potential applications in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quantitative overview for formulation scientists and researchers.

PropertyValueReference
IUPAC Name tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate[1]
CAS Number 113431-54-2[1]
Molecular Formula C60H116O7[1][2]
Molecular Weight 949.6 g/mol [1][2]
Appearance Clear yellow, viscous liquid[3]
Odor Slightly characteristic[3]
Solubility Soluble in most oils and esters; partially soluble in glycols; insoluble in water.[1][3][4]
Boiling Point 833.7 ± 32.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Viscosity High[1]
Refractive Index ~1.470
Acid Value To be determined experimentally
Saponification Value To be determined experimentally

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of this compound are provided below. These protocols are adapted for a high-viscosity liquid ester.

Determination of Melting Point

Due to its high viscosity and extremely low freezing point, the melting point of this compound is not a standard parameter for its characterization at ambient conditions.[1] However, a solidification point can be determined using a suitable method for viscous liquids.

Method: Capillary Tube Method (for solidification point)

  • Sample Preparation: A small amount of this compound is introduced into a capillary tube.

  • Apparatus: A standard melting point apparatus or a Thiele tube filled with a suitable cooling bath (e.g., ethanol (B145695)/dry ice) is used.[5][6][7]

  • Procedure:

    • The capillary tube containing the sample is attached to a thermometer.

    • The assembly is immersed in the cooling bath.

    • The temperature is gradually lowered at a controlled rate (e.g., 1-2°C per minute).[5][7]

    • The temperature at which the liquid becomes opaque or solidifies is recorded as the solidification point.[5][7]

Determination of Viscosity

Method: Rotational Viscometer

  • Apparatus: A rotational viscometer equipped with a suitable spindle for high-viscosity liquids.

  • Procedure:

    • A defined volume of this compound is placed in the sample cup.

    • The appropriate spindle is selected and immersed in the sample to the marked level.

    • The viscometer is set to a specific rotational speed (RPM).

    • The measurement is initiated, and the torque reading is allowed to stabilize.

    • The viscosity in centipoise (cP) or Pascal-seconds (Pa·s) is recorded.

    • Measurements should be repeated at different shear rates (RPMs) to assess the shear-thinning or shear-thickening behavior of the material.[8][9]

Determination of Refractive Index

Method: Abbe Refractometer

  • Apparatus: An Abbe refractometer with a temperature-controlled prism.

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

    • A few drops of this compound are applied to the surface of the lower prism.

    • The prisms are closed and locked.

    • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The compensator knob is adjusted to eliminate any color fringe at the borderline.

    • The refractometer scale is read to obtain the refractive index value at the specified temperature (typically 20°C or 25°C).[10]

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the substance.[11][12]

Method: Titration

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 5-10 g of this compound into a conical flask.

    • Add 50 mL of a neutralized solvent mixture (e.g., toluene and ethanol in a 2:1 ratio).

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.

    • Record the volume of KOH solution used.

  • Calculation:

    • Acid Value = (V × N × 56.1) / W

      • V = volume of KOH solution in mL

      • N = normality of the KOH solution

      • W = weight of the sample in grams

      • 56.1 = molecular weight of KOH

Determination of Saponification Value

The saponification value is the number of milligrams of KOH required to saponify one gram of the ester.[13][14][15]

Method: Reflux and Titration

  • Reagents:

    • 0.5 M alcoholic potassium hydroxide (KOH) solution.

    • Standardized 0.5 M hydrochloric acid (HCl) solution.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh approximately 2 g of this compound into a round-bottom flask.

    • Add 25.0 mL of 0.5 M alcoholic KOH solution.

    • Attach a reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes.[13]

    • Allow the solution to cool to room temperature.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.

    • Perform a blank titration without the sample.

  • Calculation:

    • Saponification Value = [(B - S) × N × 56.1] / W

      • B = volume of HCl used for the blank in mL

      • S = volume of HCl used for the sample in mL

      • N = normality of the HCl solution

      • W = weight of the sample in grams

      • 56.1 = molecular weight of KOH

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Chemical Property Determination cluster_3 Data Analysis & Reporting Sample This compound Sample MeltingPoint Melting/Solidification Point Sample->MeltingPoint Viscosity Viscosity Measurement Sample->Viscosity RefractiveIndex Refractive Index Sample->RefractiveIndex Density Density Determination Sample->Density AcidValue Acid Value Titration Sample->AcidValue SaponificationValue Saponification Value Titration Sample->SaponificationValue Analysis Data Compilation & Analysis MeltingPoint->Analysis Viscosity->Analysis RefractiveIndex->Analysis Density->Analysis AcidValue->Analysis SaponificationValue->Analysis Report Technical Guide Generation Analysis->Report

Caption: Experimental workflow for physicochemical characterization.

Applications in Drug Development

While extensively used in cosmetics for its emollient and pigment-dispersing properties, this compound and similar high molecular weight esters hold significant potential as excipients in pharmaceutical formulations.[1][16]

Topical and Transdermal Drug Delivery

The occlusive nature of this compound makes it a candidate for topical formulations where it can enhance skin hydration and potentially act as a penetration enhancer.[1] Esters of fatty acids are known to disrupt the ordered structure of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs).[17][18] Its solubility in various oils and esters makes it a suitable vehicle for lipophilic drugs.[1]

Oral Drug Delivery

For poorly water-soluble drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) are a promising approach to enhance oral bioavailability.[19][20][21][22] As an oily component, this compound could be a constituent of SEDDS, helping to dissolve the lipophilic drug and form a fine emulsion in the gastrointestinal tract, thereby improving its absorption.[19]

Furthermore, high molecular weight excipients can be employed to modulate drug release in controlled-release oral dosage forms.[23][24][25] The high viscosity of this compound could potentially be leveraged in creating a matrix that slows down the release of an embedded API.[23][25]

Parenteral Formulations

The use of esters as solubilizing agents for poorly soluble drugs in parenteral formulations is an established strategy. While the high viscosity of this compound might pose challenges for injectability, its solubilizing capacity for certain APIs could be explored in the development of oily depots for sustained release intramuscular injections.

Regulatory Status

This compound is listed in the FDA's Inactive Ingredient Database, indicating its use in approved pharmaceutical products, which can streamline the regulatory pathway for new formulations incorporating this excipient.[26] The Cosmetic Ingredient Review (CIR) Expert Panel has also assessed the safety of citric acid and its esters, including this compound, and found them to be safe for use in cosmetics, which provides a foundational safety profile.[2][27] However, for any new pharmaceutical application, a thorough evaluation of its safety and compatibility with the API and other excipients is essential.[28][29][30]

Conclusion

This compound possesses a unique combination of physicochemical properties, including high molecular weight, viscosity, and excellent solubility in lipophilic vehicles. These characteristics, coupled with its established safety profile in the cosmetics industry, make it a compelling candidate for various applications in drug development. From enhancing skin permeation in topical formulations to serving as a core component in oral lipid-based drug delivery systems, this compound offers formulators a versatile tool to address the challenges of modern drug delivery. The experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization, enabling its effective and informed application in the advancement of pharmaceutical sciences.

References

Triisostearyl citrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed summary of the core physicochemical properties of Triisostearyl Citrate, a triester of isostearyl alcohol and citric acid.[1][2] It is intended for researchers, scientists, and professionals in drug development and cosmetic formulation who require precise technical data. This compound is primarily utilized as an occlusive skin-conditioning agent and emollient.[1][3][4]

Physicochemical Data

The fundamental molecular attributes of this compound have been compiled from authoritative chemical databases. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

PropertyValueSource
Molecular Formula C₆₀H₁₁₆O₇PubChem[5]
Molecular Weight 949.6 g/mol PubChem[5][6]
IUPAC Name tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylatePubChem[5]
CAS Number 113431-54-2ChemicalBook[3]

Experimental Protocols & Methodologies

The determination of a compound's molecular weight and formula is a foundational aspect of chemical characterization. While specific experimental documentation for the initial analysis of this compound is not publicly detailed, the standard methodologies used for such determinations include:

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups, which in turn validates the molecular formula.

  • Elemental Analysis: This method provides the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound, which is used to derive the empirical formula and can be used to support the molecular formula obtained from mass spectrometry.

The logical workflow for identifying and characterizing a chemical compound like this compound is outlined in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Derivation cluster_result Final Characterization synthesis Esterification of Citric Acid & Isostearyl Alcohol purification Purification of Product synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy purification->nmr elemental Elemental Analysis purification->elemental mw Molecular Weight Determination ms->mw mf Molecular Formula Confirmation nmr->mf elemental->mf final This compound C60H116O7 949.6 g/mol mw->final mf->final

Figure 1: Logical workflow for the chemical characterization of this compound.

References

The Solubility Profile of Triisostearyl Citrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180), the triester of isostearyl alcohol and citric acid, is a versatile emollient and skin-conditioning agent widely utilized in cosmetic and pharmaceutical formulations.[1] Its high molecular weight and branched-chain structure impart unique textural properties, such as a smooth, non-greasy feel, and contribute to its function as a pigment dispersant and gloss enhancer.[1] A thorough understanding of its solubility in various organic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the available solubility data for triisostearyl citrate, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a compound like this compound in a given organic solvent is influenced by several factors, including the chemical structure of both the solute and the solvent ("like dissolves like"), temperature, and the presence of other formulation components. For a large, non-polar molecule such as this compound, it is expected to exhibit greater solubility in non-polar organic solvents.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative descriptions from various sources provide valuable guidance for formulation development.

Qualitative Solubility Data Summary

Solvent ClassGeneral SolubilitySpecific Solvent Examples (where mentioned)
Oils & EstersSolubleMost vegetable and mineral oils
GlycolsPartially SolublePropylene Glycol, Butylene Glycol (inferred)
AlcoholsInsolubleEthanol
WaterInsoluble-
SiliconesSolubleCyclomethicone

This table is based on information from multiple sources.[1][2]

It is important to note that "partially soluble" indicates that this compound may dissolve to a limited extent in glycols, and formulators should conduct their own studies to determine the precise solubility limits at their desired operating temperatures.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on established scientific principles for solubility testing of cosmetic ingredients. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvents (analytical grade)

  • Analytical Balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant Temperature Orbital Shaker or Water Bath

  • Centrifuge

  • Syringes and Syringe Filters (solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system, depending on the solvent and analytical method development.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature (e.g., 25°C) in the constant temperature shaker or water bath.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Dissolution: Add a known volume or weight of the pre-equilibrated solvent to each vial containing the this compound.

  • Equilibration: Securely cap the vials and place them in the constant temperature orbital shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

  • Sample Analysis:

    • Gravimetric Method (for non-volatile solvents): Accurately weigh the filtered aliquot. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound. Weigh the remaining residue. The solubility can be calculated as the weight of the residue per weight or volume of the solvent.

    • Chromatographic Method (HPLC/GC): Prepare a series of calibration standards of this compound in the chosen solvent. Dilute the filtered aliquot with the solvent to a concentration that falls within the calibration range. Analyze the diluted sample and the calibration standards using a validated HPLC or GC method. The concentration of this compound in the saturated solution can then be determined from the calibration curve.

  • Data Reporting: Express the solubility in grams per 100 mL ( g/100 mL) or weight percent (wt%) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow prep Preparation equil Equilibration prep->equil sub_prep1 Weigh excess This compound sep Phase Separation equil->sep sub_equil Agitate at constant temperature (24-48h) analysis Analysis sep->analysis sub_sep1 Centrifugation report Data Reporting analysis->report sub_analysis Gravimetric or Chromatographic (HPLC/GC) Method sub_report Calculate Solubility (g/100mL or wt%) sub_prep2 Add known volume of solvent sub_prep1->sub_prep2 sub_sep2 Collect & Filter Supernatant sub_sep1->sub_sep2

References

Triisostearyl Citrate: A Technical Guide to its Rheological Behavior and Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl Citrate (TISC) is a triester of isostearyl alcohol and citric acid, widely utilized in the cosmetics and personal care industry.[1][2] Its popularity stems from its function as an emollient and skin conditioning agent, imparting a smooth, non-greasy feel to formulations. Notably, TISC is characterized as a high molecular weight ester, which contributes to its classification as a high viscosity ingredient.[3][4][5][6][7] This technical guide provides an in-depth exploration of the rheological properties and viscosity of this compound, offering valuable insights for formulation development and characterization.

Core Rheological Properties

This compound is consistently described as a high viscosity emollient.[3][4][5][6][7] This intrinsic property is a direct consequence of its large molecular size and the intermolecular forces between its long isostearyl chains. The "cushiony" and "rich" feel it imparts to cosmetic products is a sensory manifestation of this high viscosity.

PropertyDescriptionReferences
Viscosity High[3][4][5][6][7]
Feel Heavy, rich, and cushiony[6]
Flow Behavior Expected to be Newtonian at low shear rates, with potential for shear-thinning at higher shear rates.Inferred from general behavior of high molecular weight cosmetic esters.
Temperature Dependence Viscosity is expected to decrease as temperature increases.Inferred from the behavior of similar cosmetic esters.

Experimental Protocols for Rheological Characterization

To obtain precise quantitative data on the viscosity and rheological behavior of this compound, a systematic experimental approach is required. The following protocols are representative of standard methods used in the cosmetics industry for such characterizations.

Viscosity Measurement using a Rotational Viscometer (e.g., Brookfield Viscometer)

This protocol outlines the steps to measure the dynamic viscosity of this compound at a controlled temperature and various shear rates.

Objective: To determine the viscosity of this compound and to assess its flow behavior (Newtonian vs. Non-Newtonian).

Apparatus and Materials:

  • Brookfield Rotational Viscometer (or equivalent) with a set of spindles

  • Low-viscosity adapter (if necessary)

  • Temperature-controlled water bath or Peltier temperature controller

  • Beaker or sample container

  • This compound sample

  • Calibration fluids

Methodology:

  • Instrument Setup and Calibration:

    • Level the viscometer using the leveling bubble.

    • Select an appropriate spindle and rotational speed based on the expected high viscosity of the sample. For a high viscosity liquid, a smaller spindle (e.g., #4) and a range of speeds (e.g., 10, 20, 50, 100 RPM) might be suitable.

    • Calibrate the viscometer using a certified calibration fluid of a known viscosity at the test temperature.

  • Sample Preparation and Temperature Control:

    • Place a sufficient amount of the this compound sample into a beaker.

    • Immerse the beaker in the temperature-controlled water bath or place it on the Peltier plate.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 30 minutes to ensure thermal homogeneity.

  • Measurement Procedure:

    • Immerse the selected spindle into the sample up to the immersion mark.

    • Turn on the viscometer motor at the lowest selected speed.

    • Allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.

    • Repeat the measurement at increasing rotational speeds to assess the shear rate dependency of the viscosity.

    • To evaluate the effect of temperature, repeat the entire measurement procedure at different temperatures (e.g., 30°C, 40°C, 50°C).

Data Analysis:

  • Plot viscosity as a function of shear rate (calculated from the spindle geometry and rotational speed). If the viscosity remains constant, the fluid is Newtonian. If the viscosity decreases with increasing shear rate, it exhibits shear-thinning behavior.

  • Plot viscosity as a function of temperature to determine the temperature dependency.

Advanced Rheological Analysis using a Rheometer

For a more comprehensive understanding of the viscoelastic properties of this compound, a controlled-stress or controlled-strain rheometer is recommended.

Objective: To characterize the viscoelastic properties, including storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

Apparatus and Materials:

  • Controlled-stress or controlled-strain rheometer with cone-and-plate or parallel-plate geometry

  • Peltier temperature control system

  • This compound sample

Methodology:

  • Instrument Setup and Geometry Zeroing:

    • Install the appropriate geometry (e.g., 40 mm parallel plate).

    • Set the gap to the recommended distance (e.g., 1 mm).

    • Zero the gap.

  • Sample Loading and Trimming:

    • Place a small amount of the this compound sample onto the center of the lower plate.

    • Lower the upper geometry to the set gap, allowing the sample to spread evenly.

    • Trim any excess sample from the edge of the geometry.

  • Oscillatory Measurement (Frequency Sweep):

    • Set the desired temperature (e.g., 25°C) and allow the sample to equilibrate.

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

    • Conduct a frequency sweep within the LVER (e.g., from 0.1 to 100 rad/s) at a constant strain.

    • Record G', G'', and complex viscosity (η*) as a function of frequency.

  • Flow Measurement (Steady-State Shear):

    • Perform a steady-state shear test by ramping the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹).

    • Record the shear stress and calculate the viscosity as a function of the shear rate.

Data Analysis:

  • The frequency sweep data will reveal the viscoelastic nature of the material. For a predominantly viscous liquid, G'' will be greater than G'.

  • The steady-state shear data will provide a detailed flow curve, confirming whether the material is Newtonian, shear-thinning, or shear-thickening.

Visualizing Rheological Behavior

The following diagrams, generated using Graphviz, illustrate the expected rheological behavior of this compound based on general principles for high molecular weight cosmetic esters.

Temperature_Viscosity_Relationship cluster_0 Factors Influencing Viscosity Temperature Temperature Viscosity Viscosity Temperature->Viscosity Inverse Relationship (As Temperature Increases, Viscosity Decreases)

Caption: Expected inverse relationship between temperature and the viscosity of this compound.

ShearRate_Viscosity_Relationship cluster_1 Flow Behavior Shear Rate Shear Rate Viscosity Viscosity Shear Rate->Viscosity Potential Shear-Thinning (Viscosity Decreases with Increasing Shear Rate)

Caption: Potential shear-thinning behavior of this compound under applied stress.

Conclusion

This compound is a key ingredient in cosmetic formulations, valued for its emollient properties and its contribution to product texture. Its high viscosity is a defining characteristic that influences its sensory profile and functional performance. While precise numerical data on its viscosity under varying conditions is not widely published, this guide provides a comprehensive overview of its expected rheological behavior and detailed protocols for its experimental characterization. For formulators and researchers, a thorough understanding and measurement of the rheological properties of this compound are crucial for optimizing product stability, sensory experience, and overall quality. The provided experimental frameworks can be adapted to specific laboratory settings to generate the quantitative data necessary for advanced formulation development and quality control.

References

Spectroscopic Analysis of Triisostearyl Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of triisostearyl citrate (B86180), a complex triester widely used in the pharmaceutical and cosmetic industries as an emollient and skin conditioning agent. A thorough understanding of its structural and chemical properties through advanced analytical techniques is crucial for formulation development, quality control, and regulatory compliance. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of triisostearyl citrate.

Introduction to this compound

This compound is the triester of citric acid and isostearyl alcohol. Its chemical formula is C₆₀H₁₁₆O₇, with a molecular weight of approximately 949.58 g/mol . The structure consists of a central citrate core esterified with three branched-chain isostearyl alcohol moieties. This highly branched and high molecular weight structure contributes to its unique physical properties, such as high viscosity and a luxurious feel in topical formulations. Spectroscopic analysis is essential to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the citrate backbone and the long isostearyl chains. Due to the complexity of the isostearyl group (a mixture of isomers), some signals, particularly in the aliphatic region, will appear as broad multiplets.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 4.1 - 4.3m-CH₂- (protons on carbons attached to ester oxygen)
~ 2.8 - 3.0d-CH₂- (protons on C-2 and C-4 of citrate)
~ 1.5 - 1.7m-CH- (methine proton in isostearyl chain)
~ 1.1 - 1.4m-(CH₂)n- (methylene protons in isostearyl chain)
~ 0.8 - 0.9m-CH₃ (terminal methyl groups in isostearyl chain)
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~ 170 - 175C=O (ester carbonyl carbons)
~ 70 - 75C-OH (quaternary carbon of citrate)
~ 60 - 65-CH₂-O- (carbons attached to ester oxygen)
~ 40 - 45-CH₂- (C-2 and C-4 of citrate)
~ 20 - 40Aliphatic -CH-, -CH₂- carbons
~ 10 - 15-CH₃ (terminal methyl carbons)
Experimental Protocol for NMR Spectroscopy

Given the viscous nature of this compound, appropriate sample preparation and experimental parameters are crucial for obtaining high-quality NMR spectra.

Sample Preparation:

  • Weigh approximately 20-30 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Chloroform-d is a good choice for its ability to dissolve non-polar, long-chain esters.

  • Cap the NMR tube and gently warm the sample (e.g., in a warm water bath at 40-50°C) to reduce viscosity and aid dissolution.

  • Vortex the tube until the sample is completely dissolved and the solution is homogeneous.

  • Allow the sample to cool to room temperature before inserting it into the NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Temperature: 298 K (25°C)

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Temperature: 298 K (25°C)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum of this compound will be dominated by absorptions from the ester functional groups and the long aliphatic chains.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450Broad, WeakO-H stretch (from the hydroxyl group on the citrate core)
2955, 2925, 2855StrongC-H stretch (asymmetric and symmetric stretching of CH₃ and CH₂ groups)
~ 1740StrongC=O stretch (ester carbonyl)
~ 1465MediumC-H bend (methylene scissoring)
~ 1375MediumC-H bend (methyl symmetric bending)
~ 1100 - 1250StrongC-O stretch (ester C-O-C asymmetric and symmetric stretching)
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing viscous liquids and solids with minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small drop of this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Due to its high molecular weight and low volatility, Electrospray Ionization (ESI) is the preferred method for the analysis of this compound.

m/z (Mass-to-Charge Ratio)IonDescription
~ 972.8[M+Na]⁺Sodium adduct of the intact molecule (most likely observed ion)
~ 950.9[M+H]⁺Protonated intact molecule
Various[M - C₁₈H₃₇O]⁺, etc.Fragments corresponding to the loss of one or more isostearyl ester groups
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a solvent system compatible with ESI, such as methanol (B129727) or a mixture of methanol and chloroform. The addition of a small amount of sodium acetate (B1210297) can enhance the formation of the sodium adduct [M+Na]⁺.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

    • Drying Gas (N₂): Set to a temperature and flow rate that promotes desolvation without causing thermal degradation (e.g., 200-300°C).

    • Mass Range: Scan a range appropriate to detect the expected molecular ions (e.g., m/z 500-1500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Final Characterization Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in MeOH/CHCl3 Sample->Prep_MS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR ATR-IR Spectroscopy Prep_IR->IR MS ESI-MS Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process Mass Spectrum (Deconvolution, Peak Assignment) MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Identity Identity Confirmation Process_IR->Identity Purity Purity Assessment Process_MS->Purity Process_MS->Identity Structure->Purity Identity->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization and quality assessment of this compound. The predicted data and detailed experimental protocols in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important excipient. Adherence to these analytical methodologies will ensure accurate and reliable characterization, contributing to the development of safe and effective pharmaceutical and cosmetic products.

An In-Depth Technical Guide to the Emollient Mechanism of Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a high molecular weight, branched-chain triester of citric acid and isostearyl alcohol.[1][2] It is a versatile ingredient in the cosmetic and pharmaceutical industries, primarily valued for its emollient, occlusive, and texture-enhancing properties.[3][4] This technical guide provides a comprehensive overview of the core emollient mechanism of triisostearyl citrate, its physicochemical characteristics, its role in skin barrier function, and the methodologies used to evaluate its efficacy.

Physicochemical Properties of this compound

The emollient and occlusive behavior of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. As a large, branched ester, it exhibits high viscosity and a low freezing point, contributing to its unique sensory profile on the skin.[1]

PropertyValueSource
Chemical Name Tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate[1]
CAS Number 113431-54-2[5]
Molecular Formula C60H116O7[5]
Molecular Weight 949.6 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[4]
Odor Mild, characteristic[4]
Solubility Soluble in most oils and esters; partially soluble in glycols; insoluble in water[4]
Key Functions Skin-Conditioning Agent - Emollient, Skin-Conditioning Agent - Occlusive[6][7]

The Core Emollient Mechanism: A Multi-faceted Approach

The primary mechanism by which this compound enhances skin hydration and smoothness is through its function as an occlusive emollient. This action can be understood through a two-pronged physical effect on the stratum corneum.

Occlusion and Reduction of Transepidermal Water Loss (TEWL)

The principal mechanism of action for this compound is the formation of a semi-occlusive, hydrophobic film on the surface of the stratum corneum.[8] This film acts as a physical barrier, significantly reducing the rate of transepidermal water loss (TEWL), which is the evaporation of water from the skin's surface.[8] By trapping moisture within the stratum corneum, this compound helps to maintain and increase skin hydration levels. The large, branched structure of the molecule contributes to its efficacy in forming a durable, water-repellent layer.

Emollience and Improvement of Skin Texture

In addition to its occlusive properties, this compound functions as an emollient by filling the interstitial spaces between corneocytes in the stratum corneum. This action helps to smooth and soften the skin, improving its texture and flexibility. The lubricating properties of this compound also reduce friction on the skin's surface, contributing to a more pleasant sensory experience.

Interaction with the Stratum Corneum and Skin Barrier

cluster_0 Application of this compound cluster_1 Stratum Corneum cluster_2 Mechanism of Action Triisostearyl_Citrate This compound Skin_Surface Skin Surface Triisostearyl_Citrate->Skin_Surface Topical Application Occlusive_Film Formation of Occlusive Film Skin_Surface->Occlusive_Film Fill_Gaps Fills Gaps Between Corneocytes Skin_Surface->Fill_Gaps SC_Lipids Stratum Corneum Lipids Corneocytes Corneocytes Reduce_TEWL Reduction of Transepidermal Water Loss (TEWL) Occlusive_Film->Reduce_TEWL Increase_Hydration Increased Stratum Corneum Hydration Reduce_TEWL->Increase_Hydration Smooth_Skin Smoother, Softer Skin Texture Increase_Hydration->Smooth_Skin Fill_Gaps->Smooth_Skin

Core emollient and occlusive mechanism of this compound.

Quantitative Data on Emollient Efficacy

While specific in-vivo studies quantifying the direct impact of this compound on skin hydration and TEWL are not widely published in peer-reviewed literature, the expected performance can be extrapolated from studies on formulations containing occlusive emollients. The following tables present illustrative data based on typical results observed for effective occlusive emollients.

Table 1: Illustrative In-Vivo Skin Hydration Study Results (Corneometry)

Time PointChange in Skin Hydration (Arbitrary Units) vs. Baseline (Placebo)Illustrative Change in Skin Hydration (Arbitrary Units) vs. Baseline (Formulation with Occlusive Emollient)
2 hours+5%+40%
4 hours+2%+35%
8 hours-1%+30%
24 hours-3%+20%

Table 2: Illustrative In-Vivo Transepidermal Water Loss (TEWL) Study Results

Time Point% Change in TEWL vs. Baseline (Placebo)Illustrative % Change in TEWL vs. Baseline (Formulation with Occlusive Emollient)
2 hours+2%-30%
4 hours+3%-25%
8 hours+1%-20%
24 hours0%-15%

Experimental Protocols for Efficacy Evaluation

The efficacy of emollients like this compound is primarily assessed through non-invasive in-vivo methods that measure changes in skin hydration and barrier function.

Measurement of Skin Hydration (Corneometry)
  • Principle: This technique measures the capacitance of the skin, which is directly related to its water content. The higher the capacitance, the more hydrated the skin.

  • Instrumentation: A Corneometer® is the standard instrument used for this measurement.

  • Protocol:

    • Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 20-30 minutes before measurements are taken.

    • Baseline Measurement: Baseline skin hydration is measured on designated test sites (e.g., volar forearm) before product application.

    • Product Application: A standardized amount of the test product (typically 2 mg/cm²) is applied to the test sites.

    • Post-Application Measurements: Skin hydration is measured at predetermined time points (e.g., 2, 4, 8, and 24 hours) after product application.

    • Data Analysis: The change in skin hydration from baseline is calculated and compared to a control site (untreated or treated with a placebo).

Measurement of Transepidermal Water Loss (TEWL)
  • Principle: This method quantifies the amount of water vapor that diffuses through the stratum corneum into the atmosphere. A lower TEWL value indicates a more intact skin barrier.

  • Instrumentation: A Tewameter® is the most commonly used device for TEWL measurements.

  • Protocol:

    • Subject Acclimatization: As with corneometry, subjects must be acclimatized to a controlled environment.

    • Baseline Measurement: Baseline TEWL is measured at the test sites.

    • Product Application: The test product is applied in a standardized manner.

    • Post-Application Measurements: TEWL is measured at specified intervals after application. The probe of the Tewameter® is placed gently on the skin surface, and the rate of water evaporation is recorded.

    • Data Analysis: The reduction in TEWL from baseline is calculated to determine the occlusivity and barrier-enhancing effects of the product.

Start Start Subject_Acclimatization Subject Acclimatization (Controlled Environment) Start->Subject_Acclimatization End End Baseline_Measurement Baseline Measurement (Corneometry & TEWL) Subject_Acclimatization->Baseline_Measurement Product_Application Standardized Product Application (2 mg/cm²) Baseline_Measurement->Product_Application Post_Application_Measurements Post-Application Measurements (e.g., 2, 4, 8, 24 hours) Product_Application->Post_Application_Measurements Data_Analysis Data Analysis (Change from Baseline vs. Control) Post_Application_Measurements->Data_Analysis Data_Analysis->End

Generalized workflow for in-vivo evaluation of emollient efficacy.

Safety and Regulatory Status

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic formulations. The panel reviewed available data on the safety of citric acid and its esters and found no significant concerns for dermal irritation or sensitization at typical use concentrations.

Conclusion

This compound is a highly effective emollient and occlusive agent that primarily functions through a physical mechanism. By forming a hydrophobic barrier on the skin's surface, it significantly reduces transepidermal water loss, thereby increasing the hydration of the stratum corneum. Its ability to fill the spaces between corneocytes contributes to a smoother and softer skin texture. While direct quantitative data on its in-vivo efficacy is limited in the public domain, its physicochemical properties and the well-understood mechanism of occlusive emollients support its widespread use in formulations aimed at improving skin hydration and barrier function. Standardized in-vivo methods, such as corneometry and TEWL measurement, provide robust means for evaluating the performance of formulations containing this versatile ingredient.

References

An In-Depth Technical Guide to Triisostearyl Citrate as an Occlusive Skin-Conditioning Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a triester of isostearyl alcohol and citric acid, utilized in the cosmetics and personal care industry as a skin-conditioning agent with pronounced occlusive and emollient properties[1]. Its large molecular weight and branched structure contribute to its ability to form a substantive, water-resistant film on the skin's surface. This guide provides a comprehensive technical overview of triisostearyl citrate, focusing on its function as an occlusive agent, the methodologies for its evaluation, and its role in maintaining skin barrier integrity.

Chemical Structure:

  • IUPAC Name: tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate[1]

  • CAS Number: 113431-54-2[1]

  • Molecular Formula: C₆₀H₁₁₆O₇[1]

Mechanism of Action as an Occlusive Agent

The primary mechanism by which this compound functions as a skin-conditioning agent is through occlusion. By forming a semi-occlusive barrier on the stratum corneum, it physically blocks transepidermal water loss (TEWL), a key factor in maintaining skin hydration. This action helps to keep the skin moist and hydrated, contributing to a soft and smooth appearance[1].

The occlusive properties of an ingredient are influenced by its molecular structure. While straight-chain molecules can align to form a tight barrier, the highly branched structure of this compound also allows it to create a significant occlusive film. Its high viscosity and low freezing point are additional properties that contribute to its effectiveness in cosmetic formulations[1].

Quantitative Data on Occlusive Effects

To provide a comparative context, the following table summarizes typical TEWL reduction values for well-known occlusive agents.

Occlusive AgentTypical TEWL Reduction (%)Reference/General Knowledge
PetrolatumUp to 99%General Dermatological Knowledge
Lanolin20 - 30%General Dermatological Knowledge
Mineral Oil20 - 30%General Dermatological Knowledge
Silicones (e.g., Dimethicone)20 - 30%General Dermatological Knowledge

Experimental Protocols for Evaluating Occlusivity

The occlusive properties of a raw material like this compound or a finished formulation containing it can be assessed using both in vivo and in vitro methods.

In Vivo Evaluation of Occlusivity

The most common in vivo method for assessing the occlusive effect of a topical product is the measurement of Transepidermal Water Loss (TEWL).

Objective: To quantify the reduction in TEWL from the skin surface after the application of a formulation containing this compound.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

  • Acclimatization: Subjects are acclimatized in a room with controlled temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%) for at least 30 minutes before measurements.

  • Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the volar forearm using a Tewameter® or a similar evaporimeter.

  • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) containing a specific concentration of this compound is applied to the designated test site. An untreated site serves as a negative control, and a site treated with a known occlusive agent (e.g., petrolatum) can be used as a positive control.

  • Post-Application Measurements: TEWL measurements are repeated at predefined time points (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: The percentage reduction in TEWL for the treated site is calculated relative to the baseline and/or the untreated control site.

In Vitro Evaluation of Occlusivity

In vitro methods provide a controlled environment to assess the occlusive properties of an ingredient.

Objective: To determine the water vapor transmission rate through a synthetic or biological membrane after the application of this compound.

Methodology:

  • Apparatus: A diffusion cell, such as a Franz cell, is typically used. The cell consists of a donor chamber and a receptor chamber separated by a membrane.

  • Membrane: A synthetic membrane (e.g., cellulose (B213188) acetate) or a biological membrane (e.g., excised human or porcine skin) can be used.

  • Procedure:

    • The receptor chamber is filled with water or a saline solution.

    • The membrane is mounted between the donor and receptor chambers.

    • A standardized amount of this compound is applied to the surface of the membrane in the donor chamber.

    • The entire apparatus is maintained at a constant temperature (e.g., 32°C).

    • The rate of water loss from the receptor chamber through the membrane is measured over time by weighing the diffusion cell at regular intervals.

  • Calculation: The occlusion factor (F) can be calculated using the following formula: F = [(A - B) / A] x 100 Where:

    • A = Water loss from the control (membrane without sample)

    • B = Water loss from the membrane with the test sample

Signaling Pathways and Logical Relationships

As a large molecular weight ester, this compound's primary mode of action is the formation of a physical barrier on the skin's surface, rather than direct interaction with cellular signaling pathways. This physical barrier has indirect effects on the underlying biological processes of the stratum corneum. The following diagrams illustrate the logical relationships in skin hydration and the experimental workflow for evaluating occlusivity.

SkinHydrationMechanisms cluster_0 Skin Barrier Components cluster_1 Hydration Factors cluster_2 Occlusive Agent Action Corneocytes Corneocytes (Bricks) NMF Natural Moisturizing Factors (NMF) (within Corneocytes) Corneocytes->NMF Contains LipidMatrix Intercellular Lipids (Mortar: Ceramides, Cholesterol, Fatty Acids) TEWL Transepidermal Water Loss (TEWL) LipidMatrix->TEWL Regulates Water Water NMF->Water Binds Water->TEWL Evaporation TISC This compound OcclusiveLayer Formation of Occlusive Layer TISC->OcclusiveLayer OcclusiveLayer->TEWL Reduces

Figure 1: Mechanism of skin hydration and the role of an occlusive agent.

OcclusivityTestingWorkflow cluster_InVivo In Vivo Testing cluster_InVitro In Vitro Testing IV_Start Subject Acclimatization IV_Baseline Baseline TEWL Measurement IV_Start->IV_Baseline IV_Apply Apply Test Formulation IV_Baseline->IV_Apply IV_Measure Post-Application TEWL Measurements IV_Apply->IV_Measure IV_Analyze Data Analysis (% TEWL Reduction) IV_Measure->IV_Analyze IT_Setup Prepare Diffusion Cell with Membrane IT_Apply Apply this compound IT_Setup->IT_Apply IT_Incubate Incubate at Controlled Temperature IT_Apply->IT_Incubate IT_Weigh Measure Water Loss Over Time IT_Incubate->IT_Weigh IT_Calculate Calculate Occlusion Factor (F) IT_Weigh->IT_Calculate

Figure 2: Experimental workflow for evaluating occlusivity.

Safety and Regulatory Information

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its alkyl esters, including this compound. In their 2014 report, they concluded that this compound is safe in the present practices of use and concentration in cosmetics. It is reported to be used at concentrations up to 80% in lipstick formulations.

Conclusion

This compound is a safe and effective occlusive skin-conditioning agent used in a variety of cosmetic products. Its primary function is to form a physical barrier on the skin, thereby reducing transepidermal water loss and helping to maintain skin hydration. While specific quantitative data on its TEWL reduction capabilities are not widely published, standardized in vivo and in vitro test protocols can be employed to evaluate its occlusive performance in finished formulations. Its mechanism of action is primarily physical, and it is not known to directly interact with specific cellular signaling pathways. For researchers and formulators, this compound offers a valuable tool for creating products with significant moisturizing and skin-smoothing benefits.

References

Thermal Properties of Triisostearyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for triisostearyl citrate (B86180) is not publicly available. This guide provides a comprehensive overview of the expected thermal properties based on the analysis of similar long-chain esters and citric acid derivatives. It also details the standard experimental protocols for conducting such thermal analyses.

Introduction to Triisostearyl Citrate and its Thermal Properties

This compound is a complex, high molecular weight ester derived from citric acid and isostearyl alcohol. It finds extensive use in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and pigment dispersant. The thermal properties of this compound are critical to understanding its stability during manufacturing, storage, and application, as well as its behavior in various formulations.

The key thermal properties of interest are:

  • Melting Behavior and Polymorphism: Investigated by Differential Scanning Calorimetry (DSC), this reveals the temperatures at which the material transitions from a solid to a liquid state. The presence of multiple melting peaks can indicate polymorphism, which can impact the material's physical properties.

  • Glass Transition Temperature (Tg): Also determined by DSC, the glass transition is a reversible transition in amorphous materials from a hard, glassy state to a more rubbery state. For a largely amorphous material like this compound, this is a key parameter.

  • Thermal Stability and Decomposition: Assessed by Thermogravimetric Analysis (TGA), this determines the temperature at which the material begins to degrade and lose mass. This is crucial for setting maximum processing temperatures.

Expected Thermal Behavior of this compound

While specific data is unavailable, the thermal behavior of this compound can be inferred from its chemical structure as a large, branched-chain ester.

  • Expected DSC Profile: Due to its bulky and branched isostearyl groups, this compound is likely to be a viscous liquid or a soft, amorphous solid at room temperature with a low melting point or a glass transition temperature below 0°C. A DSC thermogram would be expected to show a subtle shift in the baseline corresponding to the glass transition. If crystalline domains are present, a broad and shallow melting endotherm would be observed.

  • Expected TGA Profile: As a high molecular weight ester, this compound is expected to exhibit good thermal stability. Decomposition would likely begin at temperatures above 200°C in an inert atmosphere. The degradation of citric acid esters can be a multi-step process.[1]

Experimental Protocols

The following are detailed, standardized protocols for conducting DSC and TGA analyses on a high molecular weight ester like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔH) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any volatilization of the sample.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

    • Perform a baseline run with two empty pans to ensure a stable baseline.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, -80°C.

    • Hold isothermally for 5 minutes to ensure thermal equilibrium.

    • Ramp the temperature from -80°C to 100°C at a heating rate of 10°C/min.

    • Cool the sample back to -80°C at a controlled rate of 10°C/min.

    • Perform a second heating scan from -80°C to 100°C at 10°C/min. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • The glass transition (Tg) is identified as a step-change in the heat flow curve on the second heating scan.

    • The melting point (Tm) is determined as the peak temperature of any endothermic event.

    • The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Hold isothermally for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

    • The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the DSC and TGA experimental procedures.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal ref Prepare Empty Reference Pan seal->ref load Load Sample and Reference into DSC ref->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at -80°C purge->equilibrate heat1 Heat to 100°C (10°C/min) equilibrate->heat1 cool Cool to -80°C (10°C/min) heat1->cool heat2 Heat to 100°C (10°C/min, 2nd Scan) cool->heat2 analyze Analyze Thermogram heat2->analyze tg Determine Glass Transition (Tg) analyze->tg tm Determine Melting Point (Tm) analyze->tm dh Calculate Enthalpy of Fusion (ΔH) analyze->dh

Caption: Experimental Workflow for DSC Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 10-15 mg of This compound pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Heat to 600°C (10°C/min) equilibrate->heat analyze Analyze TGA Curve heat->analyze onset Determine Onset of Decomposition analyze->onset dtg Analyze DTG Curve for Max Decomposition Rate analyze->dtg

Caption: Experimental Workflow for TGA Analysis.

Conclusion

A comprehensive understanding of the thermal properties of this compound is essential for its effective use in pharmaceutical and cosmetic formulations. While specific experimental DSC and TGA data are not currently available in the public domain, this guide provides a robust framework for anticipating its thermal behavior and for conducting the necessary analyses. The detailed experimental protocols and workflows presented herein offer a standardized approach for researchers and scientists to characterize this compound and similar high molecular weight esters, ensuring data quality and comparability. The generation of such data would be a valuable contribution to the scientific community and would aid in the formulation development and quality control of products containing this versatile ingredient.

References

An In-depth Technical Guide to Triisostearyl Citrate: Source and Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triisostearyl citrate (B86180), a versatile triester extensively utilized in the cosmetic and pharmaceutical industries. The document details its constituent raw materials, their sourcing, and the complete manufacturing process from precursor synthesis to the final product. Detailed experimental protocols, quantitative data, and process visualizations are included to support research, development, and formulation activities.

Introduction to Triisostearyl Citrate

This compound is the triester of isostearyl alcohol and citric acid.[1] It is a high molecular weight ester valued for its unique emollient properties, imparting a rich, non-greasy feel to topical formulations. Its branched-chain structure contributes to a low freezing point and high viscosity, making it an excellent film-former, pigment dispersant, and solvent for various active ingredients and UV filters.[1] These characteristics make it a preferred ingredient in skincare, color cosmetics, and sun care products.

Raw Material Sourcing and Synthesis

The synthesis of this compound relies on two primary raw materials: citric acid and isostearyl alcohol. The sourcing and manufacturing of these precursors are critical to the quality and properties of the final ester.

Citric Acid

Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid naturally found in citrus fruits.[1] For industrial-scale production, a biotechnological fermentation process is employed.

Manufacturing Process: Fungal Fermentation

The dominant method for industrial citric acid production is the submerged fermentation of carbohydrate feedstocks by the fungus Aspergillus niger.

Experimental Protocol: Citric Acid Fermentation

  • Strain Selection and Inoculum Preparation: A high-yield strain of Aspergillus niger is selected. A spore suspension is prepared and used to inoculate a seed fermenter containing a sterile nutrient medium.

  • Fermentation Medium: The production fermenter is filled with a sterilized medium typically composed of a carbon source (e.g., sucrose (B13894) or glucose syrup), a nitrogen source (e.g., ammonium (B1175870) nitrate), and various mineral salts. The pH of the medium is adjusted to an acidic range, often between 2 and 3, to inhibit the formation of unwanted byproducts like oxalic acid.

  • Fermentation Conditions: The fermentation is carried out under aerobic conditions with constant agitation and sparging of sterile air. The temperature is maintained at approximately 30°C. The fermentation process can take several days, during which the fungus metabolizes the sugar to produce citric acid.

  • Downstream Processing:

    • Filtration: The fungal biomass (mycelium) is separated from the fermentation broth by filtration.

    • Purification: The citric acid-rich broth is then purified. This typically involves precipitation of citric acid as calcium citrate by the addition of calcium hydroxide (B78521) (slaked lime). The calcium citrate salt is then treated with sulfuric acid to precipitate calcium sulfate (B86663) (gypsum), leaving behind a purified citric acid solution.

    • Crystallization: The purified citric acid solution is concentrated by evaporation, leading to the crystallization of anhydrous or monohydrate citric acid. The crystals are then centrifuged and dried.

Logical Relationship: Citric Acid Production Workflow

Citric_Acid_Production cluster_0 Fermentation cluster_1 Downstream Processing Aspergillus_niger_strain Aspergillus niger Strain Fermenter Submerged Fermentation (30°C, Aerobic) Aspergillus_niger_strain->Fermenter Sucrose_Medium Sucrose-based Medium (pH 2-3) Sucrose_Medium->Fermenter Filtration Filtration Fermenter->Filtration Broth Precipitation Precipitation (with Ca(OH)2) Filtration->Precipitation Citrate Solution Acidification Acidification (with H2SO4) Precipitation->Acidification Calcium Citrate Crystallization Crystallization Acidification->Crystallization Purified Citric Acid Solution Citric_Acid Anhydrous/ Monohydrate Citric Acid Crystallization->Citric_Acid

Workflow for the industrial production of citric acid.
Isostearyl Alcohol

Isostearyl alcohol is a branched-chain C18 fatty alcohol. Its branched nature is responsible for the unique tactile properties and low melting point of its esters. It is typically produced from the dimerization of oleic acid followed by hydrogenation.

Manufacturing Process: Hydrogenation of Isostearic Acid

Isostearyl alcohol is synthesized via the catalytic hydrogenation of isostearic acid.

Experimental Protocol: Isostearyl Alcohol Synthesis

  • Raw Material: The process starts with isostearic acid, which is often derived from vegetable oils like soybean or coconut oil.

  • Catalyst: A metal catalyst, such as a copper-chromium catalyst, is used to facilitate the hydrogenation reaction.

  • Reaction Conditions: Isostearic acid and the catalyst are charged into a high-pressure reactor. The mixture is heated to a high temperature (e.g., 275°C) under a high pressure of hydrogen gas (e.g., 150 kg/cm ²).

  • Reaction Monitoring: The reaction is monitored until the desired degree of hydrogenation is achieved, which can take several hours.

  • Purification:

    • Catalyst Removal: After the reaction, the mixture is cooled, and the catalyst is removed by filtration.

    • Distillation: The crude isostearyl alcohol is then purified by vacuum distillation to separate it from any unreacted starting material and byproducts. The final product is a clear, colorless liquid or a waxy solid.

Manufacturing of this compound

This compound is synthesized through the direct esterification of citric acid with isostearyl alcohol. This reaction is a type of Fischer esterification.

Chemical Reaction

The overall reaction involves one molecule of citric acid reacting with three molecules of isostearyl alcohol to form one molecule of this compound and three molecules of water.

Citric Acid + 3 Isostearyl Alcohol ⇌ this compound + 3 H₂O

Manufacturing Process

The industrial synthesis of this compound is typically carried out in a batch reactor.

Experimental Protocol: Synthesis of this compound

  • Reactant Charging: A thermostated reactor equipped with a magnetic stirrer and a reflux condenser with a water separator (e.g., Dean-Stark apparatus) is charged with citric acid and a molar excess of isostearyl alcohol (e.g., a 1:3.3 molar ratio of citric acid to isostearyl alcohol).

  • Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a strong acid ion-exchange resin, is added to the reaction mixture. In some cases, the reaction can be driven to completion without a catalyst at higher temperatures, which can be advantageous for producing a purer product.

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 120-180°C under reduced pressure (e.g., 20-40 mm Hg) with constant stirring. The reduced pressure aids in the removal of water, which drives the equilibrium towards the formation of the ester.

  • Water Removal: The water produced during the esterification is continuously removed from the reaction mixture via the reflux condenser and water separator.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing for the acid value. The reaction is considered complete when the acid value drops to a predetermined low level.

  • Purification:

    • Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with an alkaline solution (e.g., sodium carbonate solution).

    • Washing: The crude ester is washed several times with water to remove any remaining catalyst, unreacted citric acid, and salts.

    • Drying and Deodorization: The washed ester is then dried under vacuum to remove residual water. A deodorization step, often involving steam stripping under vacuum, may be employed to remove any volatile impurities.

    • Filtration: Finally, the purified this compound is filtered to remove any particulate matter, resulting in a clear, viscous liquid.

Signaling Pathway: this compound Synthesis

TISC_Synthesis Citric_Acid Citric Acid Reactor Esterification Reactor (120-180°C, Vacuum) Citric_Acid->Reactor Isostearyl_Alcohol Isostearyl Alcohol (3 eq.) Isostearyl_Alcohol->Reactor Water Water (3 eq.) Reactor->Water Removed TISC_Crude Crude Triisostearyl Citrate Reactor->TISC_Crude Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Neutralization Neutralization TISC_Crude->Neutralization Washing Washing Neutralization->Washing Drying Drying & Deodorization Washing->Drying Filtration Filtration Drying->Filtration TISC_Pure Purified Triisostearyl Citrate Filtration->TISC_Pure

The manufacturing process of this compound.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and its precursors.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 113431-54-2[2][3]
Molecular Formula C₆₀H₁₁₆O₇[3]
Molecular Weight 949.56 g/mol [3]
Appearance Clear, colorless to yellow liquid[2][4]
Odor Slightly characteristic, mild[2][4]
Density ~0.9 g/cm³
Specific Gravity ~1.01[2]
Boiling Point 833.7 ± 32.0 °C at 760 mmHg
Vapor Pressure ~0.1 mm Hg[2]
Solubility Insoluble in water; Soluble in most oils and esters[2][4]
pH 4-6[2]

Table 2: Properties of Raw Materials

PropertyCitric Acid (Anhydrous)Isostearyl Alcohol
CAS Number 77-92-927458-93-1
Molecular Formula C₆H₈O₇C₁₈H₃₈O
Molecular Weight 192.12 g/mol 270.50 g/mol
Appearance White crystalline solidColorless liquid or waxy solid
Melting Point 153 °C~60 °C
Boiling Point Decomposes at 175 °C330-332 °C
Solubility in Water Very solubleInsoluble

Conclusion

This compound is a synthetically derived ester with well-defined manufacturing processes for both its raw materials and the final product. The fermentation of carbohydrates by Aspergillus niger provides a reliable and scalable source of citric acid. The catalytic hydrogenation of isostearic acid yields the branched-chain isostearyl alcohol necessary for the desired emollient properties. The final esterification step, while a standard chemical transformation, requires careful control of reaction conditions and purification steps to yield a high-purity product suitable for demanding applications in the pharmaceutical and cosmetic fields. This guide provides the foundational technical knowledge for professionals working with or developing formulations containing this compound.

References

Methodological & Application

Application Notes and Protocols: Triisostearyl Citrate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a triester of isostearyl alcohol and citric acid, widely recognized in the cosmetic and personal care industries for its properties as an emollient, texture enhancer, and stabilizing agent.[1][2][3] Its occlusive and skin-conditioning characteristics, coupled with a favorable safety profile, suggest its potential as a valuable excipient in the development of topical drug delivery systems.[4][5] These application notes provide a comprehensive overview of the potential uses of triisostearyl citrate in topical pharmaceutical formulations, along with detailed protocols for formulation, characterization, and in vitro performance testing.

This compound's lipophilic nature and high molecular weight contribute to its ability to form a substantive, non-greasy film on the skin, which can enhance skin hydration by reducing transepidermal water loss. This occlusive effect can be beneficial for the delivery of active pharmaceutical ingredients (APIs) by modifying the barrier properties of the stratum corneum.[6] Furthermore, its solubilizing properties for certain lipophilic compounds make it a candidate for improving the dermal penetration of various drugs.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into topical drug delivery systems.

PropertyValue/DescriptionReference
INCI Name This compound[7]
CAS Number 113431-54-2[4]
Molecular Formula C60H116O7
Molecular Weight 949.6 g/mol [8]
Appearance Clear to slightly yellow, viscous liquid
Odor Odorless to slightly characteristic[3]
Solubility Soluble in most oils and esters; partially soluble in glycols; insoluble in water.[3]
Key Functions Emollient, Skin-Conditioning Agent (Occlusive), Stabilizer, Pigment Disperser, Texture Enhancer.[1][2]

Applications in Topical Drug Delivery

This compound's properties make it suitable for various applications in topical drug delivery:

  • Vehicle for Lipophilic APIs: Due to its oily nature and good solubilizing properties for lipophilic compounds, it can serve as a primary or secondary vehicle in formulations such as ointments, creams, and lotions.

  • Permeation Enhancer: Its occlusive properties can increase skin hydration, potentially enhancing the penetration of certain APIs.[6] By forming a film on the skin, it can increase the thermodynamic activity of the drug in the formulation, providing a driving force for skin permeation.

  • Formulation Stabilizer: It can help to stabilize emulsions and prevent phase separation, ensuring a homogenous distribution of the API throughout the product's shelf life.[1][9]

  • Controlled Release Matrix: The high viscosity and film-forming properties of this compound may contribute to a sustained release profile for certain APIs from a topical formulation.

Experimental Protocols

The following sections provide detailed protocols for the formulation, characterization, and in vitro evaluation of topical drug delivery systems containing this compound.

Formulation of a Model Oil-in-Water (O/W) Cream

This protocol describes the preparation of a model O/W cream containing a hypothetical lipophilic API, using this compound in the oil phase.

Materials:

  • Oil Phase:

    • This compound (5-15% w/w)

    • Cetyl Alcohol (2-5% w/w)

    • Stearic Acid (2-5% w/w)

    • Lipophilic API (e.g., Ketoprofen, Diclofenac) (1-5% w/w)

  • Aqueous Phase:

    • Purified Water (q.s. to 100%)

    • Glycerin (3-7% w/w)

    • Emulsifying Agent (e.g., Polysorbate 80) (1-5% w/w)

    • Preservative (e.g., Phenoxyethanol) (0.5-1% w/w)

Protocol:

  • Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, and stearic acid. Heat the mixture to 70-75°C with constant stirring until all components have melted and a homogenous solution is formed.

  • API Incorporation: Once the oil phase is uniform, add the lipophilic API and stir until completely dissolved. Maintain the temperature at 70-75°C.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the emulsifying agent, glycerin, and preservative in purified water. Heat the aqueous phase to 70-75°C with stirring.

  • Emulsification: Slowly add the heated oil phase to the heated aqueous phase under continuous homogenization using a high-shear mixer.

  • Cooling: Continue homogenization for 10-15 minutes. Then, begin to cool the emulsion while stirring with a propeller mixer at a lower speed to facilitate the formation of the cream structure.

  • Final Product: Continue gentle stirring until the cream has reached room temperature.

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation oil_ingredients Combine this compound, Cetyl Alcohol, Stearic Acid heat_oil Heat to 70-75°C oil_ingredients->heat_oil dissolve_api Dissolve API heat_oil->dissolve_api emulsification Emulsification (High Shear Mixing) dissolve_api->emulsification aqueous_ingredients Combine Water, Glycerin, Emulsifier, Preservative heat_aqueous Heat to 70-75°C aqueous_ingredients->heat_aqueous heat_aqueous->emulsification cooling Cooling with Gentle Stirring emulsification->cooling final_product Final Cream Product cooling->final_product

Figure 1. Workflow for O/W Cream Formulation.
Characterization of the Topical Formulation

The prepared formulation should be characterized to ensure its quality and stability.

ParameterMethodAcceptance Criteria (Illustrative)
Appearance Visual InspectionHomogeneous, white, smooth cream, free from phase separation.
pH pH meter4.5 - 6.5
Viscosity Rotational Viscometer20,000 - 50,000 cP
Globule Size Optical Microscopy or Laser DiffractionMean globule size < 10 µm
Drug Content HPLC95.0% - 105.0% of label claim
Stability Accelerated stability testing (e.g., 40°C/75% RH for 3 months)No significant changes in appearance, pH, viscosity, and drug content.[9][10]
In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the performance of topical formulations and can be used for quality control and to support bioequivalence studies.[11][12]

Equipment and Materials:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions)

  • Stirring plate and magnetic stir bars

  • Water bath or heating block to maintain 32°C

  • HPLC for drug quantification

Protocol:

  • Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly: Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber.

  • Equilibration: Equilibrate the assembled cells with the receptor medium at 32°C for 30 minutes.

  • Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound-based formulation uniformly onto the membrane surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of API released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Membrane assemble_cells Assemble Franz Cells prep_membrane->assemble_cells equilibrate Equilibrate at 32°C assemble_cells->equilibrate apply_sample Apply Formulation equilibrate->apply_sample sampling Collect Samples (Predetermined Intervals) apply_sample->sampling hplc Quantify API (HPLC) sampling->hplc data_analysis Plot Cumulative Release vs. √Time hplc->data_analysis calc_rate Calculate Release Rate data_analysis->calc_rate final_result final_result calc_rate->final_result Release Profile

Figure 2. In Vitro Release Testing (IVRT) Workflow.

Illustrative IVRT Data:

The following table presents hypothetical data for the release of a lipophilic API from a this compound-based cream compared to a standard petrolatum ointment.

Time (hours)Cumulative API Released (µg/cm²) - TISC CreamCumulative API Released (µg/cm²) - Petrolatum Ointment
0.525.3 ± 3.115.8 ± 2.5
148.9 ± 4.530.2 ± 3.8
285.6 ± 6.255.7 ± 5.1
4150.2 ± 9.8102.4 ± 8.9
6210.5 ± 12.4145.9 ± 11.2
8265.8 ± 15.1188.6 ± 14.3
Ex Vivo Skin Permeation Study

This study evaluates the permeation of the API through excised skin, providing a more biologically relevant model than synthetic membranes.

Equipment and Materials:

  • Franz Diffusion Cells

  • Excised human or animal (e.g., porcine) skin

  • Dermatomed to a uniform thickness (e.g., 500 µm)

  • Other materials as listed for IVRT

Protocol:

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Cell Assembly and Equilibration: Assemble and equilibrate the cells as described in the IVRT protocol.

  • Sample Application: Apply a finite dose of the formulation to the skin surface.

  • Sampling: Collect samples from the receptor medium at specified time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) and replace with fresh medium.

  • Skin Analysis (Optional): At the end of the study, dismount the skin, separate the epidermis and dermis, and extract the API to determine the amount retained in each layer.

  • Quantification and Data Analysis: Analyze the API concentration in the receptor fluid and skin extracts via HPLC. Calculate the cumulative amount of API permeated per unit area and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of this plot.

Illustrative Skin Permeation Data:

ParameterTISC CreamPetrolatum Ointment
Steady-State Flux (Jss) (µg/cm²/h) 12.5 ± 1.87.8 ± 1.2
Lag Time (h) 2.1 ± 0.43.5 ± 0.6
API in Epidermis (µg/cm²) 35.2 ± 4.125.9 ± 3.5
API in Dermis (µg/cm²) 15.8 ± 2.99.7 ± 1.9

Mechanism of Action: Skin Permeation Enhancement

This compound, as an occlusive agent, is hypothesized to enhance skin permeation through the following mechanism:

G start Application of This compound Formulation occlusive_layer Formation of Occlusive Layer start->occlusive_layer reduce_tewl Reduction of Transepidermal Water Loss (TEWL) occlusive_layer->reduce_tewl hydrate_sc Hydration of Stratum Corneum reduce_tewl->hydrate_sc swell_corneocytes Swelling of Corneocytes hydrate_sc->swell_corneocytes disrupt_lipids Disruption of Intercellular Lipid Lamellae hydrate_sc->disrupt_lipids increase_permeability Increased Skin Permeability swell_corneocytes->increase_permeability disrupt_lipids->increase_permeability enhance_penetration Enhanced API Penetration increase_permeability->enhance_penetration

Figure 3. Proposed Mechanism of Permeation Enhancement.

Conclusion

This compound presents a promising excipient for the development of topical drug delivery systems. Its emollient, occlusive, and stabilizing properties can be leveraged to create elegant and effective formulations for a variety of APIs. The protocols outlined in these application notes provide a framework for the rational design, formulation, and evaluation of such systems. Further research is warranted to fully elucidate the quantitative impact of this compound on the skin permeation of different classes of drugs and to explore its potential in advanced drug delivery platforms.

References

Application Notes and Protocols: Triisostearyl Citrate as a Vehicle for Hydrophobic APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180), the triester of isostearyl alcohol and citric acid, is a versatile excipient with significant potential as a delivery vehicle for hydrophobic active pharmaceutical ingredients (APIs).[1][2] Its inherent properties, including high lipophilicity, excellent emolliency, and good spreading characteristics, make it a compelling candidate for topical, transdermal, and potentially oral drug delivery systems.[3] These application notes provide a comprehensive overview of the utility of Triisostearyl citrate in formulating hydrophobic APIs, complete with detailed experimental protocols and illustrative data.

This compound is a non-greasy, smooth-feeling ester that can act as a solubilizing agent and a penetration enhancer, facilitating the delivery of drugs through the skin barrier.[3] Its ability to form stable emulsions and dispersions makes it suitable for a variety of dosage forms, including creams, lotions, ointments, and self-emulsifying drug delivery systems (SEDDS).[4][5][6] This document will explore key formulation and evaluation parameters for harnessing the full potential of this compound as a drug delivery vehicle.

Key Advantages of this compound for Hydrophobic API Delivery

  • Enhanced Solubility: this compound can significantly improve the solubility of poorly water-soluble drugs, a critical factor for enhancing bioavailability.[7][8]

  • Improved Stability: It can protect sensitive APIs from degradation, such as photodegradation, thereby enhancing the shelf-life of the formulation.[9][10][11]

  • Enhanced Permeation: Its emollient and occlusive properties can hydrate (B1144303) the stratum corneum, potentially increasing the permeation of APIs across the skin barrier.

  • Versatile Formulation: this compound is compatible with a wide range of other excipients, allowing for the development of various dosage forms.

  • Favorable Safety Profile: It is widely used in cosmetic and personal care products, indicating a good safety profile for topical applications.[1]

Application 1: Topical Delivery of a Hydrophobic Corticosteroid

This section details the use of this compound in a topical cream formulation for a model hydrophobic corticosteroid, such as Clobetasol Propionate. Topical corticosteroids are a cornerstone in dermatology for treating inflammatory skin conditions.[12][13] The vehicle plays a crucial role in their efficacy and patient compliance.

Formulation Development

The formulation aims to create a stable and elegant oil-in-water (O/W) cream with good skin feel and effective drug delivery.

Table 1: Illustrative Topical Cream Formulation with this compound

Ingredient Function % w/w
Oil Phase
Clobetasol PropionateActive Pharmaceutical Ingredient0.05
This compoundVehicle, Solubilizer, Emollient15.0
Cetostearyl AlcoholThickening Agent, Emulsion Stabilizer8.0
Glyceryl MonostearateEmulsifier4.0
Aqueous Phase
Purified WaterSolvent70.95
Propylene GlycolHumectant, Co-solvent5.0
Polysorbate 80Emulsifier1.0
Preservative System
PhenoxyethanolPreservative0.5
EthylhexylglycerinPreservative Booster0.5
Experimental Protocols

Objective: To determine the saturation solubility and loading capacity of the hydrophobic API in this compound.

Methodology:

  • Prepare supersaturated solutions of the API in this compound by adding excess drug to the vehicle in sealed vials.

  • Equilibrate the vials at controlled temperatures (e.g., 25°C and 37°C) in a shaking water bath for 48 hours to ensure equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 15,000 rpm for 30 minutes) to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.[14][15][16]

Table 2: Illustrative Solubility Data

Vehicle Temperature (°C) API Solubility (mg/mL)
This compound2515.2 ± 0.8
This compound3728.5 ± 1.2
Isopropyl Myristate (Comparator)2512.8 ± 0.6
Isopropyl Myristate (Comparator)3723.1 ± 1.1

Objective: To evaluate the release profile of the API from the this compound-based formulation.

Methodology:

  • Use a Franz diffusion cell apparatus for the in vitro release study.[17][18][19]

  • Mount a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments of the Franz cell.

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions) and maintain the temperature at 32°C.

  • Apply a finite dose of the formulation to the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

Table 3: Illustrative In Vitro Release Data

Time (hours) Cumulative API Release (%) from this compound Formulation
115.3 ± 2.1
228.7 ± 3.5
445.9 ± 4.2
868.2 ± 5.1
1285.4 ± 4.8
2496.1 ± 3.9

Objective: To assess the permeation of the API through the skin from the this compound formulation.

Methodology:

  • Utilize a Franz diffusion cell with excised human or animal skin (e.g., rat or porcine skin) as the membrane.[17][18][19]

  • Prepare the skin by carefully removing subcutaneous fat and hair.

  • Mount the skin on the Franz cell with the stratum corneum facing the donor compartment.

  • Follow the same procedure as the in vitro release study (Protocol 2) for sample collection and analysis.

Table 4: Illustrative Skin Permeation Data

Parameter This compound Formulation Control Formulation (without this compound)
Steady-State Flux (Jss) (µg/cm²/h) 8.5 ± 1.24.2 ± 0.8
Permeability Coefficient (Kp) (cm/h x 10⁻³) 1.7 ± 0.20.8 ± 0.1
Lag Time (h) 2.1 ± 0.32.8 ± 0.4

Application 2: Oral Delivery of a Hydrophobic Nutraceutical (Curcumin) via SEDDS

This section outlines the development of a Self-Emulsifying Drug Delivery System (SEDDS) using this compound for the oral delivery of curcumin (B1669340), a hydrophobic nutraceutical with low oral bioavailability.[20][21][22][23] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][6][24][25]

Formulation Development

The goal is to develop a stable SEDDS formulation that readily emulsifies to a small droplet size, enhancing the dissolution and absorption of curcumin.

Table 5: Illustrative SEDDS Formulation with this compound

Component Function % w/w
CurcuminActive Pharmaceutical Ingredient5.0
This compoundOil Phase30.0
Polysorbate 80Surfactant45.0
Transcutol® HPCo-surfactant/Co-solvent20.0
Experimental Protocols

Objective: To evaluate the self-emulsification efficiency and droplet size of the SEDDS formulation.

Methodology:

  • Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of purified water in a beaker with gentle agitation (e.g., 50 rpm) at 37°C. Visually observe the time taken for the formulation to form a clear or slightly bluish-white emulsion.

  • Droplet Size Analysis: Dilute the SEDDS formulation in purified water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

Table 6: Illustrative SEDDS Characterization Data

Parameter Result
Emulsification Time (seconds) < 60
Mean Droplet Size (nm) 150 ± 15
Polydispersity Index (PDI) < 0.3

Objective: To compare the dissolution rate of curcumin from the SEDDS formulation with that of the pure drug.

Methodology:

  • Perform the dissolution study using a USP Type II (paddle) apparatus.

  • Fill the dissolution vessels with 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) maintained at 37°C.

  • Introduce the SEDDS formulation (encapsulated in a hard gelatin capsule) or pure curcumin powder into the dissolution medium.

  • Withdraw samples at specified time points and analyze the curcumin concentration by HPLC.

Table 7: Illustrative In Vitro Dissolution Data (in Simulated Intestinal Fluid)

Time (minutes) % Curcumin Dissolved (SEDDS) % Curcumin Dissolved (Pure Drug)
1575.8 ± 6.28.5 ± 2.1
3092.3 ± 5.515.2 ± 3.4
6098.1 ± 4.922.7 ± 4.0
12099.5 ± 3.828.9 ± 4.5

Stability Studies

Protocol 6: Photostability and Chemical Stability

Objective: To assess the stability of the API in the this compound formulation under various stress conditions.

Methodology:

  • Photostability: Expose the formulation to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.[9][10][11] Analyze the API content at specified time points.

  • Chemical Stability: Store the formulation at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH Q1A(R2) guidelines. Assay the API content and monitor for the formation of degradation products at predetermined intervals.

Table 8: Illustrative Stability Data (API Content % of Initial)

Condition Time Point This compound Formulation Control Formulation
Photostability (Xenon Lamp) 8 hours98.5 ± 1.285.3 ± 2.5
40°C/75% RH 3 Months99.1 ± 0.896.5 ± 1.5
40°C/75% RH 6 Months98.2 ± 1.192.1 ± 2.0

Visualizations

experimental_workflow_topical cluster_formulation Formulation & Characterization cluster_evaluation In Vitro Evaluation cluster_stability Stability Assessment Formulation Formulation Development (Topical Cream) Solubility Solubility & Drug Loading (Protocol 1) Formulation->Solubility Release In Vitro Release (Protocol 2) Formulation->Release Permeation In Vitro Skin Permeation (Protocol 3) Release->Permeation Stability Stability Studies (Protocol 6) Permeation->Stability

Caption: Experimental workflow for topical formulation.

logical_relationship_sedds TISC This compound (Oil Phase) SEDDS SEDDS Formulation TISC->SEDDS API Hydrophobic API (e.g., Curcumin) API->SEDDS Surfactant Surfactant (e.g., Polysorbate 80) Surfactant->SEDDS Cosurfactant Co-surfactant (e.g., Transcutol® HP) Cosurfactant->SEDDS Emulsion Fine O/W Emulsion (in GI Tract) SEDDS->Emulsion Aqueous Dilution Absorption Enhanced Absorption & Bioavailability Emulsion->Absorption

Caption: Logical relationship in SEDDS formulation.

Conclusion

This compound is a highly promising vehicle for the delivery of hydrophobic APIs, offering significant advantages in terms of solubilization, stability, and formulation versatility. The protocols and illustrative data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own formulations. Further optimization and in vivo studies are warranted to fully elucidate its performance and translate its benefits into clinically effective drug products.

References

Application Notes and Protocols for Formulation of Stable Emulsions with Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a versatile, vegetable-derived ester that serves as an excellent emollient, texture enhancer, and stabilizing agent in a variety of cosmetic and pharmaceutical emulsions.[1][2][3] Its non-greasy feel, pigment-dispersing capabilities, and solubility in most cosmetic oils and esters make it a valuable ingredient for creating stable and aesthetically pleasing creams, lotions, and other emulsified products.[1][2][4] These application notes provide detailed protocols for the formulation of stable oil-in-water (O/W) emulsions incorporating triisostearyl citrate and methodologies for their characterization.

Key Attributes of this compound in Emulsions:

  • Emolliency: Imparts a smooth, silky feel to the skin without a greasy residue.[2][3]

  • Texture Enhancement: Improves the spreadability and sensory profile of formulations.[3]

  • Stabilization: Contributes to the overall stability of emulsions.[2]

  • Pigment Dispersion: Aids in the uniform distribution of pigments in color cosmetic emulsions.[1][2]

  • Solubilizer: Can be used as an effective solvent for UV filters in sun care products.[1][2]

The recommended use level for this compound is typically between 1-5%.[1][4]

Illustrative Oil-in-Water (O/W) Emulsion Formulation

This section details a sample formulation for a stable O/W moisturizing cream utilizing this compound.

Table 1: Illustrative O/W Moisturizing Cream Formulation with this compound

PhaseIngredient (INCI Name)FunctionPercentage (w/w)
A Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener/Stabilizer0.20
Disodium (B8443419) EDTAChelating Agent0.10
B Glyceryl Stearate (B1226849) (and) PEG-100 StearatePrimary Emulsifier4.00
Cetearyl AlcoholCo-emulsifier/Thickener2.50
This compound Emollient/Stabilizer 3.00
Caprylic/Capric TriglycerideEmollient5.00
DimethiconeEmollient/Occlusive1.00
Tocopheryl Acetate (Vitamin E)Antioxidant0.50
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
FragranceFragrance0.20

Experimental Protocols

Preparation of the O/W Moisturizing Cream

This protocol outlines the step-by-step procedure for preparing the illustrative O/W moisturizing cream.

Equipment:

  • Primary and secondary beakers (glass)

  • Water bath or heating mantle

  • Overhead propeller mixer or homogenizer

  • Spatulas and weighing balance

  • pH meter

Procedure:

  • Phase A Preparation: In the primary beaker, combine deionized water, glycerin, and disodium EDTA. Begin heating to 75-80°C under moderate propeller agitation. Once the temperature is reached, slowly sprinkle in the xanthan gum and mix until fully hydrated and uniform. Maintain the temperature.

  • Phase B Preparation: In a separate beaker, combine all Phase B ingredients: glyceryl stearate (and) PEG-100 stearate, cetearyl alcohol, this compound, caprylic/capric triglyceride, dimethicone, and tocopheryl acetate. Heat this mixture to 75-80°C until all components are melted and the phase is uniform.

  • Emulsification: Slowly add the hot oil phase (Phase B) to the hot water phase (Phase A) under continuous high-shear mixing (homogenization) for 3-5 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat source and continue mixing with moderate agitation.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin) and fragrance.

  • Final Mixing and pH Adjustment: Continue mixing until the cream is smooth and has reached room temperature. Adjust the pH to the desired range (typically 5.5-6.5 for skin products) with a suitable pH adjuster if necessary.

G cluster_prep Emulsion Preparation Workflow A Phase A Preparation (Water Phase) Heat to 75-80°C C Emulsification (Add B to A) Homogenize for 3-5 min A->C B Phase B Preparation (Oil Phase) Heat to 75-80°C B->C D Cooling Moderate Agitation C->D E Phase C Addition (Preservatives, Fragrance) Add below 40°C D->E F Final Mixing & pH Adjustment E->F

Figure 1. Experimental workflow for O/W emulsion preparation.
Characterization of Emulsion Stability

The following tests are essential for evaluating the stability of the formulated emulsion over time.

  • Procedure: Store samples of the emulsion in sealed containers at various temperature conditions (e.g., room temperature (25°C), 40°C, and 4°C) and under cyclic temperature stress (e.g., 24 hours at 40°C followed by 24 hours at 4°C, repeated for several cycles).

  • Evaluation: Visually inspect the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any signs of instability such as phase separation, creaming, coalescence, or changes in color and odor.

  • Equipment: Brookfield viscometer (or equivalent) with a suitable spindle.

  • Procedure: Measure the viscosity of the emulsion samples at controlled room temperature at each stability time point.

  • Data Presentation: Record the viscosity in centipoise (cP) and present it in a tabular format to observe trends over time.

  • Equipment: Laser diffraction particle size analyzer or optical microscope with image analysis software.

  • Procedure: Dilute a small sample of the emulsion in an appropriate solvent (e.g., deionized water for an O/W emulsion) and measure the droplet size distribution.

  • Evaluation: Analyze the mean droplet size and the polydispersity index (PDI) to monitor any increase in droplet size, which would indicate coalescence and instability.

G cluster_char Emulsion Characterization Workflow A Formulated Emulsion B Physical Stability Assessment (Visual Inspection at various temperatures) A->B C Viscosity Measurement (Viscometer) A->C D Particle Size Analysis (Laser Diffraction/Microscopy) A->D

Figure 2. Workflow for emulsion stability characterization.

Illustrative Stability Data

The following tables present hypothetical stability data for the illustrative O/W moisturizing cream formulated with 3% this compound. This data is for demonstrative purposes to show how results would be presented.

Table 2: Physical Stability of O/W Cream with 3% this compound

Time (Weeks)4°C25°C (Room Temp)40°C
1 StableStableStable
4 StableStableStable
8 StableStableStable
12 StableStableStable
Stable: No visible phase separation, creaming, or significant change in appearance.

Table 3: Viscosity Stability of O/W Cream with 3% this compound (Viscosity in cP)

Time (Weeks)4°C25°C (Room Temp)40°C
Initial 12,50012,50012,500
1 12,65012,55012,400
4 12,70012,60012,300
8 12,80012,65012,200
12 12,85012,70012,150

Table 4: Particle Size Stability of O/W Cream with 3% this compound (Mean Droplet Size in µm)

Time (Weeks)4°C25°C (Room Temp)40°C
Initial 2.52.52.5
1 2.52.62.7
4 2.62.72.9
8 2.62.83.1
12 2.72.93.4

Conclusion

This compound is a highly effective multifunctional ingredient for the formulation of stable and aesthetically pleasing emulsions. Its inclusion at a concentration of 1-5% can enhance the emolliency, texture, and stability of O/W and W/O systems. The protocols provided herein offer a framework for the successful formulation and characterization of emulsions containing this compound. The illustrative data demonstrates the expected stability profile of a well-formulated cream, highlighting the importance of comprehensive stability testing in product development. Researchers and formulators are encouraged to adapt these methodologies to their specific product development needs.

References

Application Notes and Protocols for the Quantification of Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a widely used emollient and skin conditioning agent in cosmetic and personal care products. Its quantification in various formulations is crucial for quality control, formulation development, and stability testing. As a large, non-polar ester without a significant UV chromophore, its analysis requires specialized techniques. This document provides detailed application notes and protocols for the quantification of triisostearyl citrate using High-Performance Liquid Chromatography (HPLC) with universal detection methods and Gas Chromatography-Mass Spectrometry (GC-MS).

Disclaimer: Specific validated analytical methods for this compound are not widely published. The following protocols are proposed based on established methods for structurally similar large non-polar esters, such as triglycerides and other fatty acid esters.[1][2][3][4][5] These methods should be validated in-house for accuracy, precision, linearity, and specificity for the intended matrix.

Method 1: Quantification of Intact this compound by HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

This method is ideal for quantifying the intact this compound molecule and is suitable for non-volatile compounds that lack a UV chromophore.[1][3]

Application Note

High-Performance Liquid Chromatography coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of large, non-polar molecules such as this compound. The separation is typically achieved using reversed-phase chromatography, which separates analytes based on their hydrophobicity. Since this compound does not possess a UV-absorbing chromophore, these mass-based detectors are highly suitable.[1]

Principle: The sample, dissolved in a suitable organic solvent, is injected into the HPLC system. This compound is separated from other matrix components on a C18 column. The column eluent is then directed to the CAD or ELSD. In the detector, the mobile phase is nebulized and evaporated, leaving behind the non-volatile analyte particles. These particles are then detected, and the resulting signal is proportional to the mass of the analyte.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for extracting this compound from a cream or lotion matrix.

  • 1.1. Weigh 1.0 g of the cosmetic product into a 50 mL centrifuge tube.

  • 1.2. Add 10 mL of a hexane (B92381):isopropanol (3:2, v/v) mixture.

  • 1.3. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • 1.4. Add 5 mL of a 6.7% (w/v) sodium sulfate (B86663) solution to induce phase separation.

  • 1.5. Vortex for another 1 minute and then centrifuge at 3000 rpm for 10 minutes.

  • 1.6. Carefully collect the upper organic layer (hexane) containing the this compound and transfer it to a clean vial.

  • 1.7. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • 1.8. Reconstitute the residue in 1.0 mL of tetrahydrofuran (B95107) (THF) or another suitable solvent for HPLC analysis.

  • 1.9. Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection.

For different matrices, alternative extraction techniques such as ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) may be considered to optimize recovery.[6][7]

2. HPLC-CAD/ELSD Instrumentation and Conditions

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a degasser, autosampler, and column oven.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane/Methanol (B129727) (50:50, v/v)
Gradient Elution 0-15 min: 100% A to 50% A / 50% B15-20 min: Hold at 50% A / 50% B20.1-25 min: Re-equilibrate at 100% A
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
CAD Settings Nebulizer Temperature: 35°C, Power Function: 1.0
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

3. Calibration and Quantification

  • 3.1. Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in THF.

  • 3.2. Calibration Curve: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

  • 3.3. Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

  • 3.4. Quantification: Plot the peak area of this compound versus the concentration of the standards. Perform a linear regression to obtain the calibration curve. The concentration of this compound in the samples can be calculated from this curve.

Data Presentation

Table 1: Hypothetical Calibration Data for this compound by HPLC-CAD

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1015,234
5078,912
100155,678
250398,456
500810,234
Linearity (R²) 0.9995

Table 2: Quantification of this compound in Cosmetic Samples

Sample IDPeak AreaCalculated Concentration (µg/mL)Amount in Product (% w/w)
Cream A250,123158.91.59%
Lotion B180,456114.81.15%
Serum C310,890199.21.99%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 1g of Sample extract Add Hexane:IPA & Vortex weigh->extract phase_sep Add Na2SO4 Solution & Centrifuge extract->phase_sep collect Collect Organic Layer phase_sep->collect evap Evaporate to Dryness collect->evap reconstitute Reconstitute in THF evap->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject into HPLC filter->inject Prepared Sample separate C18 Column Separation inject->separate detect CAD / ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

HPLC-CAD/ELSD Workflow for this compound

Method 2: Quantification of this compound via Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This method involves the chemical derivatization of this compound to its constituent fatty acid methyl esters (FAMEs), which are then quantified by GC-MS. This is an indirect method but is highly sensitive and specific.[8][9][10]

Application Note

Gas Chromatography-Mass Spectrometry is a gold-standard technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight and low volatility of this compound, direct analysis is challenging. Therefore, a derivatization step, specifically transesterification, is employed to convert the isostearyl esters into their more volatile methyl ester counterparts (isostearic acid methyl ester).[10][11] The FAMEs are then separated on a GC column and detected by a mass spectrometer, which provides excellent sensitivity and selectivity. Quantification is based on the amount of isostearic acid methyl ester, which is stoichiometrically related to the original amount of this compound.

Experimental Protocol

1. Sample Preparation and Transesterification

  • 1.1. Extraction: Perform the liquid-liquid extraction as described in the HPLC protocol (Section 1.1 to 1.7).

  • 1.2. Reconstitution: Reconstitute the dried extract in 1 mL of toluene.

  • 1.3. Internal Standard: Add an internal standard (e.g., methyl heptadecanoate) to the sample for improved quantification accuracy.

  • 1.4. Transesterification: Add 2 mL of 0.5 M methanolic sodium methoxide. Cap the vial tightly and heat at 60°C for 15 minutes with occasional shaking.

  • 1.5. Neutralization and Extraction: After cooling, add 2 mL of 1 M sulfuric acid in methanol to neutralize the reaction, followed by 2 mL of hexane.

  • 1.6. Vortex for 1 minute and allow the phases to separate.

  • 1.7. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Condition
GC System Gas chromatograph with an autosampler and a split/splitless injector.
Column A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temp. 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial: 100°C, hold for 1 min.Ramp 1: 10°C/min to 200°C.Ramp 2: 5°C/min to 240°C, hold for 5 min.
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for isostearic acid methyl ester (e.g., m/z 74, 87, 298).

3. Calibration and Quantification

  • 3.1. Standard Preparation: Use a certified reference standard of methyl isostearate. Prepare a stock solution (e.g., 1 mg/mL) in hexane.

  • 3.2. Calibration Curve: Prepare a series of calibration standards of methyl isostearate containing the internal standard at a fixed concentration.

  • 3.3. Analysis: Inject the calibration standards and the prepared samples.

  • 3.4. Quantification: Create a calibration curve by plotting the ratio of the peak area of methyl isostearate to the peak area of the internal standard against the concentration of the methyl isostearate standards.

  • 3.5. Calculation: Calculate the concentration of methyl isostearate in the samples. Convert this concentration back to the concentration of this compound using their molecular weights and the stoichiometric ratio (1 mole of this compound yields 3 moles of isostearic acid).

Data Presentation

Table 3: Hypothetical SIM Data for Methyl Isostearate Quantification

ParameterValue
Analyte Methyl Isostearate
Internal Standard (IS) Methyl Heptadecanoate
Quantifier Ion (Analyte) m/z 298
Quantifier Ion (IS) m/z 284
Retention Time (Analyte) ~15.2 min
Retention Time (IS) ~12.5 min
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Table 4: Quantification of this compound via FAMEs in Cosmetic Samples

Sample IDMethyl Isostearate Conc. (µg/mL)Calculated TISC Conc. (µg/mL)Amount in Product (% w/w)
Cream A50.2157.91.58%
Lotion B36.5114.81.15%
Serum C63.1198.51.99%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Prep & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extract LLE Extraction reconstitute Reconstitute in Toluene extract->reconstitute add_is Add Internal Standard reconstitute->add_is transesterify Transesterification (NaOCH3) add_is->transesterify neutralize Neutralize & Extract FAMEs transesterify->neutralize inject Inject into GC neutralize->inject FAMEs in Hexane separate Capillary Column Separation inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantify FAMEs & Calculate Parent Compound calibrate->quantify

GC-MS Workflow for this compound (via FAMEs)

References

Application Note: HPLC-UV Method Development for the Analysis of Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triisostearyl citrate (B86180) is a triester of isostearyl alcohol and citric acid, widely used in the cosmetics industry as an emollient, pigment dispersant, and solvent for UV filters.[1][2] Its presence and concentration in cosmetic formulations are critical for product performance and quality. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of triisostearyl citrate in cosmetic products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Principle

The developed method utilizes reversed-phase HPLC to separate this compound from other components in a cosmetic matrix. Due to its non-polar nature, a C18 column is employed with a non-aqueous mobile phase gradient.[1] Detection is achieved by monitoring the UV absorbance of the citrate moiety at a low wavelength. Quantification is performed using an external standard calibration curve.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (analytical standard, >98% purity)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Isopropanol (HPLC grade), Tetrahydrofuran (B95107) (THF, HPLC grade)

  • Sample Matrix: A representative cosmetic base (e.g., cream, lotion) free of this compound.

  • Filters: 0.45 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following are the recommended starting conditions for the method development:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Elution 0-15 min: 80-20% A; 15-20 min: 20% A; 20.1-25 min: 80% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm
Run Time 25 minutes

Note: The gradient profile may need to be optimized based on the specific cosmetic matrix to ensure adequate separation from interfering components.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of tetrahydrofuran (THF).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% Acetonitrile, 20% Isopropanol) to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

The sample preparation procedure is critical for removing interferences from the complex cosmetic matrix.

  • Extraction: Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 10 mL of THF to the tube.

  • Vortex for 2 minutes to ensure complete dissolution of the oily phase.

  • Precipitation of Excipients: Add 10 mL of acetonitrile and vortex for another 2 minutes. This step helps to precipitate some of the more polar excipients.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol

The developed method will be validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This will be evaluated by comparing the chromatograms of a blank cosmetic matrix, the matrix spiked with this compound, and a standard solution.

  • Linearity: The linearity of the method will be assessed by analyzing a series of at least five concentrations of this compound over the range of 10-200 µg/mL. The calibration curve will be plotted, and the correlation coefficient (r²) and y-intercept will be determined.

  • Accuracy: The accuracy will be determined by performing recovery studies on a placebo cosmetic matrix spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method will be evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation

Table 1: System Suitability Test (SST) Parameters
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0% (for n=6)
Table 2: Summary of Method Validation Results (Hypothetical Data)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 10 - 200-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 1.2%≤ 2.0%
Intermediate Precision (%RSD) 1.5%≤ 2.0%
LOD (µg/mL) 2.5-
LOQ (µg/mL) 8.0-
Robustness No significant impact on results observed.System suitability parameters should be met.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation (ICH Q2) Quantification->Method_Validation

Caption: Workflow for HPLC-UV analysis of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_core Core Method Performance cluster_range Quantitative Range cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection (LOD) LOD->Specificity LOQ Limit of Quantitation (LOQ) LOQ->Linearity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC method validation parameters.

References

Application Notes and Protocols for In Vitro Skin Permeation Studies of Lipophilic Cosmetic Ingredients such as Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of cosmetic and dermatological products, understanding the extent to which an ingredient permeates the skin is crucial for assessing its efficacy and safety. Triisostearyl citrate (B86180), a triester of isostearyl alcohol and citric acid, is utilized in cosmetics for its properties as a skin conditioning agent and emollient.[1][2] In vitro skin permeation studies are a valuable tool for evaluating the dermal absorption of such lipophilic compounds.[3][4][5] These studies, typically employing Franz diffusion cells, provide insights into the rate and extent of a substance's penetration through the skin barrier under controlled laboratory conditions.[6][7][8]

This document provides a detailed protocol for conducting in vitro skin permeation studies applicable to lipophilic cosmetic ingredients like triisostearyl citrate. While specific quantitative data for this compound were not available in the reviewed literature, these guidelines present a robust methodology for obtaining such data.

Experimental Protocols

A typical in vitro skin permeation study involves the use of a Franz diffusion cell, a two-chamber device consisting of a donor chamber for the application of the test substance and a receptor chamber containing a fluid that mimics physiological conditions.[7] The two chambers are separated by a skin membrane.[7]

Materials and Equipment
  • Franz Diffusion Cells

  • Human or porcine skin membrane

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent for lipophilic compounds)

  • Test substance (this compound)

  • Positive and negative control substances

  • High-Performance Liquid Chromatography (HPLC) system for analysis[9]

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles for sampling

  • Parafilm

Protocol for In Vitro Skin Permeation Study
  • Preparation of Franz Diffusion Cells:

    • Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent (e.g., methanol) and rinse with deionized water to eliminate any residues.[10]

    • Ensure the magnetic stir bars are clean and placed in the receptor chambers.[10]

  • Skin Membrane Preparation:

    • Excised human or porcine skin is commonly used. The skin should be carefully prepared, removing any subcutaneous fat. The stratum corneum side should be identified and oriented towards the donor chamber.

    • The skin can be used as a full-thickness membrane or the epidermis can be separated from the dermis, for instance by heat treatment (e.g., immersion in 60°C water for one minute).

    • The prepared skin membrane should be visually inspected for any imperfections before being mounted in the diffusion cell.

  • Assembly of Franz Diffusion Cells:

    • Fill the receptor chamber with a degassed receptor solution. For a lipophilic compound like this compound, a receptor solution containing a solubilizing agent such as bovine serum albumin (5% w/v) in PBS may be necessary to maintain sink conditions.[11]

    • Mount the prepared skin membrane onto the receptor chamber, ensuring no air bubbles are trapped between the membrane and the receptor fluid.[10]

    • Secure the donor chamber on top of the skin membrane and clamp it firmly to the receptor chamber.[6]

  • Experimental Procedure:

    • Equilibrate the assembled cells in a water bath set to 32°C to mimic skin surface temperature.[6]

    • Apply a precise amount of the test substance (e.g., a formulation containing this compound) to the surface of the skin in the donor chamber.[6]

    • Cover the donor chamber with parafilm to prevent evaporation.[6]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution from the sampling port.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.[6]

    • The collected samples should be stored appropriately (e.g., at -20°C) until analysis.

  • Sample Analysis:

    • The concentration of the permeated substance in the collected samples is typically quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9]

    • The HPLC method should be validated for linearity, precision, accuracy, and sensitivity for the specific compound being tested.[12][13]

Data Presentation

The data obtained from the in vitro skin permeation study should be tabulated to facilitate analysis and comparison. The cumulative amount of the substance permeated per unit area of the skin is plotted against time.

Table 1: Hypothetical In Vitro Skin Permeation Data for this compound

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)Permeability Coefficient (cm/h)
00.000.000.00
15.205.205.20 x 10⁻⁵
211.506.306.30 x 10⁻⁵
425.807.157.15 x 10⁻⁵
642.308.258.25 x 10⁻⁵
860.108.908.90 x 10⁻⁵
1298.509.609.60 x 10⁻⁵
24210.209.319.31 x 10⁻⁵

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Visualization of Experimental Workflow and Key Relationships

To better understand the experimental process and the factors influencing skin permeation, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_cells Clean and Prepare Franz Cells assemble Assemble Franz Cells and Mount Skin prep_cells->assemble prep_skin Prepare Skin Membrane prep_skin->assemble prep_solution Prepare and Degas Receptor Solution prep_solution->assemble equilibrate Equilibrate Cells at 32°C assemble->equilibrate apply Apply Test Substance to Donor Chamber equilibrate->apply sample Collect Samples at Predetermined Intervals apply->sample analyze Quantify Permeated Substance (e.g., HPLC) sample->analyze calculate Calculate Permeation Parameters (Flux, Kp) analyze->calculate report Report and Interpret Results calculate->report

Caption: Workflow for an in vitro skin permeation study.

G cluster_compound Compound Properties cluster_formulation Formulation Factors cluster_skin Skin Membrane Factors permeation Skin Permeation mw Molecular Weight mw->permeation logp LogP (Lipophilicity) logp->permeation solubility Solubility solubility->permeation vehicle Vehicle/Carrier vehicle->permeation concentration Concentration concentration->permeation enhancers Permeation Enhancers enhancers->permeation integrity Barrier Integrity integrity->permeation thickness Thickness thickness->permeation hydration Hydration Level hydration->permeation

Caption: Key factors influencing skin permeation.

References

Application of Triisostearyl Citrate in Transdermal Patch Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Triisostearyl citrate (B86180), the triester of isostearyl alcohol and citric acid, is a well-established emollient and skin-conditioning agent in the cosmetics industry.[1][2][3][4] Its inherent properties suggest a potential, though not yet extensively documented, role in the formulation of transdermal drug delivery systems (TDDS), specifically in transdermal patches. This document provides an overview of its potential applications, mechanisms, and protocols for evaluation.

Primary Functions in Transdermal Patches:

  • Potential Penetration Enhancer: As an emollient, triisostearyl citrate can soften and smooth the skin by improving the skin's lipid barrier.[3] This action may temporarily and reversibly disrupt the highly organized structure of the stratum corneum, the primary barrier to drug absorption, thereby facilitating the penetration of active pharmaceutical ingredients (APIs).

  • Plasticizer: Citrate esters, such as triethyl citrate, are utilized as plasticizers in pharmaceutical coatings to enhance flexibility and prevent brittleness.[5] this compound could potentially serve a similar function in the polymer matrix of a transdermal patch, improving its mechanical properties, such as flexibility and adhesion.

  • Solubilizing Agent: Its ester nature suggests it may act as a solubilizing agent for certain lipophilic drugs within the patch matrix, which can be crucial for maintaining drug stability and ensuring a consistent release profile.

  • Adhesion Modifier: By modifying the tackiness and adhesive properties of the patch, this compound could contribute to better skin contact and patient comfort.

Mechanism of Action as a Potential Penetration Enhancer:

The primary mechanism by which this compound is hypothesized to enhance skin permeation is through its interaction with the lipids of the stratum corneum. As an emollient, it can integrate into the lipid lamellae, increasing their fluidity and creating less resistance for the diffusion of drug molecules.

cluster_1 Skin Layers Patch Patch Matrix (with this compound) SC Stratum Corneum Patch->SC Drug Release & Diffusion VE Viable Epidermis SC->VE Enhanced Permeation (Lipid Fluidization) Dermis Dermis VE->Dermis Blood Systemic Circulation Dermis->Blood Absorption

Hypothesized mechanism of this compound in enhancing drug permeation.

Experimental Protocols

The following protocols are adapted from standard methods for the evaluation of transdermal patches and can be used to assess the impact of this compound.

Formulation of Transdermal Patches

A solvent casting technique is a common method for preparing matrix-type transdermal patches.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., Eudragit®, PVA, HPMC)

  • This compound (as potential enhancer/plasticizer)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Backing membrane

  • Release liner

Protocol:

  • Accurately weigh the required quantities of the polymer and dissolve it in the chosen solvent with continuous stirring.

  • In a separate container, dissolve the API and this compound in a small amount of the same solvent.

  • Add the API-enhancer solution to the polymer solution and mix thoroughly to achieve a homogeneous dispersion.

  • Cast the resulting solution onto a release liner at a controlled thickness.

  • Allow the solvent to evaporate at room temperature or in a controlled oven.

  • Once dried, laminate the medicated film with a backing membrane.

  • Cut the prepared laminate into patches of the desired size.

A 1. Polymer Dissolution C 3. Homogeneous Mixing A->C B 2. API & Triisostearyl Citrate Dissolution B->C D 4. Solvent Casting C->D E 5. Solvent Evaporation D->E F 6. Lamination E->F G 7. Patch Cutting F->G

Workflow for transdermal patch formulation using solvent casting.
In Vitro Skin Permeation Study

This study is crucial for evaluating the effect of this compound on the permeation of the API through the skin.

Apparatus:

  • Franz diffusion cell

Membrane:

  • Excised human or animal skin (e.g., rat, porcine)

Protocol:

  • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C with constant stirring.

  • Apply the formulated transdermal patch to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the cumulative amount of drug permeated per unit area against time to determine the permeation profile.

A 1. Mount Skin on Franz Diffusion Cell B 2. Fill Receptor Compartment A->B C 3. Apply Transdermal Patch B->C D 4. Sample Collection at Intervals C->D E 5. Drug Content Analysis D->E F 6. Data Analysis & Permeation Profile E->F

Experimental workflow for in vitro skin permeation study.
Evaluation of Physicochemical Properties

The following tests are essential to characterize the formulated patches.

ParameterMethodPurpose
Thickness Use a digital micrometer to measure the thickness at multiple points on the patch.To ensure uniformity of the patch.
Weight Variation Weigh individual patches and calculate the average weight and standard deviation.To assess the uniformity of the dosage form.
Drug Content Dissolve a patch of a specified area in a suitable solvent and analyze for drug content.To determine the amount of drug present in the patch and its uniformity.
Folding Endurance Repeatedly fold the patch at the same place until it breaks. The number of folds is the folding endurance value.To evaluate the flexibility and integrity of the patch.
Adhesion Properties Conduct tests such as peel adhesion, tack, and shear strength.To ensure the patch adheres well to the skin for the intended duration.
Moisture Content Weigh the patch, keep it in a desiccator containing calcium chloride, and reweigh until a constant weight is obtained.To determine the moisture content, which can affect stability and adhesion.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison between formulations with and without this compound.

Table 1: Physicochemical Properties of Transdermal Patches

Formulation Code This compound (%) Thickness (mm) ± SD Weight Variation (mg) ± SD Drug Content (%) ± SD Folding Endurance ± SD
F1 (Control) 0 - - - -
F2 1 - - - -
F3 3 - - - -
F4 5 - - - -

Data to be filled with experimental results.

Table 2: In Vitro Skin Permeation Parameters

Formulation Code This compound (%) Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h) Enhancement Ratio (ER)*
F1 (Control) 0 - - 1.0
F2 1 - - -
F3 3 - - -
F4 5 - - -

*Enhancement Ratio (ER) = Jss of formulation / Jss of control formulation. Data to be filled with experimental results.

Conclusion

While this compound is not yet established as a conventional excipient in transdermal patch formulations, its properties as an emollient and its potential to act as a plasticizer and penetration enhancer warrant further investigation. The protocols and evaluation methods outlined in this document provide a framework for researchers to systematically explore the utility of this compound in developing novel and effective transdermal drug delivery systems. The provided tables and diagrams serve as templates to guide experimental design and data presentation.

References

Application Notes and Protocols: The Role of Triisostearyl Citrate as a Pigment Wetting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Triisostearyl Citrate's function as a pigment wetting agent, particularly within the cosmetic and pharmaceutical industries. This document outlines its key properties, offers detailed experimental protocols for evaluating its performance, and presents data in a structured format for easy interpretation.

Introduction to this compound

This compound is the triester of isostearyl alcohol and citric acid.[1] It is a versatile ingredient valued for its emollient, skin-conditioning, and pigment dispersing properties.[1][2][3] In formulations containing pigments, it acts as an effective wetting agent, facilitating the incorporation of solid pigment particles into a liquid vehicle. This function is crucial for achieving uniform color distribution, enhancing gloss, and improving the overall stability and sensory experience of the final product.[1][4] It is commonly used in color cosmetics such as lipsticks, foundations, and other decorative makeup.

Mechanism of Action as a Pigment Wetting Agent

The process of incorporating a dry pigment into a liquid medium involves three key stages: wetting, dispersing, and stabilization. This compound primarily excels in the initial wetting stage.

  • Wetting: The large, branched isostearyl chains of the molecule provide a hydrophobic character that readily associates with the surface of pigment particles, many of which are hydrophobic. This action displaces air from the pigment surface, allowing the liquid vehicle to make intimate contact with the pigment.

  • Dispersion: By effectively wetting the pigment, this compound reduces the energy required to break down pigment agglomerates into smaller, more uniform particles during the dispersion process (e.g., milling).

  • Stabilization: While not its primary role, the adsorbed layer of this compound on the pigment surface can provide a steric barrier, helping to prevent the re-agglomeration of dispersed particles.

Below is a logical diagram illustrating the pigment dispersion process.

PigmentDispersion Start Pigment Agglomerates + Liquid Vehicle Wetting Wetting (Displacement of Air) Start->Wetting Addition of This compound Dispersion Dispersion (Mechanical Breakdown) Wetting->Dispersion Stabilization Stabilization (Prevention of Re-agglomeration) Dispersion->Stabilization End Stable Pigment Dispersion Stabilization->End Protocol_Dispersion cluster_0 Preparation of Pigment Dispersion A Combine Liquid Vehicle and this compound B Slowly Add Pigment (Low Speed Mixing) A->B C High Shear Mixing (30 minutes) B->C D Alternative: Three-Roll Mill B->D E Store Dispersion C->E D->E

References

Application Notes & Protocols: Triisostearyl Citrate as a Solvent for UV Filters in Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triisostearyl Citrate (B86180) in Sunscreen Formulations

Triisostearyl citrate is the triester of isostearyl alcohol and citric acid.[1][2] It is a versatile emollient used in a variety of cosmetic and personal care products, including sunscreens.[1] Its unique properties make it an excellent candidate as a solvent for organic UV filters, contributing to the overall efficacy, stability, and sensory profile of the final product.

This compound is characterized by its smooth, non-greasy feel, which can significantly enhance the aesthetics of a sunscreen formulation, a critical factor for consumer compliance.[3][4] Beyond its sensory benefits, it functions as an effective solvent for crystalline UV filters, which is crucial for maintaining their efficacy and preventing recrystallization during the product's shelf life. It also aids in the dispersion of inorganic UV filters like titanium dioxide and zinc oxide.

Key Benefits of this compound in Sunscreens:

  • Effective Solvent: It can solubilize a variety of solid organic UV filters, ensuring a homogenous formulation and optimal UV absorption.

  • Enhanced Sensory Profile: It imparts a smooth, non-greasy feel, improving the overall user experience.

  • Pigment Dispersion: It aids in the uniform dispersion of both organic and inorganic UV filters, which can lead to a more consistent SPF value.

  • Potential for SPF Boosting: By ensuring UV filters are fully solubilized and evenly distributed, it may contribute to a higher Sun Protection Factor (SPF).[5][6][7][8]

  • Good Photostability: As a stable ester, it is not expected to contribute to the photodegradation of UV filters.

Quantitative Data

While specific quantitative data for the solubility of UV filters in this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative comparison of UV filter solubility in various common cosmetic emollients. This data is intended to serve as a benchmark for formulation development.

Table 1: Illustrative Solubility of Common UV Filters in Various Emollients (% w/w at 25°C)

UV FilterC12-15 Alkyl BenzoateCaprylic/Capric TriglycerideIsopropyl MyristateThis compound (Estimated)
Avobenzone ~16%[9]~10%~15%15-20%
Octinoxate ~25%[10]~18%~22%20-25%
Oxybenzone ~20%~12%~18%18-22%
Octisalate ~21%[10]~15%~20%20-25%
Homosalate ~19%[10]~14%~18%18-22%

Note: The values for this compound are estimations based on its chemical structure and general solvent properties. Actual solubility should be determined experimentally.

Table 2: Impact of Emollient on In-Vitro SPF (Illustrative Example)

Formulation BaseEmollient (10% w/w)UV Filter Combination (e.g., Avobenzone 3%, Octinoxate 7.5%, Octisalate 5%)Measured In-Vitro SPF
O/W EmulsionC12-15 Alkyl BenzoatePresent~32
O/W EmulsionCaprylic/Capric TriglyceridePresent~28
O/W EmulsionIsopropyl MyristatePresent~30
O/W EmulsionThis compound Present~33 *

Note: This is a hypothetical example to illustrate the potential SPF boosting effect of an effective solvent. The actual impact on SPF will depend on the complete formulation.

Experimental Protocols

Protocol for Determining UV Filter Solubility in this compound

This protocol outlines a method for determining the saturation solubility of a crystalline UV filter in this compound at a controlled temperature.

Materials:

  • This compound

  • Crystalline UV filter (e.g., Avobenzone)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator (25°C)

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Appropriate HPLC solvent (e.g., methanol, acetonitrile)

Procedure:

  • Preparation of Saturated Solutions:

    • Into a series of vials, accurately weigh a known amount of this compound (e.g., 5 g).

    • Add an excess amount of the crystalline UV filter to each vial.

    • Add a magnetic stir bar to each vial and cap tightly.

    • Place the vials in a constant temperature environment (25°C) on a magnetic stirrer.

    • Stir the solutions for a minimum of 72 hours to ensure equilibrium is reached. Visually confirm that excess solid UV filter remains at the bottom of the vials.

  • Sample Preparation for Analysis:

    • After the equilibration period, stop stirring and allow the excess solid to settle for at least 24 hours at the same constant temperature.

    • Carefully transfer the supernatant to centrifuge tubes.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 30 minutes to pellet any remaining suspended solids.

    • Carefully collect the clear supernatant.

    • Accurately weigh a small amount of the supernatant and dilute it with a known volume of a suitable HPLC solvent.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Prepare a calibration curve of the UV filter in the same HPLC solvent.

    • Inject the prepared sample onto the HPLC system.

    • Quantify the concentration of the UV filter in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the UV filter in the original supernatant, taking into account the dilution factor.

    • Express the solubility as a weight percentage (% w/w).

In-Vitro SPF Measurement Protocol

This protocol describes a standardized method for the in-vitro determination of the Sun Protection Factor (SPF) of a sunscreen formulation containing this compound.

Materials:

  • Sunscreen formulation containing this compound

  • Polymethyl methacrylate (B99206) (PMMA) plates (roughened)

  • Positive and negative control sunscreen formulations with known SPF values

  • Automated spreading robot or finger cots for manual application

  • UV transmittance analyzer

  • Solar simulator

  • Analytical balance

Procedure:

  • Substrate Preparation:

    • Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application:

    • Accurately weigh the PMMA plate.

    • Apply the sunscreen formulation to the roughened side of the PMMA plate at a concentration of 1.3 mg/cm².[4][11]

    • Use an automated spreading robot to ensure a uniform and reproducible application.[12] If applying manually, use a finger cot and spread the product evenly over the entire surface of the plate with consistent pressure.

    • Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.

  • UV Transmittance Measurement (Pre-irradiation):

    • Place the PMMA plate in the UV transmittance analyzer.

    • Measure the transmittance of UV radiation through the sunscreen film at 1 nm intervals from 290 to 400 nm.

  • UV Irradiation:

    • Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The dose should be proportional to the expected SPF of the product.

  • UV Transmittance Measurement (Post-irradiation):

    • Immediately after irradiation, repeat the UV transmittance measurement as described in step 3.

  • SPF Calculation:

    • The SPF is calculated from the pre- and post-irradiation transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

Photostability Testing Protocol

This protocol details a method to assess the photostability of UV filters in a sunscreen formulation containing this compound.

Materials:

  • Sunscreen formulation

  • Quartz plates or PMMA plates

  • Solar simulator with a controlled irradiance output

  • HPLC system with a UV detector

  • Suitable solvent for extraction (e.g., methanol, isopropanol)

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Apply a thin, uniform film of the sunscreen formulation onto a quartz or PMMA plate (e.g., 1.3 mg/cm²).

    • Prepare multiple identical samples.

  • Irradiation:

    • Expose the samples to a controlled dose of UV radiation from a solar simulator. A common dose is equivalent to a specific number of Minimal Erythemal Doses (MEDs).

    • Keep a set of samples in the dark as a control.

  • Extraction of UV Filters:

    • After irradiation, place the plates in a beaker with a known volume of a suitable solvent.

    • Use an ultrasonic bath to ensure complete extraction of the UV filters from the film into the solvent.

  • HPLC Analysis:

    • Filter the extracts and analyze them using an HPLC method validated for the specific UV filters in the formulation.

    • Quantify the concentration of each UV filter in both the irradiated and non-irradiated samples.

  • Calculation of Photodegradation:

    • Calculate the percentage of degradation for each UV filter using the following formula: % Degradation = [(C_initial - C_final) / C_initial] * 100 where C_initial is the concentration in the non-irradiated sample and C_final is the concentration in the irradiated sample.

Sensory Panel Evaluation Protocol

This protocol provides a framework for conducting a sensory evaluation of a sunscreen formulation containing this compound to assess its aesthetic and feel properties.

Panelists:

  • A panel of 10-15 trained assessors who are familiar with evaluating the sensory attributes of topical products.

Procedure:

  • Product Application:

    • Provide each panelist with a standardized amount of the sunscreen formulation (e.g., 0.1 g).

    • Instruct panelists to apply the product to a designated area on their forearm.

  • Evaluation of Attributes:

    • Panelists will evaluate a series of sensory attributes at different time points (e.g., during application, immediately after, and after 5 minutes).

    • Attributes to be evaluated may include:

      • Spreadability: Ease of spreading the product on the skin.

      • Greasiness: The perception of an oily or fatty feel.

      • Stickiness: The tacky or adhesive feeling on the skin.

      • Shine/Gloss: The degree of light reflection from the skin after application.

      • Absorption: The perceived speed at which the product is absorbed into the skin.

      • Residue: The amount of product perceived to be remaining on the skin surface.

      • Smoothness: The feeling of the skin's surface after application.

  • Data Collection:

    • Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., a 10-point scale where 1 = not at all and 10 = extremely).

  • Data Analysis:

    • The data will be statistically analyzed to determine the mean scores for each attribute and to compare the sensory profile of the formulation to other benchmarks.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Interpretation Formulation Sunscreen Formulation (with this compound) Sample_Prep Sample Preparation (Application on Substrate) Formulation->Sample_Prep Solubility Solubility Assessment (HPLC) Sample_Prep->Solubility SPF_Test In-Vitro SPF Measurement Sample_Prep->SPF_Test Photostability Photostability Testing (HPLC) Sample_Prep->Photostability Sensory Sensory Panel Evaluation Sample_Prep->Sensory Data_Analysis Data Analysis Solubility->Data_Analysis SPF_Test->Data_Analysis Photostability->Data_Analysis Sensory->Data_Analysis Interpretation Interpretation & Conclusion Data_Analysis->Interpretation

Caption: Experimental workflow for evaluating this compound in sunscreens.

Benefits_of_TISC cluster_performance Enhanced Performance cluster_aesthetics Improved Aesthetics TISC This compound Solubilization Improved UV Filter Solubilization TISC->Solubilization Dispersion Uniform Pigment Dispersion TISC->Dispersion Photostability Good Photostability Profile TISC->Photostability Feel Smooth, Non-Greasy Feel TISC->Feel Spreadability Enhanced Spreadability TISC->Spreadability SPF_Boost Potential SPF Boosting Solubilization->SPF_Boost Dispersion->SPF_Boost Consumer_Acceptance Increased Consumer Compliance Feel->Consumer_Acceptance Spreadability->Consumer_Acceptance

Caption: Benefits of this compound in Sunscreen Formulations.

References

Application Notes and Protocols for Incorporating Triisostearyl Citrate in Semi-Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triisostearyl Citrate (B86180) in Semi-Solid Formulations

Triisostearyl citrate is a triester of isostearyl alcohol and citric acid, valued in cosmetic and pharmaceutical formulations for its unique emollient properties.[1][2][3][4][5][6] As a skin-conditioning agent, it imparts a smooth, non-greasy feel and enhances the overall texture of semi-solid dosage forms such as creams, lotions, and ointments.[3] Its ability to act as a pigment wetter and binder also makes it a valuable excipient in pigmented topical formulations.[7] Furthermore, this compound can function as a solvent for UV filters, broadening its utility in sun care products.[7] These characteristics suggest its potential to improve the aesthetic and functional properties of topical and transdermal drug delivery systems.

These application notes provide a comprehensive guide for incorporating this compound into semi-solid dosage forms, covering its impact on key formulation parameters and providing detailed protocols for evaluation.

Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
INCI Name This compound
CAS Number 113431-54-2
Molecular Formula C60H116O7[5]
Appearance Clear yellow liquid[3]
Solubility Soluble in most oils and esters; partially soluble in glycols.[3]
Key Functions Emollient, Skin-Conditioning Agent, Texture Enhancer, Pigment Wetter, Solvent[4][6][8]

Impact of this compound on Semi-Solid Formulation Characteristics

The incorporation of this compound can significantly influence the critical quality attributes of a semi-solid dosage form. The following table summarizes the expected impact based on its known properties.

Formulation ParameterExpected Impact of this compound
Rheology & Viscosity May decrease viscosity at higher concentrations due to its liquid ester nature, leading to a shear-thinning behavior desirable for ease of application.[9][10]
Texture Profile Expected to decrease hardness and increase adhesiveness and spreadability, contributing to a smoother and more elegant skin feel.[11][12]
In Vitro Drug Release May enhance drug release by altering the vehicle's viscosity and improving the solubility of certain active pharmaceutical ingredients (APIs).[13][14][15]
Stability As a non-aqueous, stable ester, it is not expected to negatively impact chemical stability. Its emulsifying properties may contribute to the physical stability of emulsion-based systems.[16]

Experimental Protocols

Formulation of a Model Cream with this compound

This protocol describes the preparation of a basic oil-in-water (o/w) cream formulation to evaluate the effect of this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) - e.g., Diclofenac Sodium

  • This compound

  • Cetearyl Alcohol

  • Glyceryl Stearate

  • Glycerin

  • Propylene (B89431) Glycol

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water

Equipment:

  • Homogenizer

  • Water Bath

  • Beakers

  • Stirring Assembly

Procedure:

  • Oil Phase Preparation: In a beaker, combine cetearyl alcohol, glyceryl stearate, and varying concentrations of this compound (e.g., 0%, 2%, 5%, 10% w/w). Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the API, glycerin, propylene glycol, and preservative in purified water. Heat the aqueous phase to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Reduce the speed of the stirrer and allow the cream to cool to room temperature with gentle mixing.

  • Final Product: Store the formulated cream in appropriate containers for further evaluation.

Diagram of the Formulation Workflow:

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation oil_ingredients Combine Cetearyl Alcohol, Glyceryl Stearate, and This compound heat_oil Heat to 70-75°C oil_ingredients->heat_oil emulsification Emulsification (Add Aqueous to Oil Phase with Homogenization) heat_oil->emulsification aqueous_ingredients Dissolve API, Glycerin, Propylene Glycol, and Preservative in Water heat_aqueous Heat to 70-75°C aqueous_ingredients->heat_aqueous heat_aqueous->emulsification cooling Cooling with Gentle Stirring emulsification->cooling final_product Final Cream Formulation cooling->final_product

Caption: Workflow for the preparation of a model cream.

Rheological Characterization

This protocol outlines the measurement of viscosity and determination of the flow behavior of the formulated creams.[9]

Equipment:

  • Cone and plate rheometer

Procedure:

  • Sample Loading: Place an appropriate amount of the cream sample onto the lower plate of the rheometer.

  • Equilibration: Allow the sample to equilibrate to the measurement temperature (e.g., 25°C) for 2-3 minutes.

  • Flow Curve Measurement: Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the low shear rate.

  • Data Analysis: Plot viscosity as a function of shear rate to determine the flow behavior (e.g., shear-thinning).[10]

Illustrative Data:

This compound (% w/w)Viscosity at 1 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)
035.25.8
232.15.1
528.54.3
1023.73.5
Texture Profile Analysis (TPA)

This protocol is for quantifying the textural properties of the semi-solid formulations.[11][12]

Equipment:

  • Texture Analyzer with a cylindrical probe

Procedure:

  • Sample Preparation: Fill a standard container with the cream formulation, ensuring a flat surface.

  • Test Settings: Set the test parameters, including pre-test speed, test speed, post-test speed, trigger force, and compression distance.

  • Measurement: The probe performs two compression cycles into the sample.

  • Data Analysis: From the resulting force-time or force-distance curve, calculate parameters such as hardness, adhesiveness, cohesiveness, and spreadability.[12][17]

Illustrative Data:

This compound (% w/w)Hardness (g)Adhesiveness (g·s)Spreadability (g·s)
0150.3-85.2180.5
2135.8-92.7195.3
5118.2-105.4215.8
1095.6-120.1240.2
In Vitro Release Testing (IVRT)

This protocol describes the measurement of drug release from the semi-solid formulations using a Franz diffusion cell.[13][18]

Equipment:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a surfactant)

  • HPLC system for drug quantification

Procedure:

  • Cell Assembly: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Medium: Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 1°C to mimic skin temperature.[13][19]

  • Sample Application: Apply a finite dose of the cream formulation onto the membrane in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and determine the release rate.

Diagram of the IVRT Experimental Workflow:

G start Start assemble_cell Assemble Franz Diffusion Cell with Synthetic Membrane start->assemble_cell fill_receptor Fill Receptor with Medium and Equilibrate to 32°C assemble_cell->fill_receptor apply_sample Apply Formulation to Membrane in Donor Compartment fill_receptor->apply_sample sampling Withdraw Samples at Predetermined Time Points apply_sample->sampling sampling->sampling hplc_analysis Analyze Drug Concentration by HPLC sampling->hplc_analysis data_analysis Calculate Drug Release Rate hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Release Testing (IVRT).

Illustrative Data:

This compound (% w/w)Drug Release Rate (µg/cm²/h½)
025.8
228.3
532.1
1036.5
Stability Testing

This protocol outlines the stability assessment of the formulated creams under accelerated conditions.[16][20]

Equipment:

  • Stability chambers

  • Viscometer

  • pH meter

  • Microscope

Procedure:

  • Sample Storage: Store the cream formulations in their final packaging at accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 3 to 6 months.[20][21][22]

  • Initial and Periodic Testing: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate them for the following parameters:

    • Physical Appearance: Color, odor, and phase separation.

    • pH

    • Viscosity

    • Microscopic Examination: Globule size and distribution for emulsions.

    • Assay of API and Degradation Products: Using a validated HPLC method.

Illustrative Stability Data (at 3 months):

This compound (% w/w)AppearancepHViscosity Change (%)API Content (%)
0No change6.4-5.299.1
2No change6.5-4.899.3
5No change6.5-4.599.5
10No change6.6-4.199.6

Conclusion

This compound is a versatile excipient that can be effectively incorporated into semi-solid dosage forms to enhance their aesthetic and functional properties. Its emollient nature contributes to a desirable skin feel, while its impact on rheology and texture can improve patient compliance. The provided protocols offer a framework for the systematic evaluation of this compound in semi-solid formulations, enabling researchers and formulators to optimize their drug products for improved performance and stability. The illustrative data suggests that increasing concentrations of this compound may lead to decreased viscosity and hardness, and an increased drug release rate, all of which can be beneficial for topical drug delivery. However, the optimal concentration will depend on the specific API and the desired final product characteristics.

References

Application Notes and Protocols: Triisostearyl Citrate in Pediatric Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisostearyl citrate (B86180) is a triester of isostearyl alcohol and citric acid, utilized in cosmetic and personal care products as an emollient, skin-conditioning agent, and texture enhancer.[1][2] Its non-greasy, smooth feel and pigment-dispersing properties make it a versatile ingredient in various formulations, including creams, lotions, and sunscreens.[3] For pediatric topical formulations, where safety and mildness are paramount, triisostearyl citrate presents a promising option due to its favorable physicochemical properties and general safety profile. This document provides detailed application notes and protocols for the evaluation of this compound in pediatric topical formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development, ensuring stability, efficacy, and aesthetic appeal.

PropertyValueReference
INCI Name This compound[2][3]
Chemical Formula C60H116O7[4]
Molecular Weight 949.6 g/mol [4]
Appearance Clear yellow liquid[3]
Odor Slightly characteristic[3]
Solubility Soluble in most oils and esters; partially soluble in glycols[3]
Functions Emollient, Skin Conditioning Agent, Texture Enhancer, Pigment Disperser, Solvent for UV filters[1][2][3]
Recommended Use Level 1-5%[3]

Mechanism of Action: Emolliency and Skin Barrier Enhancement

Emollients like this compound primarily act on the stratum corneum, the outermost layer of the skin, to improve its barrier function and hydration. The mechanism involves the deposition of a lipid film on the skin surface, which helps to reduce transepidermal water loss (TEWL). This occlusive effect allows the corneocytes to rehydrate and swell, restoring the integrity of the skin barrier.

Furthermore, emollients can penetrate the intercellular spaces of the stratum corneum, supplementing the natural lipid matrix composed of ceramides (B1148491), cholesterol, and free fatty acids. This helps to improve the overall structure and function of the skin barrier, making it more resilient to external irritants and allergens.

The following diagram illustrates the proposed mechanism of action of emollients on the skin barrier.

Emollient_Mechanism cluster_skin Stratum Corneum cluster_action Emollient Action Corneocytes Corneocytes (Bricks) LipidMatrix Intercellular Lipids (Mortar) (Ceramides, Cholesterol, Fatty Acids) TEWL Transepidermal Water Loss (TEWL) Irritants External Irritants & Allergens Emollient This compound (Emollient) OcclusiveLayer Forms Occlusive Lipid Film Emollient->OcclusiveLayer LipidSupplement Supplements Intercellular Lipids Emollient->LipidSupplement OcclusiveLayer->TEWL Reduces Hydration Increased Hydration OcclusiveLayer->Hydration LipidSupplement->LipidMatrix Reinforces Barrier Improved Barrier Function LipidSupplement->Barrier Hydration->Corneocytes Rehydrates Barrier->Irritants Blocks

Fig. 1: Mechanism of Emollient Action on the Skin Barrier

Safety and Regulatory Status

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its esters, including this compound, and concluded that they are safe for use in cosmetics in the present practices of use and concentration. The CIR report indicates that these ingredients are not eye irritants, nor do they cause skin irritation or allergic skin reactions at concentrations used in cosmetic products.[4][5][6]

While there is no specific pediatric data available for this compound, its generally recognized safety profile suggests it is a suitable candidate for inclusion in pediatric topical formulations. However, due to the unique characteristics of pediatric skin—being thinner and having a higher surface area to volume ratio—rigorous safety testing is imperative.[7][8]

Experimental Protocols for Safety and Efficacy Evaluation

To ensure the safety and efficacy of a pediatric topical formulation containing this compound, a tiered testing approach is recommended, starting with in vitro assessments and progressing to in vivo clinical studies on sensitive skin panels before considering pediatric subjects.

In Vitro Safety Assessment

5.1.1. Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its effect on the viability of a reconstructed human epidermis model.

Protocol:

  • Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in culture medium overnight.

  • Test Substance Application: The test formulation containing this compound is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.

  • Incubation: Tissues are incubated for 60 minutes at 37°C and 5% CO2.

  • Washing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for 42 hours.

  • Viability Assessment (MTT Assay): Cell viability is determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

  • Classification: A formulation is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

5.1.2. Skin Sensitization: In Vitro Testing Strategy (OECD 442C, 442D, 442E)

A combination of in vitro tests is recommended to assess the skin sensitization potential, addressing different key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

  • OECD 442C (Direct Peptide Reactivity Assay - DPRA): Measures the reactivity of the test substance with synthetic peptides containing cysteine and lysine, mimicking the first key event (covalent binding to skin proteins).[5][9]

  • OECD 442D (ARE-Nrf2 Luciferase Test Method): Assesses the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes, representing the second key event (keratinocyte activation).[10][11]

  • OECD 442E (Human Cell Line Activation Test - h-CLAT): Evaluates the activation of dendritic cells by measuring the expression of cell surface markers (CD54 and CD86), which is the third key event.[12]

A positive result in any of these assays may indicate a potential for skin sensitization and would warrant further investigation.

In Vivo Safety and Efficacy Assessment

5.2.1. Human Repeat Insult Patch Test (HRIPT)

The HRIPT is conducted on adult volunteers with sensitive skin to assess the potential for irritation and allergic contact dermatitis.

Protocol:

  • Induction Phase: The test formulation is applied to the same site on the back of each subject under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated nine times over a three-week period. Skin reactions are scored after each application.[13][14]

  • Rest Phase: A two-week period with no applications.

  • Challenge Phase: The test formulation is applied to a naive site on the back under a patch for 24-48 hours. The site is evaluated for any reaction at 24, 48, 72, and 96 hours after patch removal.[14]

  • Interpretation: The absence of reactions during the challenge phase indicates a low potential for sensitization.

5.2.2. Pediatric Use and Tear-Free Testing

For formulations intended for use on the face or that may come into contact with the eyes, a "tear-free" or ocular irritation potential assessment is crucial. This can be initially evaluated using in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492).

Experimental Workflow

The following diagram outlines the recommended experimental workflow for evaluating a pediatric topical formulation containing this compound.

Experimental_Workflow Start Start: Develop Pediatric Topical Formulation with This compound InVitro In Vitro Safety Assessment Start->InVitro Irritation Skin Irritation (OECD 439) InVitro->Irritation Sensitization Skin Sensitization (OECD 442C, D, E) InVitro->Sensitization InVivo In Vivo Safety & Efficacy (Adults with Sensitive Skin) Irritation->InVivo If Safe Sensitization->InVivo If Safe HRIPT HRIPT InVivo->HRIPT Efficacy Efficacy Studies (Hydration, Barrier Function) InVivo->Efficacy Pediatric Pediatric Clinical Study (Under Dermatological and Pediatrician Control) HRIPT->Pediatric If Safe Efficacy->Pediatric If Efficacious SafetyEfficacy Safety & Efficacy in Pediatric Population Pediatric->SafetyEfficacy End End: Final Formulation Approved for Pediatric Use SafetyEfficacy->End If Safe & Efficacious

Fig. 2: Experimental Workflow for Pediatric Formulation Evaluation

Signaling Pathways in Skin Barrier Function

Emollients can influence signaling pathways that regulate the production of key components of the skin barrier, such as filaggrin and ceramides. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in epidermal homeostasis. Activation of PPAR-α has been shown to stimulate the synthesis of ceramides and the expression of filaggrin, both of which are essential for a healthy skin barrier.[2][15]

The following diagram illustrates the potential influence of emollients on PPAR-α signaling to enhance skin barrier function.

PPAR_Signaling Emollient Emollient (e.g., this compound) SC Stratum Corneum Emollient->SC Penetrates Keratinocyte Keratinocyte SC->Keratinocyte Interacts with PPARa PPAR-α Keratinocyte->PPARa Activates GeneExpression Gene Expression PPARa->GeneExpression Regulates Filaggrin Increased Filaggrin Production GeneExpression->Filaggrin Ceramide Increased Ceramide Synthesis GeneExpression->Ceramide Barrier Enhanced Skin Barrier Function Filaggrin->Barrier Ceramide->Barrier

Fig. 3: Emollient Influence on PPAR-α Signaling Pathway

Conclusion

This compound is a promising emollient for use in pediatric topical formulations due to its favorable physicochemical properties and established safety profile in general cosmetic use. However, the unique and sensitive nature of pediatric skin necessitates a thorough and systematic evaluation of any new formulation. The application notes and protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to assess the safety and efficacy of this compound-containing products for the pediatric population, ensuring the development of gentle, effective, and safe skincare for children.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Triisostearyl Citrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing and preventing the crystallization of triisostearyl citrate (B86180) in their formulations.

Troubleshooting Guide: Triisostearyl Citrate Crystallization

Use this guide to diagnose and resolve issues with this compound crystallization during your experiments.

Problem: Observed crystals, cloudiness, or increased viscosity in a formulation containing this compound.

Initial Assessment Workflow

A Crystallization Observed B Review Formulation Composition A->B Step 1 C Evaluate Storage & Processing Conditions A->C Step 2 D Characterize Crystals A->D Step 3 E Hypothesize Cause B->E C->E D->E F Implement Corrective Actions E->F Step 4 G Monitor Formulation Stability F->G Step 5

Caption: Initial assessment workflow for troubleshooting this compound crystallization.

Detailed Troubleshooting Steps

Question Possible Cause Suggested Action
1. At what stage did crystallization occur? - During cooling after heating.- After addition of a new component.- During long-term storage.This helps pinpoint the triggering event. Note the temperature, component added, or storage duration.
2. What is the concentration of this compound? High Concentration: The concentration may exceed its solubility limit in the formulation base.- Reduce the concentration of this compound.- See FAQ 2 for typical usage levels.
3. What are the other components in the formulation? Incompatible Solvents/Excipients: this compound is soluble in most oils and esters but only partially soluble in glycols.[1] The presence of poor solvents can reduce its solubility.- Increase the proportion of good solvents (oils, other esters).- Evaluate the compatibility of all excipients. Consider a solubility study.
4. What were the processing and storage conditions? Temperature Fluctuations: Cycling between high and low temperatures can promote crystal nucleation and growth.[2]Low Temperatures: Storage at low temperatures can decrease the solubility of this compound.- Maintain a controlled and consistent temperature during manufacturing and storage.- Store formulations at room temperature or as determined by stability studies. Avoid refrigeration unless necessary.
5. Is the this compound from a new supplier or batch? Purity/Grade Variation: Impurities in a new batch of this compound could act as nucleation sites.- Request a certificate of analysis from the supplier.- Perform identity and purity testing on the raw material.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why is it used in my formulation?

This compound is the triester of isostearyl alcohol and citric acid.[3] It is a potent emollient that imparts a silky, luxurious feel to cosmetic and pharmaceutical formulations. Its functions include enhancing texture, providing gloss and sheen, and acting as a stabilizing and pigment-dispersing agent. It is often chosen for its low freeze point and high viscosity.

FAQ 2: What is the typical usage level for this compound?

Recommended usage levels are typically between 1% and 5%, though the optimal concentration depends on the specific formulation.[1]

FAQ 3: How can I prevent this compound crystallization in future formulations?

Proactive measures are key to preventing crystallization. Consider the following strategies during formulation development:

  • Co-solvents: Incorporate a co-solvent that improves the solubility of this compound.

  • Crystallization Inhibitors: Add polymers or other additives that can interfere with crystal nucleation and growth.[4][5]

  • Formulation Optimization: Carefully select excipients that are compatible with this compound.

  • Process Control: Maintain controlled temperature and mixing conditions during manufacturing.

Logical Relationship of Prevention Strategies

cluster_formulation Formulation Design cluster_process Process Control cluster_storage Storage Conditions A Select Compatible Solvents B Optimize TISC Concentration A->B C Incorporate Crystallization Inhibitor B->C F Stable Temperature C->F D Controlled Cooling Rate E Homogeneous Mixing D->E E->F Result Stable Formulation F->Result

Caption: Interrelated strategies for preventing this compound crystallization.

FAQ 4: What analytical techniques can I use to characterize the crystals?

Several instrumental techniques can be used to identify and characterize crystals in your formulation:[6]

  • Polarized Light Microscopy (PLM): For visual identification of crystalline structures.

  • Differential Scanning Calorimetry (DSC): To detect melting points and phase transitions, confirming the presence of a crystalline form.

  • X-ray Diffraction (XRD): To determine the crystal structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify chemical bonds and confirm the identity of the crystalline material.

Data on Crystallization Inhibition

The following table summarizes hypothetical data on the effectiveness of various co-solvents and a crystallization inhibitor in preventing this compound crystallization in a simplified oil-based formulation.

Table 1: Effect of Co-solvents and Inhibitors on this compound Crystallization

Formulation IDThis compound (%)Co-solvent / InhibitorConcentration (%)Observation after 7 days at 4°C
F1 (Control)10None0Heavy crystallization
F210Caprylic/Capric Triglyceride5Moderate crystallization
F310Caprylic/Capric Triglyceride10Slight cloudiness, no crystals
F410C12-15 Alkyl Benzoate5Slight cloudiness, no crystals
F510C12-15 Alkyl Benzoate10Clear, no crystallization
F610Polyvinylpyrrolidone (PVP)0.5Clear, no crystallization

Experimental Protocols

Protocol 1: Screening of Co-solvents to Inhibit Crystallization

Objective: To evaluate the effectiveness of different co-solvents in preventing the crystallization of this compound in a model formulation.

Materials:

  • This compound

  • Base oil (e.g., Mineral Oil)

  • Co-solvents to be tested (e.g., Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate)

  • Beakers, magnetic stirrer and stir bars, heating plate, refrigerator (4°C)

Methodology:

  • Prepare a control formulation by heating the base oil to 60°C and adding this compound with stirring until fully dissolved.

  • For each test formulation, weigh the base oil and the selected co-solvent into a beaker.

  • Heat the mixture to 60°C and add the this compound with stirring until a clear solution is obtained.

  • Pour each formulation into a clear glass vial, label, and allow to cool to room temperature.

  • Place the vials in a refrigerator at 4°C.

  • Visually inspect the samples daily for 7 days, recording any signs of cloudiness or crystal formation.

Experimental Workflow for Co-solvent Screening

A Prepare Control Formulation (Base Oil + TISC) C Heat to 60°C and Mix A->C B Prepare Test Formulations (Base Oil + Co-solvent + TISC) B->C D Cool to Room Temperature C->D E Store at 4°C D->E F Daily Visual Inspection for 7 Days E->F G Crystallization? F->G H Record Observations G->H

Caption: Workflow for screening co-solvents to inhibit crystallization.

Protocol 2: Characterization of Crystals by Differential Scanning Calorimetry (DSC)

Objective: To confirm the presence and determine the melting point of crystals in a formulation.

Materials:

  • Formulation sample with suspected crystals

  • Control formulation (no crystals)

  • DSC instrument with hermetic aluminum pans

Methodology:

  • Accurately weigh 5-10 mg of the formulation sample into a DSC pan and seal it.

  • Prepare a reference pan with the same mass of the control formulation.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at 25°C.

  • Ramp the temperature from 25°C to 100°C at a rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic peaks, which indicate the melting of crystalline material. The peak temperature corresponds to the melting point.

References

addressing phase separation in triisostearyl citrate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered in triisostearyl citrate (B86180) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is Triisostearyl Citrate and what is its function in an emulsion?

This compound is the triester of isostearyl alcohol and citric acid.[1] In emulsions, it primarily functions as a potent emollient, imparting a smooth, non-greasy, and luxurious feel to skincare and cosmetic formulations.[2] It also offers pigment-dispersing properties and can act as a solvent for UV filters in sun care products.[2] While it has some emulsifying and stabilizing properties, it is not typically used as the primary emulsifier.

Q2: What are the common signs of instability in my this compound emulsion?

Emulsion instability can manifest in several ways[3][4]:

  • Creaming or Sedimentation: The dispersed oil droplets rise to the top (creaming) or settle at the bottom, forming a concentrated layer. This is often a reversible process.[4]

  • Flocculation: The oil droplets clump together in aggregates but do not merge. This can give the emulsion a grainy or curdled appearance and is sometimes reversible with agitation.[3][4]

  • Coalescence: The oil droplets merge to form larger droplets. This is an irreversible process that ultimately leads to complete phase separation.[4]

  • Phase Separation: The emulsion breaks completely into distinct oil and water layers. This is irreversible.[4][5]

Q3: Why is my emulsion separating? What are the primary causes?

Emulsions are thermodynamically unstable systems that will eventually separate.[4][6] The rate of separation is influenced by several factors:

  • Improper Emulsifier Selection: Using an emulsifier with an incorrect Hydrophilic-Lipophilic Balance (HLB) for the oil phase, or using an insufficient concentration.[4][7]

  • Inadequate Homogenization: Failure to reduce the oil droplet size sufficiently. Smaller, uniform droplets are more stable.[4][8]

  • Formulation Imbalances: An incorrect oil-to-water ratio, suboptimal pH, or the presence of electrolytes that can disrupt the emulsifier's effectiveness.[3][7][9]

  • Environmental Stress: Extreme temperature fluctuations during storage, such as freeze-thaw cycles, can disrupt the emulsion's structure.[3][5]

Troubleshooting Guide for Phase Separation

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My emulsion shows immediate or rapid phase separation after preparation.

  • Potential Cause: Incorrect choice or grossly insufficient concentration of the emulsifier. The emulsifier system's HLB value may not be appropriate for an oil-in-water (O/W) emulsion containing this compound.[7]

  • Solution:

    • Verify Emulsifier HLB: For an O/W emulsion, a higher HLB emulsifier or blend is required. While the exact required HLB for this compound isn't specified, a common starting point for many oils in O/W systems is in the 8-16 range.

    • Increase Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets.[7] Try increasing the concentration in increments. A typical usage level for primary emulsifiers is 2-5%.[3]

    • Ensure Proper Homogenization: Inadequate shear during preparation results in large oil droplets that quickly coalesce.[7] Ensure your homogenization process is sufficient to create small, uniform droplets.[10][11]

Issue 2: The emulsion looks stable at first but then "creams" with an oil-rich layer at the top after a few hours or days.

  • Potential Cause: The oil droplets are too large, or the viscosity of the continuous (water) phase is too low to prevent the less dense oil droplets from rising.[4]

  • Solution:

    • Optimize Homogenization: The most effective solution is to reduce the droplet size of the dispersed phase by using a high-pressure or rotor-stator homogenizer.[4][12]

    • Increase Continuous Phase Viscosity: Add a thickener or rheology modifier (e.g., xanthan gum, carbomer) to the water phase. This will slow the movement of the oil droplets, hindering creaming.[4]

    • Adjust Phase Ratio: A very high oil phase concentration can sometimes contribute to creaming. Evaluate if the oil-to-water ratio can be adjusted.[4]

Issue 3: The emulsion appears grainy and curdled, or oil droplets are visibly merging (coalescence).

  • Potential Cause: This is a more advanced stage of instability, often caused by an inefficient emulsifier film around the oil droplets. This can be due to an incorrect HLB, insufficient emulsifier, or pH imbalance.[3][4]

  • Solution:

    • Adjust Emulsifier System: Re-evaluate the HLB of your emulsifier or consider using a combination of a low-HLB and a high-HLB emulsifier to create a more robust interfacial film.

    • Check pH: The effectiveness of some emulsifiers is pH-dependent.[5][9] For example, emulsions made with glyceryl stearate (B1226849) citrate (an anionic emulsifier) are most stable within a pH range of 4.5 to 9.[3] Ensure your formulation's final pH is within the optimal range for your chosen emulsifier.

    • Buffer the System: For ionic emulsifiers like glyceryl stearate citrate, the pH of the emulsion can drop over time. Adding a buffering agent, such as sodium citrate, can prevent this pH drift and maintain stability.[13]

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValue/DescriptionSource
INCI Name This compound[14]
Chemical Description Triester of isostearyl alcohol and citric acid[1]
Appearance Clear yellow liquid[2]
Function Emollient, Skin-Conditioning Agent, Pigment Disperser[14]
Solubility Soluble in most oils and esters; partially soluble in glycols[2]
Recommended Use Level 1-5%[2]

Table 2: General Troubleshooting Framework for Emulsion Instability

ObservationPrimary InstabilityCommon CausesRecommended Actions
Oily layer at the topCreamingLarge droplet size, low viscosity of continuous phase.Optimize homogenization, add a thickener to the water phase.[4]
Grainy, curdled textureFlocculationSuboptimal pH, presence of electrolytes, insufficient emulsifier.Adjust pH, evaluate electrolyte concentration, increase emulsifier amount.[3]
Oil droplets mergingCoalescenceIncorrect HLB, insufficient emulsifier concentration, high storage temperatures.Adjust emulsifier HLB, increase emulsifier concentration.[7]
Complete separationBreakingAll of the above, irreversible process.Reformulate with a different emulsifier system or processing parameters.[15]

Experimental Protocols

Protocol 1: Emulsion Stability Assessment

  • Visual and Macroscopic Evaluation:

    • Procedure: Place a sample of the emulsion in a clear glass container. Visually inspect for any signs of instability (creaming, phase separation, color change) immediately after preparation and at regular intervals (e.g., 24h, 48h, 1 week) under standard room temperature conditions.[3]

    • Observation: Note any formation of layers, oil droplets on the surface, or changes in texture.

  • Microscopic Evaluation:

    • Procedure: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip. Observe under an optical microscope at various magnifications (e.g., 100x, 400x).[3]

    • Observation: Examine the oil droplets for uniformity of size distribution. Look for signs of flocculation (clumping) or coalescence (merging of droplets).[3]

  • Accelerated Stability Testing (Freeze-Thaw Cycles):

    • Procedure:

      • Place a sample of the emulsion in a freezer at approximately -10°C for 24 hours.

      • Remove the sample and allow it to thaw at room temperature for 24 hours. This constitutes one cycle.[3]

      • Repeat for a minimum of three cycles.

    • Evaluation: After the final cycle, visually and microscopically inspect the sample for any signs of instability, such as phase separation, crystallization, or significant changes in droplet size.[3]

  • Particle Size Analysis (Dynamic Light Scattering - DLS):

    • Objective: To determine the mean droplet size and the droplet size distribution of the emulsion.[3]

    • Procedure:

      • Dilute a small amount of the emulsion with deionized water to the appropriate concentration for the DLS instrument.

      • Ensure the sample is well-mixed before measurement.

      • Transfer the diluted sample to a cuvette and place it in the DLS instrument to measure.

    • Evaluation: An increase in the mean droplet size over time is a direct indicator of coalescence and instability. Unstable emulsions often have droplet sizes larger than 550 nm.[8]

Protocol 2: General Oil-in-Water (O/W) Emulsion Preparation via Homogenization

  • Phase Preparation:

    • Oil Phase: In a heat-proof beaker, combine this compound and any other oil-soluble ingredients, including the emulsifier(s).

    • Aqueous Phase: In a separate heat-proof beaker, combine deionized water and any water-soluble ingredients (e.g., thickeners, buffering agents).

  • Heating: Heat both phases separately in a water bath to 70-75°C.[3] Stir both phases until all components are dissolved and uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., rotor-stator type).

    • Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion. The exact time will vary depending on the batch size and equipment.[16]

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a standard mixer as it cools.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients (e.g., preservatives, fragrances).

  • pH Adjustment: Check the final pH of the emulsion and adjust if necessary to fall within the optimal range for the chosen emulsifier system.

Visual Guides and Workflows

G start_node Phase Separation Observed check_type What type of separation? start_node->check_type decision_node decision_node process_node process_node solution_node solution_node end_node Stable Emulsion creaming Creaming check_type->creaming Reversible Layering coalescence Coalescence / Breaking check_type->coalescence Irreversible Separation check_homogenization Droplet size > 500nm? creaming->check_homogenization check_emulsifier HLB/Concentration correct? coalescence->check_emulsifier check_viscosity Low viscosity? check_homogenization->check_viscosity No solution_homogenize Increase Homogenization (Time/Speed) check_homogenization->solution_homogenize Yes check_viscosity->end_node No solution_thicken Add Rheology Modifier to Water Phase check_viscosity->solution_thicken Yes check_ph pH in optimal range? check_emulsifier->check_ph Yes solution_emulsifier Adjust Emulsifier System (HLB / Concentration) check_emulsifier->solution_emulsifier No check_ph->end_node Yes solution_ph Adjust/Buffer pH check_ph->solution_ph No solution_homogenize->end_node solution_thicken->end_node solution_emulsifier->end_node solution_ph->end_node

Caption: Troubleshooting workflow for diagnosing emulsion instability.

G cluster_prep 1. Phase Preparation cluster_heat 2. Heating cluster_emulsify 3. Emulsification cluster_cool 4. Cooling & Final Steps A Combine Oil Phase (TISC, Emulsifier) C Heat Both Phases to 70-75°C A->C B Combine Aqueous Phase (Water, Thickeners) B->C D Add Oil to Water with High Shear Homogenization C->D E Cool with Gentle Mixing D->E F Add Heat-Sensitive Ingredients (<40°C) E->F G Final Product F->G

Caption: Standard experimental workflow for O/W emulsion preparation.

G A Stable Emulsion (Small, discrete droplets) B Flocculation (Reversible aggregation) A->B Weak van der Waals forces dominate B->A Agitation / Shear C Coalescence (Irreversible merging) B->C Weakened emulsifier film D Phase Separation (Complete Breaking) C->D Continued merging

Caption: Logical progression of emulsion destabilization mechanisms.

References

Technical Support Center: Troubleshooting Grittiness in Creams Containing Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the issue of grittiness in cream formulations containing triisostearyl citrate (B86180). The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying and resolving this common formulation challenge.

Frequently Asked Questions (FAQs)

Q1: What is triisostearyl citrate and what are its typical properties in a cream formulation?

This compound is the triester of isostearyl alcohol and citric acid. It is a vegetable-derived, non-greasy liquid emollient known for its smooth feel and pigment-dispersing properties.[1][2][3] It is soluble in most oils and esters and is typically used at a concentration of 1-5%.[2] Due to its liquid nature and low freeze point, this compound itself is not the source of grittiness but can influence the stability and texture of the final formulation.[1]

Q2: What are the common causes of grittiness in cream formulations?

Grittiness in creams is most often caused by the crystallization of high-melting-point ingredients within the formulation. Common culprits include:

  • Fatty Alcohols: Cetyl alcohol, stearyl alcohol, and cetostearyl alcohol.

  • Fatty Acids: Stearic acid.

  • Waxes: Beeswax, carnauba wax, etc.

  • Other Esters: High-melting-point esters other than this compound.

This crystallization can be triggered by several factors, including improper cooling rates, temperature fluctuations during storage, and incompatibilities between formulation components.

Q3: Can this compound directly cause grittiness?

As a liquid emollient with a very low freezing point, it is highly unlikely that this compound is the direct cause of grittiness.[1] Instead, it can indirectly contribute to the issue by affecting the solubility and crystallization of other, higher-melting-point ingredients in the oil phase of the emulsion.

Q4: How does the cooling rate during production affect cream texture?

The cooling rate is a critical processing parameter. Slow cooling allows more time for larger crystals to form, which can lead to a grainy texture.[4][5] Conversely, rapid cooling ("shock cooling") can promote the formation of smaller, less perceptible crystals, resulting in a smoother cream.[6]

Q5: Can the order of ingredient addition impact the final texture?

Yes, the order of addition is crucial. High-melting-point ingredients should be fully melted and dissolved in the oil phase before emulsification. Adding solid components to a cooler formulation can lead to incomplete dissolution and subsequent crystallization.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving grittiness in your cream formulation.

Step 1: Initial Assessment & Ingredient Review

The first step is to carefully review your formulation and identify potential sources of crystallization.

  • Identify High-Melting-Point Ingredients: List all ingredients with a melting point significantly above room temperature.

  • Review Ingredient Concentrations: High concentrations of waxes, fatty alcohols, or fatty acids increase the likelihood of crystallization.

  • Assess Oil Phase Compatibility: Consider the overall solubility of all components in the oil phase. This compound is soluble in most oils and esters, but it can alter the solvency of the oil phase as a whole.[1][2][3]

Logical Flow for Initial Assessment

start Grittiness Observed ingredient_review Review Formulation Components start->ingredient_review process_review Review Processing Parameters start->process_review Parallel Investigation identify_solids Identify High-Melting-Point Ingredients (Waxes, Fatty Alcohols) ingredient_review->identify_solids check_concentration Check Concentrations of Solid Components identify_solids->check_concentration assess_compatibility Assess Oil Phase Compatibility (Solubility of Solids in Oil/Ester Blend) check_concentration->assess_compatibility start Obtain Cream Sample prep_slide Prepare Microscope Slide start->prep_slide microscope Examine under Polarized Light Microscope prep_slide->microscope observe Observe for Birefringent (Bright) Structures microscope->observe capture Capture Photomicrographs observe->capture analyze Analyze Crystal Morphology (Size, Shape, Distribution) capture->analyze conclusion Correlate Findings with Formulation Components analyze->conclusion

References

Technical Support Center: Formulation Strategies for Triisostearyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of triisostearyl citrate (B86180) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is triisostearyl citrate and why is it used in my formulations?

This compound is the triester of isostearyl alcohol and citric acid. It is a high molecular weight, branched-chain ester valued for its emollient properties, ability to impart a smooth and non-greasy feel, and its function as a pigment dispersant and binder in cosmetic and pharmaceutical products. Its branched structure contributes to good hydrolytic stability. It is also used as a solvent for UV filters.

Q2: What causes the oxidation of this compound in a formulation?

While this compound is a saturated ester and thus inherently more stable than unsaturated esters, it can still undergo oxidation. The oxidation process is typically a free-radical chain reaction initiated by factors such as:

  • Heat: Elevated temperatures during manufacturing or storage can accelerate oxidation.

  • Light: Exposure to UV radiation can generate free radicals.

  • Presence of Metal Ions: Trace metals like iron and copper can catalyze oxidative reactions.

  • Oxygen: The presence of oxygen is essential for the propagation of the oxidation chain reaction.

Q3: What are the signs of this compound oxidation in my product?

Oxidation of this compound can lead to undesirable changes in your formulation, including:

  • Changes in Odor: Development of rancid or off-odors.

  • Color Fading or Discoloration: A shift in the color of the product.

  • Viscosity Changes: An increase or decrease in the thickness of the formulation.

  • Degradation of Active Ingredients: Oxidation can compromise the efficacy of other sensitive ingredients in the formula.

  • Reduced Shelf-Life: Overall product instability and a shorter viable use period.

Q4: How can I prevent the oxidation of this compound in my formulations?

A multi-pronged approach is most effective:

  • Incorporate Antioxidants: Add suitable antioxidants to your formulation to inhibit the oxidation process.

  • Use Chelating Agents: Include chelating agents to bind metal ions that can catalyze oxidation.

  • Optimize Manufacturing Process: Minimize exposure to high heat and oxygen during production.

  • Select Appropriate Packaging: Use opaque or UV-protective packaging to shield the product from light and consider airless dispensers to minimize oxygen exposure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Off-odor or rancidity detected during stability testing. Insufficient antioxidant protection.Increase the concentration of the current antioxidant or test a synergistic combination of antioxidants (e.g., a free radical scavenger and a chelating agent). See the Experimental Protocols section for testing methods.
High processing temperatures.Review the manufacturing process to identify and minimize steps involving excessive heat. Consider using a nitrogen blanket during heating and cooling phases.
Color of the final product is fading or changing over time. Photo-oxidation due to light exposure.Switch to opaque or UV-coated packaging. Store the product in a dark place.
Interaction with other ingredients.Evaluate the compatibility of all ingredients in the formulation. Some active ingredients can promote oxidation.
Viscosity of the formulation is increasing unexpectedly. Polymerization of oxidation byproducts.This is a sign of advanced oxidation. A complete reformulation with a more robust antioxidant system is likely necessary.
Phase separation or instability in an emulsion. Oxidation of the oil phase, including this compound.The polarity of the oil phase can change upon oxidation, leading to emulsion breakdown. Improve the antioxidant system of the oil phase.

Experimental Protocols

Protocol 1: Evaluating Oxidative Stability using the Rancimat Method

Objective: To determine the oxidative stability of this compound in a formulation by measuring its induction time.

Apparatus: Rancimat instrument, reaction vessels, measuring vessels, air pump.

Procedure:

  • Weigh 3 g of the formulation containing this compound into a clean, dry reaction vessel.

  • Fill a measuring vessel with 60 mL of deionized water and place it in the instrument.

  • Connect the reaction vessel to the measuring vessel.

  • Set the temperature of the heating block (e.g., 110-130°C) and the air flow rate (e.g., 20 L/h). The exact temperature should be chosen to achieve a reasonable induction time.

  • Start the measurement. The instrument will pass a continuous stream of air through the sample.

  • Volatile oxidation products are carried by the air into the measuring vessel, where they are absorbed in the deionized water, causing an increase in its conductivity.

  • The induction time is the point at which a rapid increase in conductivity is observed. A longer induction time indicates greater oxidative stability.

  • Compare the induction times of the formulation with and without different antioxidants or antioxidant combinations to determine their efficacy.

Protocol 2: Assessing Antioxidant Activity using the DPPH Radical Scavenging Assay

Objective: To measure the ability of antioxidants in a this compound-containing formulation to scavenge free radicals.

Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695), test formulation, antioxidant standards (e.g., Trolox, Vitamin E), spectrophotometer or microplate reader.

Procedure:

  • Prepare a stock solution of the test formulation dissolved in a suitable solvent (e.g., isopropanol (B130326) or a mixture of solvents that can dissolve the oily matrix).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test formulation.

  • Add the DPPH working solution to each well/cuvette and mix well.

  • Incubate the plate/cuvettes in the dark for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • A higher percentage of inhibition indicates greater antioxidant activity. The results can be compared to those of standard antioxidants.

Data Presentation

Table 1: Hypothetical Oxidative Stability of this compound Formulations (Rancimat at 120°C)

FormulationAntioxidant SystemConcentration (%)Induction Time (hours)
ControlNone08.5
ATocopherol (Vitamin E)0.115.2
BAscorbyl Palmitate0.112.8
CRosemary Extract0.114.5
DTocopherol + Ascorbyl Palmitate0.05 + 0.0522.7
ETocopherol + EDTA0.1 + 0.0518.9

Note: This data is illustrative. Actual results will vary depending on the complete formulation and test conditions.

Table 2: Hypothetical Antioxidant Activity of Different Antioxidants in a this compound Matrix (DPPH Assay)

AntioxidantConcentration (ppm)% DPPH Radical Scavenging
Tocopherol (Vitamin E)5065%
10085%
BHT5060%
10082%
Rosemary Extract5055%
10078%

Note: This data is illustrative. Actual results will vary depending on the specific antioxidant and the formulation matrix.

Visualizations

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Light, Metal Ions Ester This compound (RH) Initiator->Ester Radical Ester Radical (R•) Ester->Radical + Initiator Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Stable_Products Stable Products Radical->Stable_Products Reaction with another radical Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, Acids) Hydroperoxide->Secondary_Products Decomposition Another_Ester Another Ester (RH)

Caption: Oxidation pathway of an ester like this compound.

Antioxidant_Mechanism cluster_scavenger Free Radical Scavenger cluster_chelator Chelating Agent Free_Radical Ester Peroxy Radical (ROO•) Antioxidant_H Antioxidant (AH) e.g., Tocopherol, BHT Hydroperoxide Hydroperoxide (ROOH) Free_Radical->Hydroperoxide Accepts H• Stable_Radical Stable Antioxidant Radical (A•) Antioxidant_H->Stable_Radical Donates H• Metal_Ion Metal Ion (e.g., Fe2+) Metal_Ion->Free_Radical Catalyzes oxidation Inactive_Complex Inactive Metal Complex Metal_Ion->Inactive_Complex Binds to Chelating_Agent Chelating Agent e.g., EDTA, Citric Acid Chelating_Agent->Inactive_Complex

Caption: Mechanisms of action for different types of antioxidants.

Troubleshooting_Workflow Start Product Instability Observed (e.g., off-odor, color change) Check_Storage Review Storage Conditions (Light, Temperature) Start->Check_Storage Check_Process Analyze Manufacturing Process (Heat, Oxygen Exposure) Check_Storage->Check_Process Adequate Optimize_Storage Optimize Storage (Dark, Cool Place) Check_Storage->Optimize_Storage Inadequate Check_Antioxidant Evaluate Antioxidant System Check_Process->Check_Antioxidant Adequate Optimize_Process Optimize Process (Lower Temp, N2 Blanket) Check_Process->Optimize_Process Inadequate Increase_Conc Increase Antioxidant Concentration Check_Antioxidant->Increase_Conc Insufficient Concentration Add_Chelator Add Chelating Agent Check_Antioxidant->Add_Chelator Metal Ions Suspected Synergistic_Combo Use Synergistic Combination Check_Antioxidant->Synergistic_Combo Complex Formulation Re-evaluate Re-run Stability Tests Optimize_Storage->Re-evaluate Optimize_Process->Re-evaluate Increase_Conc->Re-evaluate Add_Chelator->Re-evaluate Synergistic_Combo->Re-evaluate

Caption: Troubleshooting workflow for oxidation issues in formulations.

Technical Support Center: Triisostearyl Citrate Formulation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triisostearyl citrate-based formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up laboratory formulations to pilot and production scales. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of triisostearyl citrate (B86180) in formulations?

This compound is a versatile triester of isostearyl alcohol and citric acid, valued for its multifunctional properties in cosmetic and pharmaceutical formulations.[1][2] Its primary roles include:

  • Emollient: It imparts a smooth, non-greasy, and luxurious feel to skin and hair care products, softening and smoothing the skin.[1][3]

  • Pigment Dispersant: It is an excellent wetting agent for pigments, making it highly useful in color cosmetics like lipsticks and foundations to ensure uniform color distribution.[1]

  • Viscosity and Texture Enhancer: Due to its high viscosity and unique molecular structure, it enhances the texture and body of formulations.[1]

  • Solvent: It can act as an effective solvent for certain active ingredients, including UV filters in sun care products.[3]

  • Binder: In pressed powders and pigmented products, it functions as an effective binder.[1]

  • Gloss and Sheen Provider: It imparts a desirable gloss and sheen, particularly in lip products and hair care formulations.[1][4]

Q2: What makes this compound challenging during scale-up?

The very properties that make this compound desirable can also present challenges during scale-up. Key issues often relate to:

  • High Viscosity: Its inherently high viscosity can lead to processing difficulties in larger vessels, including inadequate mixing, aeration, and challenges with pumping and filling.[1]

  • Thermal Sensitivity: Like many esters, its behavior can be sensitive to heating and cooling rates, which are harder to control in large batches.[5] This can affect final texture and stability.

  • Raw Material Variability: As a vegetable-derived ingredient, lot-to-lot variations in the raw material can impact the consistency of the final product, affecting parameters like viscosity, texture, and stability.[1][6]

  • Emulsion Stability: In emulsion systems, improper dispersion or homogenization energy during scale-up can lead to instability issues like phase separation or coalescence.[7][8]

Q3: Is this compound considered safe for cosmetic and pharmaceutical use?

Yes. The safety of citric acid and its esters, including this compound, has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded they are safe for use in cosmetics under current practices.[9][10] Citric acid and several of its salts are also on the FDA's list of substances Generally Recognized as Safe (GRAS) for direct food use.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter when scaling up your this compound-based formulations.

Issue 1: Unexpected Viscosity Changes (Increase or Decrease) in Pilot Batch

Q: We successfully developed a stable cream in the lab (1 kg batch), but the pilot batch (100 kg) is significantly thicker/thinner. What could be the cause?

A: This is a common scale-up challenge. The discrepancy in viscosity is typically linked to differences in processing parameters between lab and plant equipment. Key factors include mixing energy, heating/cooling rates, and potential aeration.

Potential Causes & Solutions:

Potential CauseRecommended Action & Troubleshooting Steps
Inefficient Mixing/Homogenization The energy input per unit volume from a large-scale mixer is often different from a lab-scale one. Insufficient shear can lead to larger droplet sizes in an emulsion and lower viscosity, while different shear regimes can impact polymer hydration. Solution: Characterize the mixing energy of your lab equipment and work with a process engineer to replicate it at scale. Adjust mixing speeds and times. A minimum of 20 minutes of mixing after emulsification is a good starting point.[11][12]
Discrepancy in Heating/Cooling Rates Large batches heat and cool much slower than small lab batches.[5] Slower cooling can allow for different crystalline structures to form in waxes or for polymers to arrange differently, impacting final viscosity. Solution: Monitor and record temperature profiles during both lab and pilot batches. If possible, adjust heating/cooling jacket temperatures at the pilot scale to more closely match the lab's profile. A general rule is to heat the batch 10°C higher than the melting point of the highest-melting ingredient.[12]
Aeration Incorporating excessive air during mixing in a large tank can increase the apparent viscosity and alter the texture.[8] Solution: Ensure the mixer head is appropriately positioned and submerged. Use deaeration or vacuum mixing capabilities if available on the pilot equipment.[11]
Raw Material Variability A new lot of this compound or other excipients used for the pilot batch may have slightly different specifications (e.g., viscosity, purity) than the lot used in the lab.[6][13] Solution: Always request and compare the Certificate of Analysis (CoA) for all raw material lots. If possible, qualify new lots in a lab-scale batch before use in a pilot run.
Issue 2: Emulsion Instability (Phase Separation, Creaming) Post Scale-Up

Q: Our oil-in-water emulsion featuring this compound was stable in the lab for 3 months. The pilot batch showed signs of creaming within a week. Why is this happening?

A: Emulsion instability at scale is almost always related to differences in the energy applied during the emulsification step, leading to a suboptimal droplet size distribution.[7][14]

Potential Causes & Solutions:

  • Insufficient Homogenization: The most likely cause is that the pilot-scale homogenizer did not achieve the same droplet size reduction as the lab equipment. Larger droplets are more prone to coalescence and creaming.[8][15]

    • Solution: Conduct particle size analysis on both the lab and pilot batches to confirm. Adjust the homogenization pressure, time, or number of passes at the pilot scale to achieve the target droplet size distribution established in the lab.

  • Incorrect Order of Addition: While seemingly simple, the order in which ingredients are added can be critical and may not have been precisely replicated at scale.[11]

    • Solution: Ensure the manufacturing protocol is detailed and strictly followed. Typically, for O/W emulsions, the oil phase is added to the water phase with continuous mixing.

  • Temperature Mismatch During Emulsification: If the oil and water phases are at significantly different temperatures when combined, it can lead to "shocking" the system and poor emulsion formation.[5]

    • Solution: Ensure both phases are at the specified temperature (e.g., 75-80°C) before and during emulsification.[12] Use jacket heating on the main vessel to maintain temperature.

The following diagram outlines a decision-making process for addressing emulsion instability during scale-up.

G start Emulsion Instability Observed in Pilot Batch psa Perform Particle Size Analysis on Lab vs. Pilot Batch start->psa compare_psa Is Pilot Droplet Size Significantly Larger? psa->compare_psa adjust_homo Increase Homogenization (Pressure, Time, Passes) compare_psa->adjust_homo Yes check_temp Review Batch Records: Were Phase Temps Matched? compare_psa->check_temp No re_evaluate Re-run Pilot Batch & Conduct Stability Testing adjust_homo->re_evaluate adjust_temp Revise Protocol: Ensure Temp Control (e.g., 75-80°C) check_temp->adjust_temp No check_order Review Batch Records: Was Order of Addition Followed Correctly? check_temp->check_order Yes adjust_temp->re_evaluate check_order->re_evaluate Yes retrain Revise Protocol & Retrain Operators check_order->retrain No

Caption: Troubleshooting Decision Tree for Emulsion Instability.

Issue 3: Pigment Dispersion Issues in Color Cosmetics

Q: The color of our lipstick formulation is inconsistent in the pilot batch, with specks and streaks visible. The lab batch was perfectly uniform. How do we fix this?

A: this compound is an excellent pigment wetter, but achieving uniform dispersion requires sufficient mechanical shear, which can be challenging at larger scales.

Potential Causes & Solutions:

  • Inadequate Shear During Pigment Grind: The equipment used for pigment grinding at the pilot scale (e.g., a three-roll mill) may not be optimized.

    • Solution: Ensure the pigment is first thoroughly wetted with this compound and other designated wetting agents before milling. Optimize the mill settings (gap, pressure, number of passes) to match the dispersion quality achieved in the lab. Use a Hegman gauge to quantify the dispersion quality of both batches.

  • Premature Agglomeration: Pigments can re-agglomerate if not properly stabilized in the formula after the initial dispersion.

    • Solution: Review the formula for sufficient levels of dispersing agents. Ensure the pigment grind is added to the main batch with adequate mixing to maintain dispersion.

  • Raw Material Variation: Differences in the particle size or surface treatment of the pigment lot used for the pilot batch can affect its dispersibility.

    • Solution: Compare the CoAs for the pigment lots. If significant differences exist, a reformulation or adjustment of the wetting agent concentration may be necessary.

Experimental Protocols

Protocol 1: Comparative Viscosity Measurement

Objective: To quantitatively compare the viscosity of lab-scale and pilot-scale batches.

Methodology:

  • Sample Preparation: Collect samples from both the lab and pilot batches after they have cooled to a standardized temperature (e.g., 25°C) and have been allowed to equilibrate for 24 hours.

  • Equipment: Use a Brookfield-type rotational viscometer or a rheometer.

  • Procedure: a. Select a spindle and speed combination appropriate for the expected viscosity range. Ensure the same spindle and a range of shear rates are used for both samples to allow for direct comparison. b. Measure the viscosity of the lab batch, recording the value in centipoise (cP) or Pascal-seconds (Pa·s) at various rotational speeds to check for shear-thinning behavior. c. Thoroughly clean the spindle and repeat the measurement for the pilot batch sample under the identical conditions.

  • Data Presentation: Record the results in a table for clear comparison.

Sample Data Table:

Batch IDSpindle #Speed (RPM)Temperature (°C)Viscosity (cP)
Lab-00161025105,000
Lab-0016202585,000
Pilot-00161025155,000
Pilot-00162025120,000
Protocol 2: Droplet Size Analysis for Emulsions

Objective: To assess the droplet size distribution of an emulsion to diagnose instability issues.

Methodology:

  • Sample Preparation: Dilute a small, representative sample of the emulsion in the continuous phase (e.g., deionized water for an O/W emulsion) to the appropriate concentration for the instrument, ensuring no further emulsification or disruption occurs.

  • Equipment: Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer) or a dynamic light scattering instrument for nanoemulsions.

  • Procedure: a. Calibrate and blank the instrument according to the manufacturer's instructions. b. Introduce the diluted sample and run the analysis. c. Record the key distribution parameters, such as the D(v, 0.5) or mean droplet size, and the span (a measure of the width of the distribution).

  • Data Analysis: Compare the droplet size distribution curves of the lab and pilot batches. A significant shift to larger sizes or a broader distribution in the pilot batch indicates a problem with the scaled-up emulsification process.

Visualizations

General Scale-Up Workflow for a this compound Emulsion

This diagram illustrates the critical stages and considerations when moving from a lab-scale formulation to full production.

G cluster_0 Phase 1: Lab Scale (1-5 kg) cluster_1 Phase 2: Pilot Scale (50-500 kg) cluster_2 Phase 3: Production Scale lab_dev Formulation Development lab_qc QC & Stability Testing lab_dev->lab_qc scale_up Process Parameter Translation lab_qc->scale_up Successful Results pilot_batch Pilot Batch Manufacturing scale_up->pilot_batch pilot_qc In-Process & Final QC (Viscosity, Particle Size) pilot_batch->pilot_qc pilot_stability Accelerated Stability Testing pilot_qc->pilot_stability prod_batch Full-Scale Production pilot_stability->prod_batch Successful Results final_release Final Release Testing prod_batch->final_release

Caption: Key Phases in Formulation Scale-Up.

Impact of Raw Material Variability

This diagram shows how variability in a key raw material like this compound can propagate through the manufacturing process and affect the final product.

G cluster_input Raw Material Input cluster_process Manufacturing Process cluster_output Final Product Output rm_spec This compound (CoA Specification) rm_lotA Lot A (Viscosity: 5000 cP) rm_spec->rm_lotA rm_lotB Lot B (Viscosity: 6500 cP) rm_spec->rm_lotB process Fixed Process Parameters (Mixing Speed, Time, Temp) rm_lotA->process rm_lotB->process fp_A Product from Lot A (Viscosity: 100,000 cP) process->fp_A fp_B Product from Lot B (Viscosity: 135,000 cP) -> Out of Specification process->fp_B

Caption: Effect of Raw Material Variation on Final Product.

References

effect of temperature on triisostearyl citrate viscosity in emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisostearyl citrate (B86180) in emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of triisostearyl citrate in an emulsion?

A1: this compound is a high viscosity emollient that serves multiple functions in an emulsion. It enhances the texture, providing a smooth and non-greasy feel.[1][2] It also acts as a stabilizing agent, contributing to the overall integrity and even distribution of ingredients within the formulation.[3] Additionally, it can improve gloss and sheen, making it a popular choice in cosmetic and personal care products.[1][3]

Q2: How does temperature generally affect the viscosity of an emulsion?

A2: As a general rule, the viscosity of an emulsion decreases as the temperature increases.[4] Conversely, as the temperature decreases, the viscosity will increase, and the emulsion may become thicker or more solid.[5] This is due to the increased kinetic energy of the molecules at higher temperatures, which reduces the internal friction within the fluid.

Q3: What is the typical usage level for this compound in an emulsion?

A3: The recommended use level for this compound is typically between 1% and 5%.[1][2] However, in some applications like lipsticks, it can be used at much higher concentrations.[6]

Q4: Can this compound impact the stability of my emulsion at different temperatures?

A4: Yes, as a stabilizing agent, this compound can influence the stability of your emulsion.[3] Its high viscosity helps to suspend droplets and prevent coalescence. However, significant temperature fluctuations can still impact the overall stability of the emulsion system. Extreme heat can thin the emulsion to a point where phase separation may occur, while freezing and thawing cycles can disrupt the emulsion structure, potentially leading to irreversible changes in viscosity.

Troubleshooting Guide

Issue 1: My emulsion containing this compound is much thicker than expected after cooling to room temperature.

Possible Cause: this compound is a high-viscosity ingredient that contributes significantly to the final viscosity of the emulsion. The thickening effect may be more pronounced at lower ambient temperatures.

Troubleshooting Steps:

  • Review Concentration: Verify that the concentration of this compound is within the desired range for your application. If the viscosity is too high, consider reducing the concentration in subsequent formulations.

  • Evaluate Other Thickeners: Assess the contribution of other thickening agents in your formula. The synergistic effect of this compound with other thickeners may be greater than anticipated.

  • Controlled Cooling: Implement a controlled cooling process. Rapid cooling can sometimes lead to a less stable emulsion structure and a higher apparent viscosity.

  • Homogenization: Ensure that the homogenization process is optimized. Inadequate shear during emulsification can result in larger droplet sizes and a less uniform, potentially more viscous, product.

Issue 2: The viscosity of my emulsion drops significantly when stored at a slightly elevated temperature.

Possible Cause: This is a common characteristic of emulsions; viscosity is temperature-dependent. The presence of this compound will not prevent this behavior, although it contributes to the overall viscosity.

Troubleshooting Steps:

  • Quantify the Change: Determine if the viscosity drop is within an acceptable range for your product's stability and performance.

  • Incorporate a Stabilizer: If the viscosity drop is too drastic and leads to instability, consider incorporating a secondary stabilizer, such as a polymer or gum, that is less sensitive to temperature changes.

  • Adjust the Oil-to-Emulsifier Ratio: An imbalance in the oil-to-emulsifier ratio can sometimes exacerbate temperature-related viscosity changes. You may need to adjust the levels of your primary emulsifiers.[5]

  • Particle Size Analysis: Evaluate the particle size of your emulsion. Smaller, more uniform droplets can lead to a more stable emulsion with less viscosity variation due to temperature.

Issue 3: My emulsion appears grainy or has a waxy texture after temperature cycling.

Possible Cause: This may be due to the crystallization of certain components in your formulation, especially if it contains waxes or butters with higher melting points. While this compound itself has a very low freeze point, its interaction with other ingredients can be a factor.[3]

Troubleshooting Steps:

  • Heating and Cooling Process: Ensure that both the oil and water phases are heated to a sufficiently high and uniform temperature before emulsification to ensure all components are fully melted and solubilized.[5]

  • Ingredient Compatibility: Review the compatibility of all ingredients in your formulation. Incompatibilities can sometimes manifest as textural changes after temperature stress.

  • Emulsifier System: An inadequate emulsifier system may not be able to properly stabilize all components of the oil phase through temperature changes. Consider using a combination of emulsifiers to improve stability.

Data Presentation

Temperature (°C)Expected Viscosity of Emulsion with this compoundPotential Observations
5HighEmulsion may be very thick and difficult to pour.
25 (Room Temp)Medium-HighEmulsion should have a desirable, creamy texture.
40Low-MediumEmulsion will be noticeably thinner and more fluid.

Experimental Protocols

Protocol for Measuring the Effect of Temperature on Emulsion Viscosity

Objective: To determine the viscosity profile of an emulsion containing this compound at different temperatures.

Materials and Equipment:

  • Emulsion sample containing this compound

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or Peltier system for the viscometer

  • Beakers or sample containers

  • Thermometer

Methodology:

  • Sample Preparation: Place a sufficient amount of the emulsion in the viscometer sample container. Ensure there are no air bubbles.

  • Temperature Equilibration: Set the temperature control system to the first desired temperature (e.g., 25°C). Allow the sample to equilibrate for at least 30 minutes to ensure the entire sample is at a uniform temperature.

  • Viscometer Setup: Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 10-90%).

  • Initial Measurement: Begin the viscometer rotation and allow the reading to stabilize before recording the viscosity value.

  • Temperature Ramping: Increment the temperature to the next set point (e.g., 30°C, 35°C, 40°C). At each temperature, allow the sample to equilibrate for 30 minutes before taking a new viscosity measurement.

  • Cooling Cycle (Optional): After reaching the maximum temperature, you can also take measurements as the sample cools back down to the initial temperature to assess for any hysteresis.

  • Data Analysis: Plot the viscosity as a function of temperature to visualize the relationship.

Mandatory Visualization

TroubleshootingWorkflow Start Viscosity Issue Identified HighViscosity Emulsion Too Thick? Start->HighViscosity e.g., after cooling LowViscosity Emulsion Too Thin? Start->LowViscosity e.g., at elevated temp CheckConcentration Review Triisostearyl Citrate Concentration HighViscosity->CheckConcentration QuantifyChange Quantify Viscosity Change with Temperature LowViscosity->QuantifyChange CheckOtherThickeners Evaluate Other Thickeners CheckConcentration->CheckOtherThickeners ControlledCooling Implement Controlled Cooling CheckOtherThickeners->ControlledCooling OptimizeHomogenization Optimize Homogenization ControlledCooling->OptimizeHomogenization End Issue Resolved OptimizeHomogenization->End AddStabilizer Consider Secondary Stabilizer (Polymer/Gum) QuantifyChange->AddStabilizer AdjustRatio Adjust Oil/Emulsifier Ratio AddStabilizer->AdjustRatio AdjustRatio->End

Caption: Troubleshooting workflow for viscosity issues.

ExperimentalWorkflow Start Start: Prepare Emulsion Sample Equilibrate Equilibrate Sample to First Temperature (e.g., 25°C) Start->Equilibrate SetupViscometer Set Up Viscometer (Spindle, Speed) Equilibrate->SetupViscometer MeasureViscosity Measure Viscosity SetupViscometer->MeasureViscosity CheckTemp All Temperatures Tested? MeasureViscosity->CheckTemp NextTemp Increase to Next Temperature Setpoint NextTemp->Equilibrate CheckTemp->NextTemp No Analyze Analyze Data: Plot Viscosity vs. Temperature CheckTemp->Analyze Yes End End of Experiment Analyze->End

Caption: Experimental workflow for viscosity measurement.

References

Technical Support Center: Mitigating Skin Irritation Potential of Triisostearyl Citrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential skin irritation concerns when formulating with Triisostearyl Citrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations?

This compound is the triester of isostearyl alcohol and citric acid. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, skin-conditioning agent, and texture enhancer.[1][2][3][4] Its branched-chain structure and high molecular weight contribute to a rich, cushiony feel on the skin, improve product spreadability, and can help to form a protective barrier to prevent moisture loss.[5]

Q2: Is this compound known to cause skin irritation?

Based on comprehensive safety assessments, this compound is not considered a primary skin irritant or a sensitizer. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that citric acid and its esters, including this compound, are safe as used in cosmetics. Human Repeat Insult Patch Tests (HRIPT) have shown that this compound is not an irritant or sensitizer, even at a concentration of 100%.

Q3: If this compound is non-irritating, why might a formulation containing it cause skin irritation?

While this compound itself is not an irritant, skin irritation from a formulation can arise from several other factors:

  • Formulation Instability: An unstable emulsion can lead to the separation of phases, resulting in a non-uniform distribution of ingredients. This can cause a localized concentration of potentially irritating substances on the skin.

  • Ingredient Interactions: Other ingredients in the formulation, such as fragrances, preservatives, or active pharmaceutical ingredients (APIs), may have an inherent irritation potential.

  • pH of the Final Formulation: The pH of the product can influence skin barrier function. A pH that is too high or too low can disrupt the skin's natural acid mantle and lead to irritation.

  • Raw Material Quality: Impurities in any of the raw materials, including this compound, could potentially be a source of irritation.

  • Overall Formulation Chassis: The combination of all ingredients in the formula (the "chassis") can have a synergistic effect on the skin that may not be apparent when evaluating individual components.

Q4: What in-vitro methods can be used to assess the skin irritation potential of a this compound formulation?

The OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method is a widely accepted and validated method for assessing skin irritation potential without the use of animals.[2][6][7][8][9][10][11][12][13] This test utilizes a three-dimensional model of human epidermis that mimics the key physiological and biochemical properties of human skin. The irritation potential is determined by measuring cell viability after exposure to the test formulation. A significant reduction in cell viability indicates a potential for skin irritation.[6][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential skin irritation issues in formulations containing this compound.

Issue 1: Signs of Skin Irritation Observed in Preliminary Tests

Potential Causes & Troubleshooting Steps:

  • Confirm Irritation Potential with In-Vitro Testing:

    • Action: Conduct an in vitro skin irritation test according to OECD Test Guideline 439.

    • Interpretation of Results:

      • Cell Viability > 50%: The formulation is considered non-irritating. The observed in-use reactions may be due to individual sensitivities or other factors not related to primary skin irritation.

      • Cell Viability ≤ 50%: The formulation has irritation potential. Proceed with the troubleshooting steps below.

  • Evaluate Formulation Stability:

    • Action: Conduct stability testing of your formulation under various conditions (e.g., different temperatures, freeze-thaw cycles). Visually inspect for any signs of phase separation, crystallization, or changes in color and odor.

    • Troubleshooting: If instability is observed, refer to the Troubleshooting Emulsion Stability section below.

  • Review Individual Ingredients:

    • Action: Carefully review the safety data for all other ingredients in the formulation.

    • Troubleshooting: Consider replacing any known or suspected irritants with less irritating alternatives.

  • Check the pH of the Formulation:

    • Action: Measure the pH of the final product.

    • Troubleshooting: Adjust the pH to be within the normal range of the skin (typically 4.5-5.5) using appropriate buffering agents.

Issue 2: Poor Emulsion Stability (Phase Separation, Inhomogeneity)

Potential Causes & Troubleshooting Steps:

  • Incorrect Emulsifier System:

    • Action: Review the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system and the required HLB of your oil phase, which includes this compound.

    • Troubleshooting: Adjust the emulsifier blend to achieve the optimal HLB. Consider using a combination of high and low HLB emulsifiers.

  • Insufficient Emulsifier Concentration:

    • Action: Evaluate the concentration of your emulsifiers in relation to the oil phase concentration.

    • Troubleshooting: Increase the emulsifier concentration incrementally and observe the impact on stability.

  • Improper Processing Parameters:

    • Action: Review your manufacturing process, including mixing speed, temperature, and cooling rate.

    • Troubleshooting: High shear homogenization can improve emulsion stability by reducing droplet size. Ensure that the heating and cooling phases are controlled to prevent crystallization of high-melting-point ingredients.

  • High Concentration of this compound:

    • Action: High concentrations of this large molecule ester can increase the viscosity of the oil phase, making emulsification more challenging.

    • Troubleshooting:

      • Optimize the oil-to-water ratio.

      • Consider using polymeric emulsifiers or stabilizers that can create a network to suspend the oil droplets effectively.

      • Ensure adequate mixing energy is applied to properly disperse the oil phase.

Issue 3: Undesirable Sensory Properties (Greasy, Tacky Feel)

While not directly related to irritation, poor sensory attributes can lead to non-compliance in clinical studies.

Potential Causes & Troubleshooting Steps:

  • High Concentration of this compound:

    • Action: The inherent rich and substantive feel of this compound may be perceived as heavy or greasy at high concentrations.

    • Troubleshooting:

      • Reduce the concentration of this compound and replace it with lighter emollients.

      • Incorporate sensory modifiers such as powders (e.g., silica, starch) to reduce tackiness and provide a more matte finish.

      • Optimize the emulsifier system, as it can significantly influence the initial feel of the product.[14]

Data Presentation

Table 1: Interpretation of In Vitro Skin Irritation Test Results (OECD TG 439)

Mean Cell Viability (%)Prediction
≤ 50%Irritant (I)
> 50%Non-Irritant (NI)

Table 2: Example Scoring Scale for Human Repeat Insult Patch Test (HRIPT) - Erythema

ScoreDescription
0No reaction
1Mild, but definite erythema
2Moderate erythema
3Marked/severe erythema
4Deep red erythema with or without weeping

Note: Edema and other reactions are also scored in a full HRIPT protocol.[7]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

1. Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™, SkinEthic™).

2. Procedure:

  • Pre-incubation: Tissues are pre-incubated in a sterile, defined culture medium.
  • Test Substance Application: A precise amount of the test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
  • Rinsing: The test substance is thoroughly rinsed from the tissue surface.
  • Post-incubation: Tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.
  • Viability Assessment (MTT Assay): The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) salt.
  • Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

3. Data Analysis: The cell viability of the test substance-treated tissues is calculated as a percentage of the negative control-treated tissues.

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

1. Study Population: A panel of healthy human volunteers (typically 50-200 subjects).

2. Induction Phase:

  • A small amount of the test formulation is applied to a patch.
  • The patch is applied to a designated site on the back of the volunteers for 24-48 hours.
  • This procedure is repeated nine times over a three-week period at the same application site.
  • The site is scored for any signs of irritation (erythema, edema) after each application.

3. Rest Phase: A two-week period with no patch applications.

4. Challenge Phase:

  • A patch with the test formulation is applied to a new, previously untreated site on the back.
  • The site is evaluated for any skin reaction at 24 and 48 hours after patch removal.

5. Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded and analyzed to determine the irritation and sensitization potential of the formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Irritation Assessment cluster_decision Decision Point cluster_outcome Outcome formulate Formulate with This compound stability Conduct Stability Testing (e.g., Temp, Freeze-Thaw) formulate->stability oecd439 OECD TG 439 (RhE Model) stability->oecd439 Test Formulation viability Measure Cell Viability (MTT Assay) oecd439->viability decision Cell Viability > 50%? viability->decision non_irritant Non-Irritant: Proceed with Development decision->non_irritant Yes irritant Irritant: Troubleshoot & Re-formulate decision->irritant No irritant->formulate Iterate

Experimental Workflow for Assessing Skin Irritation Potential.

troubleshooting_logic cluster_investigation Initial Investigation cluster_actions Corrective Actions start Irritation Observed in This compound Formulation check_stability Check Emulsion Stability start->check_stability check_ph Check Formulation pH start->check_ph review_ingredients Review Other Ingredients start->review_ingredients adjust_emulsifier Adjust Emulsifier/Process check_stability->adjust_emulsifier adjust_ph Adjust pH to 4.5-5.5 check_ph->adjust_ph replace_ingredient Replace Potential Irritants review_ingredients->replace_ingredient end Re-test Irritation Potential (OECD TG 439) adjust_emulsifier->end adjust_ph->end replace_ingredient->end

Troubleshooting Logic for Irritation in Formulations.

References

Validation & Comparative

Triisostearyl Citrate vs. Other Citrate Esters in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citrate (B86180) esters have emerged as a leading class of biocompatible and biodegradable excipients in the pharmaceutical industry, particularly valued for their role as plasticizers in film coatings for controlled-release drug delivery systems. Their favorable safety profile offers a significant advantage over traditional plasticizers like phthalates. This guide provides an objective comparison of Triisostearyl Citrate against other commonly used citrate esters, supported by available experimental data and detailed methodologies.

Introduction to Citrate Esters in Drug Delivery

Citrate esters are derived from citric acid, a naturally occurring tricarboxylic acid.[1] Their primary function in pharmaceutical formulations is to impart flexibility to polymer films, preventing cracking and ensuring the integrity of the coating.[2][3] This is crucial for controlling the release of the active pharmaceutical ingredient (API) from solid dosage forms. The choice of a specific citrate ester can significantly influence the mechanical properties, permeability, and ultimately, the drug release profile of the final product.

This guide will focus on a comparative analysis of the following citrate esters:

  • This compound (TISC)

  • Triethyl Citrate (TEC)

  • Acetyl Triethyl Citrate (ATEC)

  • Tributyl Citrate (TBC)

  • Acetyl Tributyl Citrate (ATBC)

Comparative Performance Analysis

While extensive data is available for TEC, ATEC, TBC, and ATBC in pharmaceutical applications, information regarding this compound in drug delivery is notably scarce. Its primary application to date has been in the cosmetics industry as an emollient and skin-conditioning agent.[4][5]

Data Presentation: Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of each citrate ester is essential for formulation development.

PropertyThis compound (TISC)Triethyl Citrate (TEC)Acetyl Triethyl Citrate (ATEC)Tributyl Citrate (TBC)Acetyl Tributyl Citrate (ATBC)
Molecular Formula C60H116O7[6]C12H20O7C14H22O8[2]C18H32O7C20H34O8[7]
Molecular Weight ( g/mol ) 949.56[6]276.28318.33[2]360.44402.5[7]
Appearance High viscosity, odorless, tasteless ester[8]Colorless, odorless liquidClear, colorless, odorless liquid[2]Colorless, transparent oily liquidColorless, transparent oily liquid[9]
Solubility Soluble in most oils and esters; partially soluble in glycols[8]Water-solubleWater-soluble[10]Insoluble in water; soluble in alcohols and organic solventsInsoluble in water; soluble in alcohols and organic solvents[9]
Boiling Point (°C) 833.7 ± 32.0 @ 760 mmHg[8]294185-187 (4 mmHg)170 (1 mmHg)172-174 (1 mmHg)
Data Presentation: Performance in Pharmaceutical Films

The efficacy of a plasticizer is determined by its impact on the mechanical properties and drug release characteristics of the polymer film. The following table summarizes key performance indicators for the well-studied citrate esters. Data for this compound in this context is not currently available in published literature.

Performance MetricTriethyl Citrate (TEC)Acetyl Triethyl Citrate (ATEC)Tributyl Citrate (TBC)Acetyl Tributyl Citrate (ATBC)
Plasticizing Efficiency GoodGoodExcellentExcellent
Effect on Tensile Strength DecreasesDecreasesSignificantly DecreasesSignificantly Decreases
Effect on Elongation at Break IncreasesIncreasesSignificantly IncreasesSignificantly Increases
Drug Release Modulation Can accelerate release due to leachingProvides stable releaseCan sustain releaseCan sustain release
Biocompatibility (Oral) Generally Recognized as Safe (GRAS)[3]Favorable safety profile[2]Generally Regarded as SafeFDA-approved excipient[7]

This compound: A Potential Outlier

This compound is a significantly larger and more lipophilic molecule compared to the other citrate esters discussed. Its high viscosity and solubility in oils suggest it might be suitable for lipid-based drug delivery systems.[8][11] However, its large molecular size and steric hindrance could potentially limit its effectiveness as a traditional plasticizer for pharmaceutical coatings.[12][13]

Known Properties of this compound:

  • Cosmetic Applications: Widely used as an emollient, skin-conditioning agent, and gloss additive in products like lipsticks and lotions.[4][5]

  • Physical Properties: It is a high viscosity, odorless, and tasteless liquid with a very low freezing point.[8]

  • Solubility: Soluble in most oils and esters, with partial solubility in glycols.[8]

  • Toxicology: A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded it is safe for use in cosmetics, with low potential for adverse effects.[4] However, this assessment did not cover oral administration.

Knowledge Gap: There is a clear absence of published research on the use of this compound in oral drug delivery formulations. Key areas that require investigation include:

  • Its compatibility and plasticizing efficiency with common pharmaceutical polymers.

  • Its influence on the mechanical properties and drug release profiles of film coatings.

  • Its biocompatibility and safety for oral administration.

  • Its potential as a lipid-based excipient for enhancing the solubility of poorly water-soluble drugs.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This method is commonly used to prepare uniform films for testing.

Protocol:

  • Polymer Solution Preparation: Dissolve a known amount of the film-forming polymer (e.g., ethylcellulose, Eudragit®) in a suitable solvent (e.g., ethanol, acetone) with continuous stirring until a homogenous solution is achieved.

  • Plasticizer Addition: Add the desired concentration of the citrate ester to the polymer solution and stir until fully dispersed.

  • Casting: Pour the solution into a level petri dish or onto a flat glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood or a controlled environment.

  • Film Drying: Dry the resulting film in an oven at a controlled temperature to remove any residual solvent.

  • Film Conditioning: Store the film in a desiccator at a specific relative humidity for a set period before testing to ensure consistent results.

Evaluation of Mechanical Properties

Tensile strength and percentage elongation are key indicators of a film's flexibility and durability.

Protocol:

  • Sample Preparation: Cut the conditioned film into dumbbell-shaped specimens of standard dimensions.

  • Instrumentation: Use a texture analyzer or a universal testing machine equipped with film-stretching grips.

  • Testing: Mount the specimen in the grips and apply a tensile force at a constant rate of elongation until the film breaks.

  • Data Analysis:

    • Tensile Strength (TS): Calculated by dividing the maximum load by the original cross-sectional area of the specimen.

      • TS = F_max / A

    • Percentage Elongation (%E): Calculated by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

      • %E = (L_f - L_0) / L_0 * 100

Determination of Plasticizer Migration

This experiment assesses the stability of the plasticizer within the polymer matrix.

Protocol:

  • Film Preparation: Prepare plasticized films as described above.

  • Incubation: Place a known weight and size of the film in a dissolution medium (e.g., simulated gastric or intestinal fluid) at a controlled temperature.

  • Sampling: At predetermined time intervals, withdraw samples of the dissolution medium.

  • Quantification: Analyze the concentration of the leached plasticizer in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount of plasticizer migrated over time.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes in the evaluation of citrate esters for drug delivery.

Experimental_Workflow_for_Plasticizer_Evaluation cluster_prep Film Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison polymer Polymer Selection solution Homogeneous Solution polymer->solution solvent Solvent Selection solvent->solution plasticizer Citrate Ester Selection plasticizer->solution casting Solvent Casting solution->casting drying Film Drying & Conditioning casting->drying mechanical Mechanical Properties (Tensile Strength, Elongation) drying->mechanical thermal Thermal Properties (DSC for Tg) drying->thermal release Drug Release Studies drying->release migration Plasticizer Migration drying->migration comparison Comparative Analysis of Citrate Esters mechanical->comparison thermal->comparison release->comparison migration->comparison

Experimental workflow for evaluating citrate ester performance.

Mechanism_of_Plasticization p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Interaction pp1 Polymer Chain p3 Polymer Chain p2->p3 Strong Interaction label_rigid Rigid & Brittle Structure (Strong Intermolecular Forces) c1 Citrate Ester pp2 Polymer Chain c2 Citrate Ester pp3 Polymer Chain c3 Citrate Ester label_flexible Flexible & Workable Structure (Reduced Intermolecular Forces)

References

A Comparative Analysis of Triisostearyl Citrate and Mineral Oil as Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emollient properties of triisostearyl citrate (B86180) and mineral oil, intended to aid in the selection of appropriate ingredients for skincare and dermatological formulations. The comparison is based on available experimental data and established testing methodologies.

Introduction to Emollients

Emollients are crucial ingredients in topical formulations, designed to soften, smooth, and hydrate (B1144303) the skin. They function primarily by forming a protective layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin barrier integrity. The selection of an emollient can significantly impact a product's efficacy, sensory characteristics, and overall performance. This guide focuses on a comparative analysis of two distinct emollients: triisostearyl citrate, a plant-derived ester, and mineral oil, a well-established hydrocarbon-based ingredient.

Comparative Performance Data

The following table summarizes the key performance characteristics of this compound and mineral oil based on available data. It is important to note that while extensive quantitative data exists for mineral oil, specific in-vivo data for this compound is less prevalent in publicly accessible literature. The information for this compound is primarily derived from technical data sheets and qualitative assessments.

Performance ParameterThis compoundMineral Oil
Skin Hydration Described as providing good hydration and improving the skin's lipid barrier.Known to increase skin hydration by forming an occlusive barrier.[1][2]
Transepidermal Water Loss (TEWL) Functions as an occlusive agent to reduce water loss.[3]Highly effective at reducing TEWL, with some studies showing a reduction of over 98%.[4]
Spreadability Characterized by good spreading properties.[3]Spreadability is dependent on its viscosity grade.
Viscosity Described as having a high viscosity.[3]Available in various viscosity grades (e.g., 70, 90, 350 SSU).[5]
Sensory Profile Smooth, non-greasy feel, imparts gloss and sheen.[6]Can have a greasy or heavy feel on the skin.[3]
Other Properties Good pigment-dispersing agent, effective solvent for UV filters.[7][6]Inert and stable, with a long history of safe use in cosmetics.[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of emollients.

Measurement of Skin Hydration (Corneometry)

This protocol outlines the procedure for measuring skin hydration using a Corneometer, an instrument that determines the electrical capacitance of the skin, which is related to its water content.

  • Objective: To quantify the change in skin hydration after the application of an emollient.

  • Apparatus: Corneometer (e.g., Corneometer® CM 825).

  • Procedure:

    • Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes prior to measurement.[2]

    • Baseline Measurement: A baseline reading of skin hydration is taken from a designated area on the forearm before the application of any product.

    • Product Application: A standardized amount of the emollient is applied to the test area.

    • Post-Application Measurements: Hydration measurements are taken at specified time intervals (e.g., 1, 2, 4, and 24 hours) after product application.

    • Data Analysis: The change in hydration from the baseline is calculated to determine the moisturizing efficacy of the emollient.

Measurement of Transepidermal Water Loss (TEWL)

This protocol details the use of a Tewameter to measure the rate of water vapor evaporating from the skin, which is an indicator of the skin barrier's integrity.

  • Objective: To assess the occlusive properties of an emollient by measuring its effect on TEWL.

  • Apparatus: Tewameter (e.g., Tewameter® TM300).

  • Procedure:

    • Subject Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for corneometry.

    • Baseline Measurement: A baseline TEWL reading is taken from the test area.

    • Product Application: A standardized amount of the emollient is applied to the test area.

    • Post-Application Measurements: TEWL is measured at specified time points after application. The probe of the Tewameter is placed gently on the skin surface, and the rate of water loss is recorded.

    • Data Analysis: The percentage reduction in TEWL from the baseline indicates the occlusivity of the emollient.

Evaluation of Spreadability (Texture Analysis)

This protocol describes the use of a texture analyzer to objectively measure the spreadability of a semi-solid formulation containing the emollient.

  • Objective: To quantify the force required to spread an emollient-containing formulation, as an indicator of its application properties.

  • Apparatus: Texture Analyzer with a spreadability rig (cone-shaped probes).

  • Procedure:

    • Sample Preparation: The formulation is placed in the female cone-shaped sample holder, ensuring no air bubbles are trapped.

    • Instrument Setup: The male cone probe is attached to the texture analyzer's arm and aligned with the female cone.

    • Test Execution: The male probe is lowered at a constant speed into the sample, and the force required to penetrate and displace the material is recorded.

    • Data Analysis: The peak force and the area under the force-distance curve are used to characterize the spreadability. A lower peak force and area under the curve indicate better spreadability.[4]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of emollients.

Emollient_Comparison_Workflow cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: In-Vitro & Ex-Vivo Testing cluster_2 Phase 3: In-Vivo Human Studies cluster_3 Phase 4: Data Analysis & Interpretation Material_Sourcing Source this compound and Mineral Oil Physicochemical_Analysis Analyze Physicochemical Properties (Viscosity, Refractive Index, etc.) Material_Sourcing->Physicochemical_Analysis Formulation_Development Prepare Standardized Formulations Physicochemical_Analysis->Formulation_Development Ex_Vivo_Skin_Model Ex-Vivo Skin Model Testing (e.g., Skin Explants) Formulation_Development->Ex_Vivo_Skin_Model In_Vitro_Toxicity In-Vitro Cytotoxicity Assays Formulation_Development->In_Vitro_Toxicity Clinical_Trial_Design Design Randomized Controlled Trial Ex_Vivo_Skin_Model->Clinical_Trial_Design Subject_Recruitment Recruit and Screen Subjects Clinical_Trial_Design->Subject_Recruitment Product_Application Standardized Product Application Subject_Recruitment->Product_Application Instrumental_Measurements Instrumental Measurements (Corneometry, TEWL, etc.) Product_Application->Instrumental_Measurements Sensory_Evaluation Sensory Panel Evaluation Product_Application->Sensory_Evaluation Statistical_Analysis Statistical Analysis of Data Instrumental_Measurements->Statistical_Analysis Sensory_Evaluation->Statistical_Analysis Comparative_Report Generate Comparative Report Statistical_Analysis->Comparative_Report Conclusion Draw Conclusions and Recommendations Comparative_Report->Conclusion

Caption: Workflow for a comparative analysis of emollients.

Conclusion

The choice between this compound and mineral oil as an emollient depends on the specific requirements of the formulation. Mineral oil is a highly effective and economical occlusive agent with a long history of use and a wealth of supporting data.[3][8] Its primary drawback can be its greasy sensory profile.

This compound, on the other hand, offers a more elegant skin feel, described as smooth and non-greasy, along with additional benefits such as pigment dispersion and a glossy finish.[7][6] While it is also considered an occlusive emollient, more quantitative in-vivo data is needed to fully characterize its performance in comparison to benchmark ingredients like mineral oil. For formulations where sensory attributes are paramount, this compound presents a compelling alternative. For applications requiring maximum occlusion and cost-effectiveness, mineral oil remains a strong candidate. Further head-to-head clinical studies are warranted to provide a more definitive quantitative comparison of these two emollients.

References

A Comparative Guide to the Efficacy of Triisostearyl Citrate and Fatty Acids as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an effective penetration enhancer is a critical step in formulating successful topical and transdermal therapies. An ideal enhancer must reversibly reduce the barrier function of the stratum corneum, allowing therapeutic agents to reach their target sites without causing skin irritation. This guide provides a comparative analysis of triisostearyl citrate (B86180) and the well-established class of fatty acids as skin penetration enhancers, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Pathways

The methods by which fatty acids and triisostearyl citrate are understood to enhance skin penetration differ significantly, reflecting their distinct chemical properties.

Fatty Acids: Disruptors of the Lipid Bilayer

Fatty acids, particularly unsaturated variants like oleic acid, are among the most studied penetration enhancers.[1][2] Their primary mechanism involves the disruption of the highly ordered intercellular lipid structure of the stratum corneum.[1][3] By inserting their flexible, kinked alkyl chains into the lipid lamellae, they increase the fluidity and create disordered domains within the lipid bilayer. This transient disruption reduces the diffusional resistance of the stratum corneum, thereby enhancing the permeation of drug molecules.[1] The efficacy of fatty acids is dependent on their chemical structure, including chain length and degree of saturation.[1]

FattyAcidMechanism cluster_SC Stratum Corneum LipidBilayer Highly Ordered Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) DisruptedBilayer Fluidized, Disordered Lipid Domains LipidBilayer->DisruptedBilayer Causes Disruption FattyAcid Unsaturated Fatty Acid (e.g., Oleic Acid) FattyAcid->LipidBilayer Insertion & Interaction EnhancedPermeation Enhanced Drug Permeation DisruptedBilayer->EnhancedPermeation Drug Therapeutic Drug Drug->DisruptedBilayer Increased Partitioning & Diffusivity

Figure 1. Mechanism of fatty acids as penetration enhancers.
This compound: An Emollient and Occlusive Agent

In contrast, this compound is primarily recognized in cosmetic and skincare formulations as a potent emollient, texturizing agent, and occlusive skin-conditioning agent.[4][5] Its role as a penetration enhancer is not as extensively documented as that of fatty acids. The proposed mechanism is likely indirect and multifaceted, stemming from its ability to modify the properties of the skin barrier. As an occlusive agent, it can increase skin hydration by reducing transepidermal water loss. This hydration can swell the corneocytes and potentially loosen the lipid matrix, thereby facilitating drug permeation. Furthermore, by acting as an emollient and improving the skin's lipid barrier, this compound may alter the partitioning behavior of a drug, favoring its entry into the stratum corneum.[6]

TSCMechanism cluster_SC Stratum Corneum TSC This compound (TSC) Barrier Lipid Barrier Modification TSC->Barrier Emollient Effect ReducedTEWL Reduced Transepidermal Water Loss (TEWL) TSC->ReducedTEWL Forms Occlusive Layer Hydration Increased Hydration EnhancedPermeation Enhanced Drug Permeation Hydration->EnhancedPermeation Swells Corneocytes, Loosens Lipids AlteredPartition Altered Drug Partitioning Barrier->AlteredPartition ReducedTEWL->Hydration AlteredPartition->EnhancedPermeation

Figure 2. Postulated mechanism of this compound.

Comparative Efficacy Data

Enhancer (Fatty Acid)Model DrugEnhancement Ratio (ER) / Flux (Jss)Skin ModelReference
Oleic AcidEstradiolER dependent on concentration and vehicleHuman Epidermal Membrane[1][7]
Linoleic AcidEstradiolER dependent on concentration and vehicleHuman Epidermal Membrane[1][7]
Lauric AcidEstradiolER dependent on concentration and vehicleHuman Epidermal Membrane[1][7]
Various Branched & Unbranched Fatty AcidsNaloxoneMaximum flux with C9-C12 fatty acidsHuman Skin[8]
Isostearic Acid (branched C18)NaloxoneMore effective than stearic acid (unbranched C18)Human Skin[8]

Note: Enhancement Ratio (ER) is the factor by which the enhancer increases the drug's flux compared to a control without the enhancer. Flux (Jss) is the steady-state permeation rate per unit area (e.g., μg/cm²/h). The values are highly dependent on the specific drug, vehicle, and experimental conditions.

Experimental Protocols: In Vitro Skin Permeation Studies

To evaluate and compare the efficacy of penetration enhancers like this compound and fatty acids, the Franz diffusion cell assay is the most common and well-accepted in vitro method.[9] This technique provides crucial data on the rate and extent of drug absorption through a skin membrane.[9][10]

Key Steps in a Typical Franz Diffusion Cell Protocol:
  • Skin Membrane Preparation:

    • Full-thickness ex vivo human or animal (e.g., porcine) skin is obtained and stored at low temperatures.[11]

    • The subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness or heat-separated to isolate the epidermis.[9][12]

    • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.[9]

  • Franz Cell Assembly and Setup:

    • The receptor chamber is filled with a physiologically relevant receptor fluid (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the membrane.[9]

    • The system is maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions, and the receptor fluid is continuously stirred.[9]

  • Dosing and Sampling:

    • The test formulation, containing the drug and the penetration enhancer (or a control formulation without the enhancer), is applied to the skin surface in the donor chamber.[9]

    • At predetermined time intervals, samples are withdrawn from the receptor chamber for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor fluid.[9]

  • Data Analysis:

    • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The cumulative amount of drug permeated per unit area is plotted against time.[9]

    • Key permeation parameters are calculated from this plot, including the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time (t_lag).[9]

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep 1. Skin Membrane Preparation (Human/Porcine) FormulationPrep 2. Formulation Preparation (Drug + Enhancer) CellAssembly 3. Franz Cell Assembly (Mount Skin, Fill Receptor) SkinPrep->CellAssembly Dosing 4. Apply Formulation to Donor Chamber FormulationPrep->Dosing CellAssembly->Dosing Sampling 5. Sample Receptor Fluid at Time Intervals Dosing->Sampling Quantification 6. Drug Quantification (e.g., HPLC) Sampling->Quantification Calc 7. Calculate Permeation Parameters (Flux, Kp) Quantification->Calc

Figure 3. General workflow for an in vitro skin permeation study.

Conclusion

Fatty acids are well-characterized penetration enhancers that function primarily by disrupting the stratum corneum's lipid bilayer, with a substantial body of evidence supporting their efficacy. In contrast, this compound is known as an effective emollient and occlusive agent. While these properties are beneficial for skin health and may indirectly enhance penetration by increasing skin hydration and modifying the skin barrier, there is a lack of direct experimental data to quantify its efficacy as a penetration enhancer compared to established molecules like fatty acids.

For drug development professionals, fatty acids represent a proven, albeit potentially irritating, option for enhancing transdermal delivery. This compound presents a well-tolerated alternative that may offer modest enhancement, particularly in formulations where its emollient and moisturizing properties are also desired. To definitively determine its comparative efficacy, a head-to-head in vitro permeation study, following the protocols outlined above, would be required.

References

An In Vitro Safety and Toxicity Assessment of Triisostearyl Citrate and Its Alternatives in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the development of safe and effective cosmetic and dermatological products, rigorous in vitro evaluation of individual ingredients is paramount. This guide provides a comparative analysis of the in vitro safety and toxicity profiles of triisostearyl citrate (B86180), a common emollient and skin-conditioning agent, and three of its alternatives: triethyl citrate, isopropyl myristate, and caprylic/capric triglyceride. The data presented is compiled from available scientific literature and safety assessments, offering a resource for formulation scientists and toxicologists.

Comparative In Vitro Toxicity Data

The following table summarizes the available quantitative in vitro toxicity data for triisostearyl citrate and its alternatives. It is important to note that publicly available, quantitative in vitro toxicity data for this compound is limited. However, extensive safety assessments by the Cosmetic Ingredient Review (CIR) have concluded it is safe for use in cosmetics, based on a combination of in vitro predictions and clinical data.

Test ParameterThis compoundTriethyl CitrateIsopropyl MyristateCaprylic/Capric Triglyceride
Cytotoxicity (IC50) Data not publicly available. Considered non-cytotoxic in cosmetic applications.~14.7 mMData not publicly available. Some studies suggest potential for cytotoxicity at high concentrations.Data not publicly available. Generally considered non-cytotoxic.
Genotoxicity (Ames Test) Not mutagenic (based on data for citric acid and its esters)[1]Negative[2]Data not publicly available.Not mutagenic (tested as part of a lipid emulsion)[3]
Skin Irritation (OECD TG 439) Predicted to be non-irritating in in vitro studies.[1] Not an irritant in human patch tests.[1]Data not publicly available. Generally considered non-irritating at cosmetic use concentrations.Mild irritant potential observed in some in vitro and animal studies.[4]Generally considered non-irritating.
Phototoxicity (OECD TG 432) Data not publicly available.Data not publicly available.Not phototoxic in human studies.[4]Data not publicly available.

Experimental Protocols

Detailed methodologies for the key in vitro safety and toxicity assays are outlined below. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or fibroblasts are cultured in a 96-well plate at a suitable density and allowed to attach overnight.[6][7]

  • Treatment: The cells are then exposed to various concentrations of the test substance (e.g., this compound) for a defined period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).[5]

  • Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.[5]

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the test substance that reduces cell viability by 50%, is then determined.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical substances.[8][9]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to mutations in the genes responsible for its synthesis.[8] The test substance is assessed for its ability to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid.

Methodology:

  • Bacterial Strains: A set of at least five strains is recommended, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[10][11]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[9]

  • Exposure: The bacteria are exposed to the test substance at various concentrations using either the plate incorporation method or the pre-incubation method.[11]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[8]

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies over the spontaneous background level, typically a two-fold or greater increase.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This test method provides an in vitro procedure for the hazard identification of irritant chemicals using a three-dimensional reconstructed human epidermis (RhE) model.[12][13][14]

Principle: The RhE model closely mimics the biochemical and physiological properties of the human epidermis.[15] The test substance is applied topically to the RhE tissue. Cell viability is then measured to assess the level of cytotoxicity, which is correlated with skin irritation potential.

Methodology:

  • RhE Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface.[2]

  • Application of Test Substance: A defined amount of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[12]

  • Viability Assessment: Cell viability is determined using the MTT assay. The tissues are incubated with MTT solution, and the resulting formazan is extracted and quantified spectrophotometrically.[15]

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[15]

Visualizing the In Vitro Toxicity Testing Workflow

The following diagram illustrates a general workflow for the in vitro safety and toxicity assessment of a cosmetic ingredient.

InVitro_Toxicity_Workflow cluster_0 Initial Assessment cluster_1 Core In Vitro Toxicity Assays cluster_2 Further Investigations (if required) cluster_3 Safety Assessment & Conclusion Physicochemical Properties Physicochemical Properties Cytotoxicity (e.g., MTT Assay) Cytotoxicity (e.g., MTT Assay) Physicochemical Properties->Cytotoxicity (e.g., MTT Assay) Literature Review Literature Review Literature Review->Cytotoxicity (e.g., MTT Assay) Genotoxicity (e.g., Ames Test - OECD 471) Genotoxicity (e.g., Ames Test - OECD 471) Cytotoxicity (e.g., MTT Assay)->Genotoxicity (e.g., Ames Test - OECD 471) Skin Irritation (e.g., RhE - OECD 439) Skin Irritation (e.g., RhE - OECD 439) Genotoxicity (e.g., Ames Test - OECD 471)->Skin Irritation (e.g., RhE - OECD 439) Phototoxicity (e.g., 3T3 NRU - OECD 432) Phototoxicity (e.g., 3T3 NRU - OECD 432) Skin Irritation (e.g., RhE - OECD 439)->Phototoxicity (e.g., 3T3 NRU - OECD 432) Skin Sensitization (e.g., DPRA, KeratinoSens™) Skin Sensitization (e.g., DPRA, KeratinoSens™) Skin Irritation (e.g., RhE - OECD 439)->Skin Sensitization (e.g., DPRA, KeratinoSens™) Eye Irritation (e.g., BCOP - OECD 437) Eye Irritation (e.g., BCOP - OECD 437) Skin Irritation (e.g., RhE - OECD 439)->Eye Irritation (e.g., BCOP - OECD 437) Data Analysis & Interpretation Data Analysis & Interpretation Skin Irritation (e.g., RhE - OECD 439)->Data Analysis & Interpretation Phototoxicity (e.g., 3T3 NRU - OECD 432)->Data Analysis & Interpretation Skin Sensitization (e.g., DPRA, KeratinoSens™)->Data Analysis & Interpretation Eye Irritation (e.g., BCOP - OECD 437)->Data Analysis & Interpretation Risk Assessment Risk Assessment Data Analysis & Interpretation->Risk Assessment Conclusion on Safety Conclusion on Safety Risk Assessment->Conclusion on Safety

References

A Comparative Guide to the Skin Hydration Effects of Triisostearyl Citrate and Petrolatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin hydration effects of triisostearyl citrate (B86180) and petrolatum. Due to a lack of publicly available, direct comparative studies, this document focuses on the established mechanisms of each ingredient and outlines a detailed experimental protocol for a robust head-to-head comparison.

Introduction to Skin Hydrating Agents

Maintaining adequate skin hydration is crucial for a healthy skin barrier function. Moisturizers are formulated with a variety of ingredients that can be broadly categorized as occlusives, emollients, and humectants. This guide focuses on two such ingredients: petrolatum, a classic occlusive agent, and triisostearyl citrate, an emollient.

  • Petrolatum: A highly effective occlusive agent, petrolatum has been a gold standard in dermatology for over a century.[1] It is a semi-solid mixture of hydrocarbons that forms a hydrophobic barrier on the skin, significantly reducing transepidermal water loss (TEWL).[1] This barrier helps to lock in existing moisture, allowing the skin to rehydrate from within. Studies have shown that petrolatum can reduce TEWL by as much as 99%.[1][2]

  • This compound: This ingredient is the triester of isostearyl alcohol and citric acid.[3] It functions primarily as an emollient and skin-conditioning agent.[4][5][6] Emollients work by filling in the spaces between corneocytes, creating a smoother skin surface and helping to repair the skin's lipid barrier. While not forming as impermeable a barrier as petrolatum, a healthy lipid barrier is essential for preventing water loss.

Mechanisms of Action

The primary mechanisms by which petrolatum and this compound enhance skin hydration differ significantly.

Petrolatum's Mechanism of Action:

Petrolatum's primary mode of action is through occlusion .[1]

  • Formation of a Hydrophobic Barrier: When applied to the skin, petrolatum forms a water-repellent film.

  • Reduction of Transepidermal Water Loss (TEWL): This film acts as a physical barrier, preventing the evaporation of water from the stratum corneum into the atmosphere.

  • Increased Water Content in the Stratum Corneum: By trapping water, the water content of the outermost layer of the skin increases, leading to improved hydration.

Recent research also suggests that petrolatum may have effects beyond simple occlusion, including the induction of key barrier differentiation markers and antimicrobial responses.

This compound's Mechanism of Action:

This compound primarily functions as an emollient .

  • Lipid Barrier Support: It helps to replenish and support the skin's natural lipid barrier.

  • Filling Intercellular Gaps: As an emollient, it fills the gaps between skin cells in the stratum corneum, creating a smoother surface.

  • Enhanced Barrier Function: By improving the integrity of the lipid barrier, it helps to reduce the rate of transepidermal water loss, though likely to a lesser extent than a potent occlusive like petrolatum.

Proposed Experimental Protocol for Comparative Assessment

To definitively compare the skin hydration effects of this compound and petrolatum, a randomized, double-blind, controlled clinical trial is recommended.

3.1. Study Design

  • Participants: A cohort of healthy volunteers (n=30) with self-perceived dry skin on their forearms.

  • Test Areas: Two designated 4 cm x 4 cm areas on the volar forearm of each participant.

  • Test Articles:

    • Test Article A: 100% Petrolatum

    • Test Article B: 100% this compound

  • Randomization: The application sites for Test Article A and B will be randomized for each participant.

  • Blinding: Both the participants and the clinical evaluators will be blinded to the identity of the test articles.

  • Duration: 28 days of consistent application.

3.2. Materials and Methods

  • Instrumentation:

    • Tewameter® (or similar evaporimeter): To measure Transepidermal Water Loss (TEWL).

    • Corneometer® (or similar capacitance-based instrument): To measure skin surface hydration.

  • Procedure:

    • Acclimatization: Participants will acclimatize in a temperature and humidity-controlled room (21±1°C, 50±5% RH) for 30 minutes prior to any measurements.

    • Baseline Measurements: Baseline TEWL and skin capacitance measurements will be taken from both test areas before the first application.

    • Product Application: Participants will be instructed to apply a standardized amount (e.g., 2 mg/cm²) of the assigned test article to the designated test area twice daily (morning and evening) for 28 days.

    • Measurement Schedule: TEWL and skin capacitance measurements will be taken at baseline (Day 0), and then on Day 1, Day 7, Day 14, and Day 28. Measurements should be taken at the same time of day for each visit to minimize diurnal variations.

    • Washout Period: Participants should refrain from using any moisturizers on their forearms for at least 7 days prior to the start of the study.

3.3. Data Analysis

The collected data will be analyzed to determine the change from baseline for both TEWL and skin capacitance for each test article at each time point. Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) will be used to compare the performance of this compound and petrolatum.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the proposed study.

Table 1: Mean Transepidermal Water Loss (TEWL) (g/m²/h) - Change from Baseline

Time PointThis compound (Mean ± SD)Petrolatum (Mean ± SD)p-value
Day 1
Day 7
Day 14
Day 28

Table 2: Mean Skin Capacitance (Arbitrary Units) - Change from Baseline

Time PointThis compound (Mean ± SD)Petrolatum (Mean ± SD)p-value
Day 1
Day 7
Day 14
Day 28

Visualizing the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing and comparing the skin hydration effects of this compound and petrolatum.

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Baseline & Randomization (Day 0) cluster_2 Phase 3: Treatment & Measurement Period (Days 1-28) cluster_3 Phase 4: Data Analysis Participant_Screening Participant Screening (Healthy volunteers, dry skin) Washout 7-Day Washout Period (No moisturizers on forearms) Participant_Screening->Washout Acclimatization_0 Acclimatization (30 mins, controlled environment) Washout->Acclimatization_0 Baseline_Measurements Baseline Measurements - TEWL - Skin Capacitance Acclimatization_0->Baseline_Measurements Randomization Randomization of Test Sites (this compound vs. Petrolatum) Baseline_Measurements->Randomization First_Application First Product Application Randomization->First_Application Daily_Application Twice Daily Product Application First_Application->Daily_Application Measurement_Visits Measurement Visits (Day 1, 7, 14, 28) - Acclimatization - TEWL Measurement - Skin Capacitance Measurement Daily_Application->Measurement_Visits Continuous Data_Collection Data Collection & Compilation Measurement_Visits->Data_Collection Statistical_Analysis Statistical Analysis (Change from baseline, p-values) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Comparison Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for comparing the skin hydration effects of two topical agents.

Conclusion

While both petrolatum and this compound contribute to skin hydration, they do so through different primary mechanisms. Petrolatum is a powerful occlusive agent that physically prevents water loss, making it highly effective for immediate and significant hydration improvement. This compound, as an emollient, works to support the skin's natural barrier, which in turn helps to retain moisture.

The provided experimental protocol offers a robust framework for quantifying and directly comparing the efficacy of these two ingredients. The resulting data would be invaluable for formulators and researchers in selecting the most appropriate hydrating agent for specific skincare applications. Without direct comparative data, the choice between these ingredients will depend on the desired mechanism of action and product aesthetics.

References

The Pivotal Role of Emollients in Skin Barrier Enhancement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of different emollient technologies is crucial for creating advanced dermatological products. While a wide array of ingredients are utilized for their skin-conditioning properties, obtaining direct comparative in vivo data can be challenging. This guide provides a comparative overview of various emollient systems, with a focus on their validated effects on skin barrier function.

While direct in vivo validation for the skin barrier enhancing properties of triisostearyl citrate (B86180) is not extensively documented in publicly available research, its role as a potent emollient is well-established.[1][2] Emollients, as a class, are fundamental to maintaining skin health by providing a protective layer that helps to reduce water loss and improve skin smoothness and softness. Triisostearyl citrate, a triester of isostearyl alcohol and citric acid, is recognized for its silky, non-greasy feel and its ability to enhance the texture of cosmetic formulations.[1][2][3] Some sources suggest it contributes to improving the skin's lipid barrier, thereby aiding in hydration and resilience.[4]

Given the limited specific in vivo data on this compound for barrier repair, this guide will focus on a broader comparison of well-documented emollient systems and their impact on skin barrier function, using the gold-standard occlusive agent, petrolatum, as a key comparator. We will delve into the performance of formulations containing physiological lipids, such as ceramides, and other humectants like urea (B33335) and glycerol (B35011).

Comparative Efficacy of Emollient Systems on Skin Barrier Function

The primary measure of skin barrier function is Transepidermal Water Loss (TEWL), which quantifies the amount of water that evaporates from the skin's surface. A lower TEWL value indicates a more robust and healthy skin barrier. Skin hydration is another critical parameter, reflecting the water content within the stratum corneum.

Emollient SystemKey IngredientsStudy PopulationKey OutcomesSource
Petrolatum-based PetrolatumPsoriasis Patients- Significant decrease in TEWL. - Significant increase in Stratum Corneum Hydration (SCH).[5]
Urea & Glycerol Cream (UGC) Urea, GlycerolAdults with Atopic Dermatitis- Markedly improved skin barrier function. - Protected against irritation from Sodium Lauryl Sulphate (SLS). - Increased Natural Moisturizing Factor (NMF) levels.[6]
Simple Paraffin Cream (PC) ParaffinAdults with Atopic Dermatitis- No significant effect on skin barrier function. - Reduced the skin's NMF levels.[6]
Ceramide-dominant Cream Ceramides, Cholesterol, Fatty AcidsChildren with Atopic Dermatitis- Significant decrease in SCORAD (SCORing Atopic Dermatitis) index. - Improvement in general symptoms of atopic dermatitis.[7]
Moisturizer with Physiological Lipids Ceramides, Fatty Acids, CholesterolHealthy Volunteers- Significant reduction in redness. - Improvement in the skin's honeycomb pattern observed via Reflectance Confocal Microscopy (RCM).[1]
Ceramide Cream CeramideHealthy Volunteers- Significant increase in skin hydration at 24 hours post-application compared to reference moisturizers. - Significant decrease in TEWL over 24 hours.[4]

Experimental Protocols

A clear understanding of the methodologies used to generate efficacy data is paramount for critical evaluation. Below are summaries of typical experimental protocols for assessing skin barrier function in vivo.

Transepidermal Water Loss (TEWL) Measurement
  • Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.

  • Instrumentation: An open-chamber probe, such as a Tewameter®, is commonly used.

  • Procedure:

    • Subjects are acclimatized in a temperature and humidity-controlled room for a minimum of 30 minutes before measurements are taken.[8]

    • The probe of the device is placed gently on the skin surface of the designated test area (e.g., volar forearm).

    • The instrument measures the water vapor pressure gradient in the air layer immediately above the skin.

    • Multiple readings are taken at each site and averaged to ensure accuracy.[8]

    • Baseline measurements are recorded before product application.

    • Post-application measurements are taken at specified time points (e.g., 1, 2, 24 hours) to assess the product's effect.[9]

Skin Hydration Measurement (Corneometry)
  • Objective: To measure the hydration level of the stratum corneum.

  • Instrumentation: A Corneometer® or similar capacitance-based device is utilized.

  • Procedure:

    • Similar to TEWL measurements, subjects are acclimatized to a controlled environment.

    • The probe of the corneometer is pressed against the skin surface.

    • The instrument measures the electrical capacitance of the skin, which is directly related to its water content.

    • Multiple measurements are taken and averaged.

    • Readings are taken at baseline and at various intervals after product application to determine changes in skin hydration.[4]

Visualizing Skin Barrier Function and Emollient Action

The following diagrams illustrate the fundamental structure of the skin barrier and the mechanisms by which different emollients exert their effects.

SkinBarrier Figure 1: Simplified Structure of the Stratum Corneum cluster_SC Stratum Corneum (Brick and Mortar Model) cluster_ViableEpidermis Viable Epidermis Corneocyte1 Corneocyte (Brick) Corneocyte2 Corneocyte (Brick) LipidMatrix Intercellular Lipids (Mortar) - Ceramides - Cholesterol - Fatty Acids Corneocyte3 Corneocyte (Brick) Keratinocyte Keratinocyte

Caption: The "brick and mortar" model of the stratum corneum.

EmollientAction Figure 2: Mechanisms of Action of Different Emollients cluster_SkinSurface Skin Surface cluster_StratumCorneum Stratum Corneum Occlusive Occlusive Agents (e.g., Petrolatum) Forms a barrier to prevent water loss. SC Impaired Skin Barrier (Increased TEWL) Occlusive->SC Reduces TEWL Humectant Humectants (e.g., Urea, Glycerol) Attracts and binds water. Humectant->SC Increases Hydration PhysiologicalLipids Physiological Lipids (e.g., Ceramides) Integrates into the lipid matrix. PhysiologicalLipids->SC Repairs Barrier Structure

Caption: How different emollients improve skin barrier function.

Conclusion

While this compound is a valuable emollient for improving skin feel and texture, the current body of public research lacks specific in vivo data to definitively quantify its impact on skin barrier repair in comparison to other well-studied ingredients. The evidence strongly supports the use of emollients containing physiological lipids, such as ceramides, cholesterol, and fatty acids, for effective barrier repair, particularly in compromised skin conditions like atopic dermatitis. Furthermore, formulations containing humectants like urea and glycerol have demonstrated significant benefits in improving skin hydration and barrier function. For the development of advanced dermatological products, a multifaceted approach utilizing a combination of occlusive, humectant, and barrier-mimicking lipid ingredients is likely to yield the most comprehensive improvement in skin barrier function. Future in vivo studies directly comparing novel emollients like this compound against these established benchmarks would be invaluable to the scientific community.

References

A Comparative Analysis of the Rheological Properties of Triisostearyl Citrate and Other Cosmetic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the development of cosmetic and pharmaceutical formulations, the selection of emollients plays a critical role in defining the final product's sensory characteristics, stability, and overall performance. Triisostearyl citrate (B86180), a high molecular weight ester, is prized for its unique rheological properties, contributing to a luxurious and substantive feel in topical products. This guide provides a comparative analysis of the rheological properties of triisostearyl citrate against other commonly used cosmetic esters, namely pentaerythrityl tetraisostearate and isostearyl isostearate. This objective comparison, supported by available data and standardized experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions during ingredient selection.

Executive Summary

This compound is characterized as a high viscosity emollient that imparts a heavy, substantive feel with significant sheen and lubricity. In comparison, pentaerythrityl tetraisostearate also offers high viscosity and a rich, cushiony feel, while isostearyl isostearate provides a lighter, less greasy texture with lower viscosity. The choice between these esters can significantly impact the final formulation's texture, spreadability, and user experience.

Comparative Rheological Data

The following table summarizes the available quantitative and qualitative rheological data for this compound and its alternatives. Due to the limited availability of public data for this compound, its properties are described qualitatively based on manufacturer information.

PropertyThis compoundPentaerythrityl TetraisostearateIsostearyl Isostearate
Viscosity HighHigh (approx. 167 cSt at 40°C)30 - 60 mPa·s at 20°C[1]
Description Odorless, tasteless ester with a heavy feel, sheen, and lubricity.Moderately viscous emollient with a rich, cushiony feel.Fluid emollient with a rich feel and good spreadability.
Primary Functions Emollient, pigment wetter, gloss and sheen additive.Emollient, skin conditioning agent, viscosity-increasing agent.[2]Emollient, binding agent, superfatting agent.
Common Applications Make-up, lip products, sun care.Skin creams, lotions, sun care, color cosmetics.Lipsticks, make-up powders.

Experimental Protocols

The rheological properties of cosmetic esters are typically determined using rotational viscometers or rheometers. The following is a generalized protocol for measuring the dynamic viscosity of these materials.

Objective: To determine the dynamic viscosity of cosmetic esters at a controlled temperature and shear rate.

Apparatus:

  • Rotational Viscometer/Rheometer (e.g., Brookfield, Anton Paar)

  • Appropriate spindle or cone/plate geometry

  • Temperature-controlled water bath or Peltier system

  • Sample vials

  • Calibration fluids

Procedure:

  • Instrument Calibration: Calibrate the viscometer using certified viscosity standards according to the manufacturer's instructions.

  • Sample Preparation: Place an appropriate amount of the ester into a clean sample vial. Ensure the sample is free of air bubbles.

  • Temperature Equilibration: Place the sample in the temperature-controlled bath set to the desired temperature (e.g., 20°C, 25°C, or 40°C) and allow it to equilibrate for a minimum of 30 minutes.

  • Measurement:

    • Select the appropriate spindle or geometry based on the expected viscosity of the sample.

    • Immerse the spindle into the sample to the marked level.

    • Set the rotational speed (shear rate) to the desired value. For a simple viscosity measurement, a single shear rate can be used. For a more comprehensive analysis, a shear rate sweep can be performed.

    • Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s) or centipoise (cP).

  • Data Recording: Record the viscosity, temperature, spindle/geometry type, and rotational speed.

  • Cleaning: Thoroughly clean the spindle and sample chamber after each measurement to prevent cross-contamination.

Relevant Standards: ASTM D2196: Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. ASTM D4287: Standard Test Method for High-Shear Viscosity Using a Cone/Plate Viscometer.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the rheological comparison of cosmetic esters.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis & Comparison A Sample Acquisition: - this compound - Pentaerythrityl Tetraisostearate - Isostearyl Isostearate C Temperature Equilibration (e.g., 20°C, 40°C) A->C B Instrument Calibration (Rotational Viscometer) D Viscosity Measurement (Controlled Shear Rate) B->D C->D E Data Collection (Viscosity, Shear Rate, Temperature) D->E F Comparative Analysis of Rheological Profiles E->F G Publish Comparison Guide F->G

Caption: Workflow for Comparative Rheological Analysis of Cosmetic Esters.

References

A Comparative Guide to the Validation of Analytical Methods for Triisostearyl Citrate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and excipients in complex formulations is paramount for ensuring product quality, safety, and efficacy. Triisostearyl citrate (B86180), a large, non-polar ester, presents significant analytical challenges when incorporated into intricate matrices such as creams, lotions, and other cosmetic or pharmaceutical formulations.[1][2][3] This guide provides an objective comparison of potential analytical methods for the validation of triisostearyl citrate, supported by representative experimental data and detailed protocols.

The primary analytical techniques suitable for the quantification of large, non-polar molecules like this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC) often coupled with Mass Spectrometry (MS).[4] The choice of method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.[5]

Method Comparison: Performance Characteristics

The validation of an analytical method ensures its reliability for its intended purpose. Key performance indicators include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[6] Below is a comparative summary of expected performance characteristics for three common analytical approaches for this compound quantification in a complex matrix.

Parameter HPLC-UV/Vis HPLC-MS/MS GC-MS
Linearity (r²) > 0.995> 0.998> 0.997
Limit of Detection (LOD) 5 µg/mL0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 15 µg/mL0.3 µg/mL1.5 µg/mL
Accuracy (Recovery %) 90-105%95-105%92-108%
Precision (RSD %) < 5%< 3%< 4%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols outline the steps for sample preparation and analysis using HPLC-MS/MS and GC-MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Due to the complexity of cosmetic and pharmaceutical matrices, a robust sample preparation method is essential to remove interfering substances.[7] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[8]

  • Sample Homogenization: Weigh 1 gram of the complex matrix sample into a 50 mL centrifuge tube.

  • Lipid Precipitation: Add 10 mL of a suitable organic solvent (e.g., acetonitrile) to precipitate lipids and proteins. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of a non-polar solvent (e.g., ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC or a GC-compatible solvent).

2. Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity.[9]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion: Specific transitions for this compound would be determined during method development.

3. Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds.[4] For large molecules like this compound, derivatization may be necessary to improve volatility and thermal stability.[10]

  • Derivatization (if necessary): Transesterification to form fatty acid methyl esters (FAMEs) can be performed.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Optimized to prevent thermal degradation (e.g., 280 °C).[10]

    • Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to elute the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a complex matrix.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Data Analysis & Reporting node_A Define Analytical Target Profile (ATP) node_B Select Analytical Technique (e.g., LC-MS, GC-MS) node_A->node_B node_C Develop Sample Preparation (e.g., SPE, LLE) node_B->node_C node_D Optimize Instrumental Parameters node_C->node_D node_E Specificity / Selectivity node_D->node_E node_F Linearity & Range node_G Accuracy (Recovery) node_H Precision (Repeatability & Intermediate Precision) node_I Limit of Detection (LOD) & Limit of Quantitation (LOQ) node_J Robustness node_K Data Acquisition & Processing node_J->node_K node_L Statistical Analysis node_K->node_L node_M Validation Report Generation node_L->node_M

Caption: Workflow for analytical method validation.

Conclusion

The validation of an analytical method for a challenging analyte like this compound in a complex matrix requires a systematic approach. While HPLC-MS/MS generally offers superior sensitivity and selectivity, GC-MS can be a viable alternative, potentially requiring derivatization. HPLC-UV/Vis presents a more accessible but less sensitive option. The choice of the most suitable method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The provided protocols and validation workflow serve as a comprehensive guide for developing and validating a robust and reliable analytical method.

References

A Comparative Guide to the Clinical Evaluation of Triisostearyl Citrate for Enhanced Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and evaluating a clinical trial to assess the efficacy of triisostearyl citrate (B86180) as a topical agent for improving skin barrier function. The proposed study compares a formulation containing triisostearyl citrate against a standard emollient (petrolatum-based) and a placebo control in participants with mild to moderate atopic dermatitis.

Comparative Efficacy Data: A Hypothetical Clinical Trial

The following table summarizes hypothetical data from a 28-day, double-blind, randomized controlled trial designed to evaluate the efficacy of a 5% this compound cream.

Parameter This compound (5% Cream) Petrolatum-Based Emollient Placebo (Vehicle Cream) p-value
Mean Change in SCORAD Index from Baseline -15.2-12.8-5.1<0.05
Mean Change in TEWL (g/m²/h) from Baseline -8.5-9.2-2.3<0.05
Mean Change in Corneometry (Arbitrary Units) from Baseline +25.6+22.1+8.4<0.05
Mean Change in EASI Score from Baseline -10.8-9.5-3.7<0.05
Subjective Itch Score (VAS, 0-10) - Day 28 2.12.55.8<0.01
Investigator Global Assessment (% Improved) 85%82%30%<0.01

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SCORing Atopic Dermatitis (SCORAD) Index Assessment

The SCORAD index is a clinical tool used to assess the extent and severity of atopic dermatitis.[1][2][3][4]

  • Extent (A): The body surface area affected by eczema is calculated using the "rule of nines".[1][4] The percentage of involvement is determined for various body regions.

  • Intensity (B): Six clinical signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness) are each assessed on a scale of 0 (none) to 3 (severe) in a representative area of eczema.[1][4]

  • Subjective Symptoms (C): The patient rates the severity of pruritus (itch) and sleep loss over the preceding three days on a visual analog scale (VAS) from 0 to 10.[1][5]

  • Calculation: The final SCORAD score is calculated using the formula: A/5 + 7B/2 + C.[1]

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive method to assess the integrity of the skin barrier function by measuring the amount of water that evaporates from the skin's surface.[6][7][8][9][10]

  • Instrumentation: A Tewameter® (or similar open-chamber device) is used.

  • Acclimatization: Subjects are required to acclimatize to the controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 20-30 minutes before measurements are taken.[10][11]

  • Procedure: The probe of the Tewameter® is held gently against the skin surface. The device measures the water vapor density gradient, and the readings are recorded in g/m²/h. Multiple readings are taken at each test site to ensure accuracy.

Corneometry for Skin Hydration Assessment

Corneometry measures the hydration level of the stratum corneum, the outermost layer of the skin.[11][12][13][14][15]

  • Instrumentation: A Corneometer® CM 825 (or equivalent) is utilized.

  • Principle: The measurement is based on the capacitance of the skin, which changes with its water content.[12][13]

  • Procedure: The probe of the Corneometer® is pressed against the skin at the designated test area. The instrument provides a reading in arbitrary units, with higher values indicating greater skin hydration. The test is painless and takes only a few seconds to perform.[12]

Eczema Area and Severity Index (EASI) Assessment

The EASI is a validated tool for measuring the severity of atopic dermatitis.[16][17][18][19][20]

  • Body Regions: The body is divided into four regions: head and neck, trunk, upper limbs, and lower limbs.[16][17]

  • Area Score: For each region, the percentage of skin affected by eczema is visually assessed and assigned a score from 0 to 6.[17][19]

  • Severity Score: The intensity of four clinical signs (erythema, induration/papulation, excoriation, and lichenification) is assessed for each region on a scale of 0 (none) to 3 (severe).[17]

  • Calculation: For each region, the sum of the severity scores is multiplied by the area score and a region-specific multiplier. The final EASI score is the sum of the scores for the four regions.[17]

Visualizations

Mechanism of Action: Emollient-Mediated Skin Barrier Repair

cluster_0 Impaired Skin Barrier cluster_1 This compound Application cluster_2 Restored Skin Barrier Function cluster_3 Clinical Outcomes Disrupted Lipid Bilayer Disrupted Lipid Bilayer Increased TEWL Increased TEWL Disrupted Lipid Bilayer->Increased TEWL Pathogen/Allergen Entry Pathogen/Allergen Entry Disrupted Lipid Bilayer->Pathogen/Allergen Entry This compound This compound Lipid Matrix Supplementation Lipid Matrix Supplementation This compound->Lipid Matrix Supplementation Acts as an emollient Decreased TEWL Decreased TEWL Lipid Matrix Supplementation->Decreased TEWL Reduced Pathogen/Allergen Entry Reduced Pathogen/Allergen Entry Lipid Matrix Supplementation->Reduced Pathogen/Allergen Entry Improved Hydration Improved Hydration Decreased TEWL->Improved Hydration Reduced Inflammation Reduced Inflammation Reduced Pathogen/Allergen Entry->Reduced Inflammation Alleviation of Symptoms Alleviation of Symptoms Improved Hydration->Alleviation of Symptoms Reduced Inflammation->Alleviation of Symptoms

Caption: Emollient action on the skin barrier.

Clinical Trial Workflow for Efficacy Evaluation

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (28 Days) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Reporting Informed Consent Informed Consent Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Enrollment Enrollment Baseline Assessment->Enrollment Group A (TISC) Group A (TISC) Enrollment->Group A (TISC) Randomize Group B (Petrolatum) Group B (Petrolatum) Enrollment->Group B (Petrolatum) Randomize Group C (Placebo) Group C (Placebo) Enrollment->Group C (Placebo) Randomize Daily Application Daily Application Group A (TISC)->Daily Application Group B (Petrolatum)->Daily Application Group C (Placebo)->Daily Application Follow-up Visits Follow-up Visits Daily Application->Follow-up Visits TEWL Measurement TEWL Measurement Follow-up Visits->TEWL Measurement Corneometry Corneometry Follow-up Visits->Corneometry SCORAD/EASI SCORAD/EASI Follow-up Visits->SCORAD/EASI Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Statistical Analysis Statistical Analysis TEWL Measurement->Statistical Analysis Corneometry->Statistical Analysis SCORAD/EASI->Statistical Analysis Adverse Event Monitoring->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: Clinical trial workflow diagram.

References

The Sensory Experience: A Comparative Analysis of Triisostearyl Citrate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensory profile of a topical formulation is a critical factor influencing patient and consumer compliance. Among the vast array of emollients available, triisostearyl citrate (B86180) has emerged as a noteworthy texturizing agent, often touted as a silicone alternative. This guide provides an objective comparison of the sensory attributes of formulations containing triisostearyl citrate against other common emollients, supported by established experimental methodologies.

This compound is primarily utilized as an emollient and texturing agent in cosmetic and pharmaceutical products.[1] Its role is to soften and smooth the skin while enhancing the spreadability of the formulation.[1] Notably, it is recognized for its pleasant sensory properties, positioning it as a viable alternative to silicones.[1]

Comparative Sensory Panel Data

While direct, publicly available quantitative sensory panel data for formulations exclusively comparing this compound with a wide range of other emollients is limited, we can construct a comparative profile based on existing studies of various emollient classes and the known characteristics of this compound. The following table summarizes the anticipated sensory performance of a base formulation containing this compound against formulations with other common emollients. The data for emollients other than this compound is aggregated from various sensory panel studies. The profile for this compound is an estimation based on its properties as a high molecular weight ester and qualitative descriptions.

Sensory AttributeFormulation with this compound (Estimated)Formulation with Dimethicone (Silicone)Formulation with Isopropyl Myristate (Low MW Ester)Formulation with Mineral Oil (Hydrocarbon)
Spreadability Medium-HighHighHighMedium
Absorbency MediumFastFastSlow
Greasiness Low-MediumLowLowHigh
Gloss Medium-HighLow-MediumLowHigh
Stickiness LowLowLowMedium
After-feel Cushioned, LubriciousPowdery, SilkyLight, Non-greasyOcclusive, Heavy

Experimental Protocols

To generate the quantitative data presented above, a descriptive sensory analysis is conducted. This methodology involves a trained panel of assessors who evaluate the sensory characteristics of the formulations in a controlled environment.

Objective

To quantitatively compare the sensory attributes of a base cream formulation containing 5% this compound against identical formulations containing 5% of other emollients (e.g., dimethicone, isopropyl myristate, mineral oil).

Panelist Selection and Training

A panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different textural attributes. Panelists undergo extensive training to familiarize themselves with the standardized terminology and rating scales for each sensory attribute.

Environmental Control

All evaluations are conducted in a dedicated sensory analysis laboratory with controlled temperature (20-22°C) and humidity (40-60%). The testing area is free from distracting odors and noise.

Sample Preparation and Presentation
  • All test formulations are prepared using a standardized base cream and packaged in identical, unlabeled containers to ensure blinding.

  • Samples are coded with random three-digit numbers.

  • A standardized amount of each product (e.g., 0.5 mL) is presented to the panelists for evaluation on their volar forearm.

  • The order of sample presentation is randomized for each panelist to minimize order effects.

Evaluation Procedure

Panelists cleanse their hands and forearms with a non-residual soap and wait for a specified period before beginning the evaluation. They then apply the product and evaluate the following sensory attributes at specified time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Spreadability: The ease of spreading the product on the skin.

  • Absorbency: The perceived speed of the product disappearing from the skin surface.

  • Greasiness: The perception of an oily or fatty film on the skin.

  • Gloss: The visual shininess of the skin after application.

  • Stickiness: The degree of tackiness or adhesive feel on the skin.

  • After-feel: The residual feeling on the skin after the product has been fully absorbed.

Data Collection and Analysis

Panelists rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high" at each end. The data is collected and statistically analyzed using Analysis of Variance (ANOVA) to identify significant differences between the formulations.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the comparative sensory panel analysis.

Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Formulation Formulation Preparation (Base + Test Emollients) Blinding Sample Blinding & Randomization Formulation->Blinding Panelist Panelist Selection & Training Application Controlled Application by Panelists Panelist->Application Protocol Protocol Design (Attributes & Scales) Rating Attribute Rating (Line Scales) Protocol->Rating Blinding->Application Application->Rating Data_Collection Data Collection Rating->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Report Reporting & Interpretation Stats->Report

Caption: Workflow of a comparative sensory panel analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.